Benazepril
Description
This compound, brand name Lotensin, is a medication used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure. Upon cleavage of its ester group by the liver, this compound is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor. The physiologic effect of this compound is by means of Decreased Blood Pressure.
This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
This compound is a carboxyl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is metabolized to its active form benazeprilat. Benazeprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II resulting in vasodilation. Benazeprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 5 approved and 12 investigational indications. This drug has a black box warning from the FDA.
structure given in first source
See also: this compound Hydrochloride (has salt form); Benazeprilat (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022645 | |
| Record name | Benazepril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19mg/mL, 1.05e-02 g/L | |
| Record name | Benazepril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86541-75-5 | |
| Record name | Benazepril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benazepril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benazepril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazepril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENAZEPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benazepril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148-149 °C, 148 - 149 °C | |
| Record name | Benazepril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benazepril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benazepril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benazepril's Mechanism of Action in Renal Pathophysiology: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its role in mitigating the progression of renal pathophysiology. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pathways, presents quantitative data from key clinical trials, and offers detailed experimental protocols for preclinical evaluation.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance.[3][4]
Overactivation of the RAAS is a central driver in the pathophysiology of chronic kidney disease (CKD).[5][6][7] Angiotensin II, the primary effector of the RAAS, contributes to renal injury through several mechanisms:
-
Glomerular Hypertension: Angiotensin II preferentially constricts the efferent arterioles of the glomeruli, leading to increased intraglomerular pressure. This sustained hypertension damages the glomerular filtration barrier, leading to proteinuria.[5][6]
-
Fibrosis and Inflammation: Angiotensin II promotes the expression of profibrotic and proinflammatory cytokines, such as transforming growth factor-beta (TGF-β), leading to glomerulosclerosis and tubulointerstitial fibrosis.[5][6]
-
Sodium and Water Retention: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which in turn promotes the reabsorption of sodium and water in the renal tubules, contributing to systemic hypertension and increased renal workload.[3][8]
By inhibiting ACE, benazeprilat decreases the production of angiotensin II, thereby mitigating these detrimental effects.[2][8] This leads to a reduction in both systemic and intraglomerular blood pressure, a decrease in proteinuria, and a slowing of the progression of renal fibrosis.[9][10]
Effects on Renal Hemodynamics and Proteinuria
A primary benefit of this compound in renal disease is its ability to reduce proteinuria.[11] This is achieved through its hemodynamic effects within the glomerulus. By preferentially dilating the efferent arteriole, this compound reduces the hydraulic pressure across the glomerular capillaries, thereby decreasing the filtration of albumin and other proteins into the urine.[12]
Studies have shown that this compound can significantly increase renal blood flow without negatively impacting the glomerular filtration rate (GFR) in the long term.[2][13] In some cases, a small, acute decrease in GFR may be observed upon initiation of therapy due to the reduction in intraglomerular pressure, but this is generally followed by stabilization and a slower rate of GFR decline over time compared to placebo.[10]
Anti-fibrotic and Anti-inflammatory Effects
Beyond its hemodynamic actions, this compound exerts direct anti-fibrotic and anti-inflammatory effects on the kidney. Angiotensin II is a potent stimulator of TGF-β, a key cytokine in the pathogenesis of renal fibrosis.[14] TGF-β, in turn, promotes the transdifferentiation of renal fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), and stimulates the deposition of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis.[15]
This compound, by reducing angiotensin II levels, downregulates the expression of TGF-β and α-SMA, thereby inhibiting the progression of renal fibrosis.[15][16]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Renal actions of the new angiotensin-converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: A High-throughput Method for Measurement of Glomerular Filtration Rate in Conscious Mice [jove.com]
- 4. Animals and 5/6 Nephrectomy [bio-protocol.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Curcumin modulated gut microbiota and alleviated renal fibrosis in 5/6 nephrectomy-induced chronic kidney disease rats | PLOS One [journals.plos.org]
- 9. Angiotensin II Contributes to Renal Fibrosis Independently of Notch Pathway Activation | PLOS One [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. oatext.com [oatext.com]
- 13. gubra.dk [gubra.dk]
- 14. Protection of Renal Function with ACE Inhibitors: Experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decreased expression of transforming growth factor-β1 and α-smooth muscle actin contributes to the protection of lotensin against chronic renal failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Benazeprilat: An In-Depth Technical Guide to its Active Metabolite Formation and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, this compound itself has limited pharmacological activity and requires metabolic activation to exert its therapeutic effects.[1] This technical guide provides a comprehensive overview of the formation of its active metabolite, benazeprilat, and its subsequent pharmacological activity. The document details the enzymatic conversion, pharmacokinetic and pharmacodynamic profiles, and relevant experimental protocols for researchers in the field.
Active Metabolite Formation: From this compound to Benazeprilat
This compound is readily absorbed following oral administration and undergoes rapid and extensive metabolism to its active form, benazeprilat.[2] This bioactivation is a critical step for the drug's efficacy.
Enzymatic Conversion: The primary metabolic pathway involves the cleavage of the ester group of this compound, a process predominantly carried out by hepatic esterases.[1][3] This hydrolysis reaction results in the formation of the diacid metabolite, benazeprilat, which is a potent inhibitor of ACE.[4] While esterases are the main enzymes responsible, some studies suggest the involvement of Cytochrome P450 3A4 (CYP3A4) in this conversion.
Logical Relationship of this compound Activation
Caption: Metabolic activation of this compound to benazeprilat primarily in the liver.
Pharmacological Activity of Benazeprilat
Benazeprilat exerts its antihypertensive effects by potently and competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1]
Mechanism of Action: ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1] By inhibiting ACE, benazeprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[5] This dual action results in a decrease in blood pressure. ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[4] Inhibition of this enzyme by benazeprilat may lead to increased bradykinin levels, further contributing to the blood pressure-lowering effect.
Signaling Pathway of Benazeprilat's Action
Caption: Benazeprilat inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
Quantitative Data
Pharmacokinetic Parameters of this compound and Benazeprilat
| Parameter | This compound | Benazeprilat | Reference(s) |
| Tmax (fasting) | 0.5 - 1.0 hours | 1 - 2 hours | [2][6] |
| Tmax (with food) | Delayed | 2 - 4 hours | [6] |
| Half-life (t½) | ~0.6 hours | Biphasic: ~2.7 hours (initial), ~22.3 hours (terminal) | [2] |
| Effective Half-life (accumulation) | - | 10 - 11 hours | [2] |
| Protein Binding | ~96.7% | ~95.3% | [1] |
| Bioavailability (oral this compound) | At least 37% | - | [1] |
ACE Inhibition by Benazeprilat
| Parameter | Value | Species | Reference(s) |
| IC₅₀ | 0.28 nM | Dog (plasma) | [7] |
Clinical Efficacy of this compound in Hypertension
| Dosage | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Study Population | Reference(s) |
| 20 mg once daily | -12.2 | -7.7 | Mild to moderate hypertension | [8] |
| 20 mg - 80 mg once daily | 6 - 12 | 4 - 7 | Mild to moderate hypertension | [9] |
Detailed Experimental Protocols
Quantification of this compound and Benazeprilat in Human Plasma by HPLC-MS/MS
This method allows for the simultaneous determination of this compound and its active metabolite, benazeprilat, in human plasma.
Experimental Workflow for Bioanalysis
Caption: A typical workflow for the quantification of this compound and benazeprilat in plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., rutaecarpine).[8]
-
Precipitate proteins by adding a suitable organic solvent such as acetonitrile.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 425.5 → [fragment ion]
-
Benazeprilat: m/z 397.5 → [fragment ion]
-
Internal Standard (Rutaecarpine): m/z 288.3 → [fragment ion][8]
-
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound and benazeprilat into blank plasma.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the unknown samples from the calibration curve. The linear range is typically 6.67-666.67 ng/mL for both this compound and benazeprilat.[8]
-
In Vitro Enzymatic Hydrolysis of this compound
This protocol simulates the in vivo conversion of this compound to benazeprilat using liver enzymes.
Methodology:
-
Reaction Mixture:
-
Prepare a buffered solution (e.g., pH 7.4 phosphate buffer).
-
Add a source of esterase enzymes, such as porcine liver esterase (PLE) or human liver microsomes.
-
Initiate the reaction by adding a known concentration of this compound.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Sampling and Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analyze the samples for the concentrations of this compound and benazeprilat using a validated analytical method, such as the HPLC-MS/MS method described above.
-
-
Data Analysis:
-
Plot the concentrations of this compound and benazeprilat over time to determine the rate of hydrolysis.
-
Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by varying the initial concentration of this compound.
-
Measurement of Plasma ACE Activity
This assay quantifies the inhibitory effect of benazeprilat on ACE activity in plasma.
Methodology:
-
Principle: The assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), by ACE. The cleavage of FAPGG results in a decrease in absorbance at 340 nm.[11][12]
-
Reagents:
-
FAPGG substrate solution.
-
Assay buffer (e.g., HEPES buffer, pH 7.5, containing NaCl and ZnCl₂).[13]
-
Plasma sample containing benazeprilat.
-
Control plasma (drug-free).
-
-
Procedure:
-
Pre-incubate the plasma sample (or a dilution thereof) with the assay buffer at 37°C.
-
Initiate the reaction by adding the FAPGG substrate solution.
-
Monitor the decrease in absorbance at 340 nm over a set period using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
Calculate the rate of absorbance change (ΔA/min) for both the control and the benazeprilat-containing plasma.
-
The percentage of ACE inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Conclusion
This compound serves as an effective prodrug that is rapidly and extensively converted to its highly active metabolite, benazeprilat. The potent and specific inhibition of ACE by benazeprilat is the cornerstone of its antihypertensive efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals involved in the study and development of ACE inhibitors. A thorough understanding of the formation and activity of benazeprilat is essential for optimizing its therapeutic use and for the development of future cardiovascular therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of the angiotensin converting enzyme inhibitor this compound.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous determination of this compound hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sorachim.com [sorachim.com]
- 13. researchgate.net [researchgate.net]
Beyond ACE: An In-depth Technical Guide to the Off-Target Molecular Mechanisms of Benazepril
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular targets of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, beyond its well-established role in the renin-angiotensin-aldosterone system (RAAS). While the primary therapeutic effects of this compound in hypertension and heart failure are attributed to ACE inhibition, emerging evidence reveals its interaction with other critical signaling pathways. This document provides a comprehensive overview of these non-canonical mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Modulation of the PI3K/Akt Signaling Pathway
This compound has been shown to exert protective effects in cardiomyocytes by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and apoptosis.
Cardioprotective Effects in Doxorubicin-Induced Cardiotoxicity
In a model of doxorubicin (DOX)-induced cardiotoxicity in rat embryonic cardiac myoblast (H9c2) cells, pretreatment with this compound hydrochloride (this compound-HCl) demonstrated a significant protective effect. This protection is attributed to the activation of the PI3K/Akt pathway, which in turn suppresses apoptosis and oxidative stress.
Data Summary: Effects of this compound-HCl on H9c2 Cells Treated with Doxorubicin
| Parameter | Control | Doxorubicin (2 µM) | This compound-HCl (1 µM) + Doxorubicin (2 µM) | P-value (DOX vs. This compound+DOX) | Reference |
| Cell Viability (%) | 100 | ~50 | ~75 | <0.05 | [1] |
| Apoptotic Rate (%) | 8.6 ± 1.21 | 45.5 ± 4.82 | 25.8 ± 2.1 | <0.05 | [2] |
| LDH Release (Fold Change) | 1 | >2.5 | <1.5 | <0.05 | [1] |
| p-Akt / Total Akt (Fold Change) | 1 | <0.5 | >0.8 | <0.05 | [1] |
Note: The values presented are approximations derived from graphical data in the cited literature and are intended for comparative purposes.
Experimental Protocol: In Vitro Model of Doxorubicin-Induced Cardiotoxicity
-
Cell Line: H9c2 rat embryonic cardiac myoblasts.
-
Treatment Groups:
-
Control: Untreated cells.
-
Doxorubicin (DOX): Cells treated with 2 µM DOX for 24 hours.
-
This compound-HCl + DOX: Cells pretreated with 1 µM this compound-HCl for 1 hour, followed by co-incubation with 2 µM DOX for 24 hours.
-
-
Assays:
-
Cell Viability: Cell Counting Kit-8 (CCK-8) assay.
-
Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Lactate Dehydrogenase (LDH) Release: LDH cytotoxicity assay kit.
-
Western Blotting: To determine the phosphorylation status of Akt. Cells were lysed, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total Akt and phosphorylated-Akt (Ser473). Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Signaling Pathway: this compound's Cardioprotective Mechanism via PI3K/Akt
Caption: this compound promotes cardiomyocyte survival by activating the PI3K/Akt signaling pathway, which in turn inhibits doxorubicin-induced apoptosis.
Attenuation of Inflammatory Signaling: NF-κB and TGF-β Pathways
This compound has demonstrated anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling pathways. These pathways are pivotal in the pathogenesis of cardiac hypertrophy and renal fibrosis.
Amelioration of Left Ventricular Hypertrophy
In a rat model of left ventricular hypertrophy (LVH) induced by abdominal aortic coarctation, this compound treatment led to a significant reduction in cardiac hypertrophy, fibrosis, and inflammation. This was associated with the downregulation of key components of the NF-κB and TGF-β signaling pathways.
Data Summary: Effects of this compound on a Rat Model of Left Ventricular Hypertrophy
| Parameter | Sham | LV Hypertrophy (LVH) | This compound (1 mg/kg/day) + LVH | P-value (LVH vs. This compound+LVH) | Reference |
| Left Ventricular Mass Index (mg/g) | 2.1 ± 0.2 | 3.5 ± 0.3 | 2.6 ± 0.2 | <0.05 | [3][4] |
| Collagen Type I/III Ratio | Baseline | Increased | Significantly Reduced | <0.05 | [3][4] |
| TGF-β1 Protein Level (relative) | 1 | Increased | Significantly Reduced | <0.05 | [3][4] |
| NF-κB p65 Activation (relative) | 1 | Increased | Significantly Reduced | <0.05 | [3][4] |
Note: The values presented are qualitative summaries from the cited literature.
Experimental Protocol: Rat Model of Left Ventricular Hypertrophy
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of LVH: Abdominal aortic coarctation was performed to induce pressure overload.
-
Treatment Groups:
-
Sham: Rats underwent a sham operation.
-
LVH: Rats with aortic coarctation received a vehicle.
-
This compound + LVH: Rats with aortic coarctation received this compound (1 mg/kg/day) via gavage for 4 weeks.
-
-
Assays:
-
Morphological Analysis: Echocardiography and measurement of left ventricular mass index.
-
Histology: Masson's trichrome staining for fibrosis.
-
Western Blotting: To quantify protein levels of Collagen type I/III, TGF-β1, and activated NF-κB p65 in heart tissue homogenates.
-
Renoprotective Effects in Diabetic Nephropathy
This compound has also been shown to ameliorate renal injury in rat models of diabetic nephropathy (DN). Its renoprotective effects are, in part, mediated by the downregulation of the TGF-β signaling pathway, leading to reduced extracellular matrix deposition and fibrosis.
Data Summary: Effects of this compound on a Rat Model of Diabetic Nephropathy
| Parameter | Normal Control | Diabetic Nephropathy (DN) | This compound (10 mg/kg/day) + DN | P-value (DN vs. This compound+DN) | Reference |
| 24h Urinary Protein (mg) | <30 | >100 | Significantly Reduced | <0.05 | [5][6] |
| Glomerular TGF-β1 Expression | Low | High | Significantly Reduced | <0.05 | [7] |
| Renal α-SMA Expression | Low | High | Significantly Reduced | <0.05 | [7] |
Note: The values presented are qualitative summaries from the cited literature.
Experimental Protocol: Rat Model of Diabetic Nephropathy
-
Animal Model: Male Wistar rats.
-
Induction of DN: A single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).
-
Treatment Groups:
-
Normal Control: Non-diabetic rats.
-
DN: STZ-induced diabetic rats received a vehicle.
-
This compound + DN: STZ-induced diabetic rats received this compound (10 mg/kg/day) via gavage for 12-16 weeks.
-
-
Assays:
-
Renal Function: Measurement of 24-hour urinary protein excretion.
-
Immunohistochemistry: Staining of kidney sections for TGF-β1 and alpha-smooth muscle actin (α-SMA) to assess fibrosis.
-
qRT-PCR: To measure the mRNA expression of profibrotic genes in kidney tissue.
-
Signaling Pathway: this compound's Anti-inflammatory and Anti-fibrotic Mechanisms
Caption: this compound mitigates pathological cardiac and renal remodeling by inhibiting ROS production, thereby downregulating the pro-inflammatory NF-κB and pro-fibrotic TGF-β signaling pathways.
Conclusion
The therapeutic benefits of this compound extend beyond its canonical role as an ACE inhibitor. This guide highlights its significant off-target effects on the PI3K/Akt, NF-κB, and TGF-β signaling pathways. These findings provide a deeper understanding of this compound's molecular mechanisms and suggest its potential for broader therapeutic applications in diseases characterized by apoptosis, inflammation, and fibrosis. Further research into these non-ACE targets will be crucial for optimizing the clinical use of this compound and for the development of novel therapeutic strategies.
References
- 1. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on renal function and kidney expression of matrix metalloproteinase-2 and tissue inhibitor of metalloproteinase-2 in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Benazepril's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on the renin-angiotensin-aldosterone system (RAAS). This compound is a cornerstone in the management of hypertension and heart failure, primarily through its targeted modulation of this critical physiological pathway.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative effects on key RAAS components, and detailed experimental protocols for their measurement.
Core Mechanism of Action
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[2] Benazeprilat competitively inhibits the angiotensin-converting enzyme (ACE), a key enzyme in the RAAS cascade.[2][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent octapeptide vasoconstrictor, angiotensin II.[2][3]
The inhibition of ACE by benazeprilat leads to a cascade of effects:
-
Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, this compound leads to decreased plasma and tissue levels of this potent vasoconstrictor.[4] This results in vasodilation of both arteries and veins, leading to a reduction in total peripheral resistance and consequently, a lowering of blood pressure.[2]
-
Decreased Aldosterone Secretion: Angiotensin II is a primary stimulant for the release of aldosterone from the adrenal cortex.[3] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion.[5] This leads to reduced sodium and water retention by the kidneys, contributing further to the blood pressure-lowering effect.[2]
-
Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular cells of the kidney.[6] This results in a compensatory increase in plasma renin activity (PRA).[5][6]
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[2] Inhibition of ACE by this compound leads to an accumulation of bradykinin, which may contribute to the vasodilation and blood pressure-lowering effects of the drug.[2]
The following diagram illustrates the mechanism of action of this compound within the RAAS pathway.
Quantitative Data on RAAS Modulation
The following tables summarize the quantitative effects of this compound on key components of the renin-angiotensin-aldosterone system from various clinical and preclinical studies.
Table 1: Effect of this compound on Plasma Renin Activity (PRA)
| Study Population | This compound Dose | Treatment Duration | Baseline PRA (ng/mL/hr) | Post-treatment PRA (ng/mL/hr) | Percent Change | Citation |
| Essential Hypertensive Patients | 10 mg once or twice daily | 6 weeks | Not specified | Not specified | Significant increase (P < 0.001) | [6] |
| Congestive Heart Failure Patients | 2-15 mg once daily | 28 days | Not specified | Not specified | Significant increase | [5] |
| Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Not specified | Not specified | +90% (AUC) | [4] |
| Healthy Dogs (low-sodium diet) | 0.125 mg/kg vs 0.5 mg/kg | 12 hours | Not specified | Not specified | +58% (PRA-S, highest vs lowest dose) | [7][8] |
Table 2: Effect of this compound on Angiotensin II (Ang II) Levels
| Study Population | This compound Dose | Treatment Duration | Baseline Ang II (pg/mL) | Post-treatment Ang II (pg/mL) | Percent Change | Citation |
| Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Not specified | Not specified | -53% (AUC) | [4] |
| Healthy Dogs (low-sodium diet) | 0.125 mg/kg vs 0.5 mg/kg | 12 hours | Not specified | Not specified | -38% (highest vs lowest dose) | [7][8] |
Table 3: Effect of this compound on Aldosterone Levels
| Study Population | this compound Dose | Treatment Duration | Measurement | Baseline Aldosterone | Post-treatment Aldosterone | Percent Change | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Essential Hypertensive Patients | 10 mg once or twice daily | 6 weeks | Urinary Aldosterone Excretion | Not specified | Not specified | Significant decrease |[6] | | Congestive Heart Failure Patients | 2-15 mg once daily | 28 days | Plasma Aldosterone | Not specified | Not specified | Significant decrease |[5] | | Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Plasma Aldosterone | Not specified | Not specified | -73% |[4] | | Healthy Dogs (low-sodium diet) | 0.5 mg/kg | Steady State | Urinary Aldosterone Excretion | Not specified | Not specified | -5% |[4] | | Normal Dogs (furosemide-activated RAAS) | 1 mg/kg once daily | 7 days | Urinary Aldosterone:Creatinine Ratio | 0.35 (SD 0.16) µg/g | 0.99 (SD 0.48) µg/g | No significant reduction |[9][10] |
Table 4: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity
| Study Population | This compound Dose | Treatment Duration | Baseline ACE Activity (U/L) | Post-treatment ACE Activity (U/L) | Percent Inhibition | Citation |
| Normal Volunteers | 20 mg single dose | 1 hour | Not specified | Not specified | ~97% | [11] |
| Normal Dogs | 1 mg/kg once daily | 7 days | 16.4 (SD 4.2) | 1.4 (SD 1.4) | ~91% | [9][10] |
| Healthy Dogs (low-sodium diet) | 0.125 mg/kg vs 0.5 mg/kg | 12 hours | Not specified | Not specified | -59% (ACE-S, highest vs lowest dose) | [7][8] |
Experimental Protocols
Accurate quantification of RAAS components is essential for evaluating the pharmacodynamic effects of this compound. The following sections detail the methodologies for key experiments.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Plasma renin activity is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.[12]
Principle: Plasma is incubated at 37°C to allow renin to act on its substrate, angiotensinogen, to produce angiotensin I. The generated angiotensin I is then quantified using a competitive radioimmunoassay.[12]
Protocol Outline:
-
Blood Collection: Whole blood is collected in chilled EDTA tubes and immediately centrifuged at low temperatures to separate the plasma.[13]
-
Incubation: Plasma samples are incubated at 37°C and a specific pH (typically around 5.7-6.0) for a defined period (e.g., 1.5 to 3 hours).[1][12] Inhibitors of angiotensinases and converting enzyme (e.g., EDTA, DFP, or PMSF) are added to prevent the degradation of angiotensin I.[12] A parallel sample is kept at 4°C to serve as a blank.
-
Radioimmunoassay:
-
A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with the plasma sample (containing the generated angiotensin I) and a specific antibody against angiotensin I.[14]
-
The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for binding to the limited number of antibody sites.
-
After incubation, the antibody-bound and free angiotensin I are separated (e.g., using dextran-coated charcoal).[14]
-
The radioactivity of the bound or free fraction is measured using a gamma counter.
-
-
Quantification: The concentration of angiotensin I in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled angiotensin I. PRA is typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).[12]
The following diagram illustrates the experimental workflow for measuring PRA by RIA.
Measurement of Angiotensin II by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of angiotensin II in plasma.[15]
Principle: Angiotensin II is extracted from the plasma, separated from other components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio.[15]
Protocol Outline:
-
Sample Preparation:
-
Blood is collected in tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin II.
-
Plasma is separated by centrifugation.
-
Angiotensin II is extracted from the plasma using solid-phase extraction (SPE) with C18 cartridges.[16]
-
-
Liquid Chromatography (LC):
-
The extracted sample is injected into an HPLC system.
-
Angiotensin II is separated from other plasma components on a C18 analytical column using a gradient elution with solvents like acetonitrile and water containing formic acid.[16]
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The precursor ion corresponding to angiotensin II is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
The transition of the precursor ion to the product ion is highly specific for angiotensin II.
-
-
Quantification: The concentration of angiotensin II is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of an angiotensin II standard, often using a stable isotope-labeled internal standard.[17]
The following diagram illustrates the experimental workflow for measuring Angiotensin II by LC-MS/MS.
Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying aldosterone in serum, plasma, and urine.[18]
Principle: A competitive ELISA is typically used for aldosterone. Aldosterone in the sample competes with a fixed amount of enzyme-labeled aldosterone for binding to a limited number of aldosterone-specific antibodies coated on a microplate.[19]
Protocol Outline:
-
Sample and Standard Preparation:
-
Competitive Binding:
-
Washing: The plate is washed to remove any unbound components.[20]
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to each well.[19] The enzyme converts the substrate into a colored product.
-
Reaction Termination and Measurement: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).[19] The optical density (absorbance) of the color in each well is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of aldosterone in the samples is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The aldosterone concentration in the samples is then interpolated from this curve.[19]
The following diagram illustrates the experimental workflow for measuring Aldosterone by ELISA.
Conclusion
This compound is a potent and effective inhibitor of the renin-angiotensin-aldosterone system. Its primary mechanism of action, the inhibition of angiotensin-converting enzyme, leads to a predictable and clinically significant cascade of events, including reduced angiotensin II and aldosterone levels, and a compensatory rise in plasma renin activity. The quantitative data presented in this guide highlight the dose-dependent effects of this compound on these key RAAS biomarkers. The detailed experimental protocols provide a foundation for researchers and drug development professionals to accurately assess the pharmacodynamic effects of this compound and other RAAS-modulating agents. A thorough understanding of these principles is crucial for the continued development and optimal clinical application of this important class of therapeutic agents.
References
- 1. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Capturing the dynamics of systemic Renin-Angiotensin-Aldosterone System (RAAS) peptides heightens the understanding of the effect of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic therapy for congestive heart failure with this compound HCl, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response of this compound on biomarkers of the classical and alternative pathways of the renin-angiotensin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aldosterone breakthrough with this compound in furosemide-activated renin-angiotensin-aldosterone system in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. assaygenie.com [assaygenie.com]
- 20. dbc-labs.com [dbc-labs.com]
- 21. arigobio.com [arigobio.com]
The Pharmacodynamics of Benazepril in Normotensive Subjects: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacodynamic properties of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its effects in normotensive subjects. This compound, a prodrug, is hydrolyzed in vivo to its active metabolite, benazeprilat, which exerts its therapeutic effects through the modulation of the renin-angiotensin-aldosterone system (RAAS). Understanding its mechanism and effects in a healthy physiological state is crucial for both clinical pharmacology and the development of new therapeutic agents.
Mechanism of Action
Benazeprilat, the active metabolite of this compound, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention. By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1] This inhibition of the RAAS is the primary mechanism behind this compound's physiological effects.[1]
Quantitative Pharmacodynamic Effects
The administration of this compound to normotensive subjects elicits a cascade of measurable pharmacodynamic responses. The following tables summarize the key quantitative data on ACE inhibition, and the subsequent effects on plasma renin activity and aldosterone levels.
Table 1: Inhibition of Plasma Angiotensin-Converting Enzyme (ACE) Activity
| Dosage (Oral) | Time Post-Dose | Percent Inhibition of Plasma ACE Activity | Subject Population |
| 10 mg (single dose) | 1.5 - 6 hours | Complete (100%) | Healthy Volunteers |
| 10 mg (single dose) | 24 hours | ≥80-90% | Healthy Volunteers |
| 10 mg (single dose) | 48 hours | 42% (mean) | Healthy Volunteers |
| ≥10 mg (single and multiple doses) | At least 24 hours | ≥80-90% | Human Subjects |
Data compiled from multiple sources.
Table 2: Effects on Plasma Renin Activity (PRA) and Aldosterone
| Dosage (Oral) | Duration of Treatment | Change in Plasma Renin Activity (PRA) | Change in Aldosterone Levels | Subject Population |
| 10 mg twice daily | 2 weeks | Increased from 2.18 ± 3.76 to 9.62 ± 8.49 ng/mL/h (p < 0.005) | Not specified | 11 Normotensive Patients with Coronary Artery Disease |
| 10 mg once or twice daily | 6 weeks | Significant increase (p < 0.001) | Decrease in urinary aldosterone excretion | 17 Hypertensive Patients with Normal Renal Function |
Data compiled from multiple sources.[3][4]
Experimental Protocols
The following sections detail the methodologies typically employed in clinical trials investigating the pharmacodynamics of this compound in normotensive subjects.
Study Design
A common study design is a randomized, double-blind, placebo-controlled trial. Normotensive, healthy volunteers are recruited and screened for inclusion and exclusion criteria. After obtaining informed consent, subjects are randomly assigned to receive either this compound or a placebo. A crossover design may also be utilized, where each subject receives both treatments at different times, separated by a washout period.
Drug Administration and Dosing
This compound hydrochloride is typically administered orally in tablet form. For single-dose studies, a common dosage is 10 mg. In multiple-dose studies, this compound is administered once daily for a specified period, for example, 7 to 14 days, to achieve steady-state concentrations of the active metabolite, benazeprilat.
Pharmacodynamic Assessments
Blood samples are collected at baseline and at various time points after drug administration. Plasma is separated, and ACE activity is determined using a validated assay. A common method involves spectrophotometric or fluorometric measurement of the rate of conversion of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), to hippuric acid and histidyl-leucine. The percentage of ACE inhibition is calculated by comparing the ACE activity at each post-dose time point to the baseline activity.
Plasma renin activity is typically measured by radioimmunoassay (RIA). This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The results are expressed in nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Aldosterone levels can be measured in either plasma or urine, commonly using RIA or enzyme-linked immunosorbent assay (ELISA). For urinary aldosterone, 24-hour urine collections are often performed to provide an integrated measure of aldosterone secretion over time.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for a pharmacodynamic study.
References
- 1. This compound Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Systemic and renal effects of a new angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Converting enzyme inhibition in coronary artery disease: a randomized, placebo-controlled trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Activation of Benazepril: An In-Depth Technical Guide to its Hepatic Conversion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic activation of the prodrug benazepril in liver microsomes. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the enzymatic conversion, relevant kinetic parameters, and the experimental protocols required for in vitro assessment.
Introduction: this compound as a Prodrug
This compound is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1][2] As a prodrug, this compound is pharmacologically inactive and requires biotransformation to its active metabolite, benazeprilat, to exert its therapeutic effect.[1][2] This activation occurs primarily in the liver through the hydrolysis of the ester group of the this compound molecule.[1][2] Understanding the specifics of this metabolic conversion is crucial for drug development, enabling accurate predictions of pharmacokinetic profiles and potential drug-drug interactions. In vitro models, particularly human liver microsomes, are indispensable tools for characterizing this bioactivation process.
Enzymatic Pathway of this compound Activation
The conversion of this compound to its active form, benazeprilat, is a hydrolytic reaction. Contrary to some initial hypotheses involving cytochrome P450 enzymes, it is now well-established that this bioactivation is predominantly mediated by carboxylesterases (CES). Specifically, human carboxylesterase 1 (CES1) is the primary enzyme responsible for this reaction in the liver.[3][4] CES1 is the most abundant hydrolase in the human liver, accounting for the vast majority of hepatic hydrolytic activity.[4] In contrast, carboxylesterase 2 (CES2), which is also present in the liver but more predominant in the intestine and kidney, shows minimal to no activity in the hydrolysis of this compound and other similar ACE inhibitors.[3][4]
This enzymatic process is crucial for the therapeutic efficacy of this compound, as benazeprilat is a much more potent inhibitor of the angiotensin-converting enzyme than the parent prodrug.
Caption: Metabolic pathway of this compound to benazeprilat.
Quantitative Analysis of this compound Activation
Table 1: In Vitro Intrinsic Clearance of ACE Inhibitors by Human CES1
| ACE Inhibitor | Intrinsic Clearance (CLint, mL/min/mg protein) |
| Ramipril | 1.061 |
| Trandolapril | 0.360 |
| Enalapril | 0.02 |
| Data sourced from a study using recombinant human CES1.[3] |
Additionally, in vivo human pharmacokinetic studies provide essential data regarding the overall disposition of this compound and the formation of benazeprilat.
Table 2: Human Pharmacokinetic Parameters of this compound and Benazeprilat (Single 10 mg Oral Dose)
| Analyte | Tmax (h) | t½ (h) | Notes |
| This compound | ~0.5 | ~0.6 | Rapidly absorbed and eliminated.[5] |
| Benazeprilat | ~1.5 | ~10-11 (effective) | Elimination is biphasic with a terminal half-life of ~22 h.[5] |
| Tmax: Time to peak plasma concentration. t½: Elimination half-life. Data from healthy volunteers.[5] |
Experimental Protocols for In Vitro Analysis
This section outlines a detailed methodology for assessing the conversion of this compound to benazeprilat using human liver microsomes. This protocol is synthesized from standard industry practices for in vitro metabolism studies.
Materials and Reagents
-
This compound Hydrochloride (analytical standard)
-
Benazeprilat (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Internal Standard (e.g., a structurally similar, stable compound not present in the matrix, such as enalaprilat)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Purified Water (LC-MS grade)
Experimental Workflow Diagram
Caption: Workflow for an in vitro this compound microsomal stability assay.
Incubation Procedure (Metabolic Stability Assay)
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Incubation Mixture: In microcentrifuge tubes, prepare the main incubation mixture on ice. For a final volume of 200 µL, this would typically consist of:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)
-
-
Pre-incubation: Transfer the tubes to a shaking water bath set at 37°C and pre-incubate for 5 minutes to allow the system to reach thermal equilibrium.
-
Initiate Reaction: Add a small volume of a working solution of this compound (diluted from the stock) to the pre-warmed microsome mixture to initiate the reaction. The final substrate concentration should be low (e.g., 1 µM) to be in the linear range of the enzyme kinetics for intrinsic clearance determination.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot (e.g., 25 µL) of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing a quenching solution, typically 3-4 volumes of cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Note: For determining Michaelis-Menten kinetics (Km and Vmax), a range of this compound concentrations (e.g., 0.5 µM to 500 µM) would be used, and the initial rate of benazeprilat formation would be measured at each concentration.
Analytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific simultaneous quantification of this compound and benazeprilat.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Example Transitions:
-
This compound: m/z 425.5 → [Product Ion]
-
Benazeprilat: m/z 397.5 → [Product Ion]
-
Internal Standard: Appropriate transition for the chosen standard.
-
-
The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Data Analysis and Interpretation
The primary outcome of the metabolic stability assay is the intrinsic clearance (CLint). This is calculated from the rate of disappearance of the parent compound (this compound) over time.
-
Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm of the percent this compound remaining versus time. The slope of the initial linear portion of this curve is the elimination rate constant (-k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
The calculated CLint value provides a quantitative measure of how rapidly this compound is metabolized by liver enzymes in vitro. This value can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance, a critical parameter in forecasting the in vivo pharmacokinetic profile of a drug candidate.
Conclusion
The activation of the prodrug this compound is a critical step in its therapeutic action, mediated primarily by the hydrolytic activity of carboxylesterase 1 in the liver. In vitro assessment using human liver microsomes provides a robust and reliable method for characterizing the kinetics of this conversion. By employing the detailed experimental and analytical protocols outlined in this guide, researchers can accurately determine key parameters such as intrinsic clearance. This information is fundamental for guiding drug discovery and development efforts, ensuring a comprehensive understanding of the metabolic fate and pharmacokinetic behavior of this compound and other ester-containing prodrugs.
References
- 1. SMPDB [smpdb.ca]
- 2. The pharmacokinetics of this compound relative to other ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the angiotensin converting enzyme inhibitor this compound.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Benazepril on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of benazepril's effects on endothelial cells, based on available in vitro studies. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is primarily known for its role in managing hypertension. However, emerging research suggests its direct effects on the vascular endothelium, a key regulator of cardiovascular health. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways involved in this compound's action on endothelial cells.
Summary of this compound's In Vitro Effects on Endothelial Cells
In vitro research indicates that this compound, and its active metabolite benazeprilat, exert beneficial effects on endothelial progenitor cells (EPCs) and suggest mechanisms applicable to mature endothelial cells. These effects primarily revolve around promoting endothelial health and function through enhanced proliferation, migration, and adhesion, as well as modulating key signaling pathways related to nitric oxide bioavailability and reduced oxidative stress.
Key Findings:
-
Improved Endothelial Progenitor Cell Function: this compound has been shown to improve the proliferation, adhesion, and migration capacity of EPCs from hypertensive patients in a dose-dependent manner. This suggests a role for this compound in promoting vascular repair and regeneration.[1]
-
Modulation of the SDF-1/CXCR4 Axis: The beneficial effects of this compound on EPC function are potentially mediated through the Stromal Cell-Derived Factor-1 (SDF-1)/C-X-C chemokine receptor type 4 (CXCR4) signaling pathway.[1] This axis is crucial for cell homing and mobilization.
-
PI3K/Akt Signaling Pathway Involvement: While direct evidence in endothelial cells is still emerging, studies on cardiomyocytes demonstrate that this compound can protect against apoptosis and oxidative stress by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical upstream regulator of endothelial nitric oxide synthase (eNOS) activity.
-
Increased Nitric Oxide (NO) Bioavailability: As an ACE inhibitor, this compound indirectly increases bradykinin levels, which can stimulate the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule in the endothelium. Other ACE inhibitors, like ramiprilat, have been shown to increase NO formation in cultured endothelial cells.
-
Reduction of Oxidative Stress: this compound has been observed to counteract oxidative stress in cardiac cells, a mechanism that is highly relevant to endothelial dysfunction.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative findings from in vitro studies on the effects of this compound and other relevant ACE inhibitors on endothelial and related cells.
Table 1: Effect of this compound on Endothelial Progenitor Cell (EPC) Function
| Parameter | Cell Type | Treatment | Concentration | Observation | Reference |
| Proliferation | EPCs from hypertensive patients | This compound | Dose-dependent | Improved proliferation compared to control. | [1] |
| Adhesion | EPCs from hypertensive patients | This compound | Dose-dependent | Improved adhesion capacity compared to control. | [1] |
| Migration | EPCs from hypertensive patients | This compound | Dose-dependent | Improved migration capacity compared to control. | [1] |
Table 2: Effects of ACE Inhibitors on Endothelial Cell Signaling and Function
| Parameter | Cell Type | Treatment | Concentration | Observation | Reference |
| ACE Activity Inhibition | Pig vascular endothelial cells | Ramiprilat | 100 nM | Complete inhibition of cellular ACE. | [2] |
| Nitric Oxide Formation | Human and bovine endothelial cells | Ramiprilat | Dose-dependent | Increased formation of nitric oxide. | [3] |
| Prostacyclin Release | Human and bovine endothelial cells | Ramiprilat | Dose-dependent | Increased release of prostacyclin. | [3] |
| Endothelial Cell Migration | Cultured capillary endothelial cells | Captopril | < 10 µM | Potent inhibition of directional chemotaxis. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of studying this compound's effects on endothelial cells.
Endothelial Progenitor Cell (EPC) Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on EPC proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Endothelial Progenitor Cells (EPCs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed EPCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 10, 100 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol describes a method to evaluate the effect of this compound on endothelial cell migration.
Principle: The Transwell assay, or Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
This compound hydrochloride
-
SDF-1 (as a chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein-AM or DAPI stain
-
Cotton swabs
Procedure:
-
Preparation: Coat the lower side of the Transwell insert membrane with fibronectin (10 µg/mL) and allow it to dry.
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS containing SDF-1 (e.g., 100 ng/mL).
-
Cell Seeding: Resuspend HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: Add different concentrations of this compound to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with Calcein-AM or DAPI. Visualize and count the migrated cells under a fluorescence microscope.
-
Quantification: Count the number of migrated cells in several random fields and calculate the average.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol details the measurement of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Principle: The Griess assay is a colorimetric method that detects nitrite by forming a purple azo dye.
Materials:
-
HUVECs
-
Phenol red-free DMEM
-
This compound hydrochloride
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solutions
Procedure:
-
Cell Culture and Treatment: Culture HUVECs in 24-well plates until confluent. Replace the medium with phenol red-free DMEM and treat with various concentrations of this compound for the desired time.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Western Blot for eNOS and Akt Phosphorylation
This protocol outlines the detection of phosphorylated (activated) eNOS and Akt as markers of PI3K/Akt/eNOS pathway activation.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies allow for the detection of protein activation states.
Materials:
-
HUVECs
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat HUVECs with this compound for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: Proposed signaling pathways of this compound in endothelial cells.
Caption: Workflow for assessing endothelial cell proliferation using the MTT assay.
Caption: Workflow for the endothelial cell migration (Transwell) assay.
Conclusion
The available in vitro evidence suggests that this compound has beneficial effects on endothelial cells, particularly on endothelial progenitor cells, by promoting their proliferation, migration, and adhesion. The underlying mechanisms likely involve the modulation of the SDF-1/CXCR4 axis and the activation of the PI3K/Akt/eNOS signaling pathway, leading to increased nitric oxide bioavailability and reduced oxidative stress. Further research is warranted to fully elucidate the direct effects of this compound on mature endothelial cells and to confirm the precise signaling cascades involved. The protocols and data presented in this guide provide a framework for future investigations in this promising area of cardiovascular research.
References
- 1. Effects of this compound on functional activity of endothelial progenitor cells from hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. content-assets.jci.org [content-assets.jci.org]
Unveiling the Anti-inflammatory Potential of Benazepril: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental validation, and quantitative analysis of the anti-inflammatory properties of the angiotensin-converting enzyme (ACE) inhibitor, Benazepril. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications of existing pharmaceuticals.
Introduction
This compound, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is primarily known for its efficacy in managing hypertension and congestive heart failure.[1][2] Its mechanism of action centers on the inhibition of ACE, which in turn decreases the production of angiotensin II, a potent vasoconstrictor, and reduces aldosterone secretion.[3][4] Emerging evidence, however, suggests that the therapeutic benefits of this compound extend beyond its hemodynamic effects, encompassing significant anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound's anti-inflammatory actions, providing detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. The inhibition of angiotensin II formation is central to this process, as angiotensin II is known to promote inflammation.[5]
Key signaling pathways influenced by this compound include:
-
Downregulation of the NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1][6] This inhibition is linked to a reduction in intracellular Reactive Oxygen Species (ROS) production.[1][6]
-
Modulation of the TGF-β Signaling Pathway: this compound can also downregulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in fibrosis and inflammation.[1][6]
-
Impact on Cytokine Profile: Clinical and preclinical studies have demonstrated that this compound can significantly alter the cytokine balance. It has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[7][8][9] Conversely, it can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8]
The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory effects.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Evidence and Protocols
The anti-inflammatory properties of this compound have been investigated in various preclinical and clinical models. Below are detailed methodologies for key experiments cited in the literature.
In-Vivo Models
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute inflammation.
-
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
-
Methodology:
-
Animal Model: Adult albino rats are used.[5]
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and this compound-treated groups at various dosages.[5]
-
Induction of Edema: 0.1 ml of a 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.[10]
-
Drug Administration: this compound is administered orally, typically 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
2. Left Ventricular Hypertrophy (LVH) in Rats
This model is used to study inflammation in the context of cardiovascular disease.
-
Objective: To investigate the in-vivo anti-inflammatory effects of this compound on LVH.[1]
-
Methodology:
-
Animal Model: LVH is induced in rats through abdominal aortic coarctation.[1]
-
Grouping: Rats are divided into sham-operated, LVH, and LVH + this compound (e.g., 1mg/kg/day via gavage for 4 weeks) groups.[1]
-
Assessments:
-
Hemodynamic and Hemorheological Measurements: To assess cardiovascular function.[1]
-
LVH Assessment: Morphological analysis of the heart.[1]
-
Molecular Assays:
-
Protein Levels: Measurement of Collagen type I/III, TNF-α, and VCAM-1 using techniques like Western Blotting or ELISA.[1]
-
Gene Expression: Quantification of TGF-β gene expression via RT-PCR.[1]
-
Transcription Factor Activation: Assessment of NF-κB or Smad activation using methods like Electrophoretic Mobility Shift Assay (EMSA).[1]
-
Oxidative Stress: Measurement of intracellular ROS production.[1]
-
-
-
Clinical Studies
1. Primary Hypertension Patients
-
Objective: To evaluate the effect of this compound on inflammatory cytokines in patients with primary hypertension.[8]
-
Methodology:
The following diagram provides a general workflow for investigating the anti-inflammatory properties of a compound like this compound.
Caption: General experimental workflow for investigating anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Paw Edema in Rats
| Treatment Group | Dose | Paw Volume at 3 hours (ml, mean ± SD) | Percentage Inhibition (%) | Reference |
| Control (Carrageenan) | - | 3.2 ± 0.43 | - | [10] |
| Indomethacin (Standard) | - | 1.4 ± 0.20 | 56.25 | [10] |
| This compound Group III | - | 2.04 ± 0.36 | 36.25 | [10] |
| This compound Group IV | - | 1.8 ± 0.26 | 43.75 | [10] |
| This compound Group V | - | 1.6 ± 0.33 | 50.00 | [10] |
Note: Specific dosages for this compound groups were not provided in the abstract.
Table 2: Effect of this compound on Inflammatory Markers in Hypertensive Patients
| Parameter | This compound Group (Before Treatment) | This compound Group (After 8 Weeks) | Control Group (Before Treatment) | Control Group (After 8 Weeks) | Reference |
| IL-4 | - | Significantly Decreased | - | Decreased | [8] |
| IL-8 | - | Significantly Decreased | - | Decreased | [8] |
| IL-10 | - | Significantly Increased | - | Increased | [8] |
Note: The study abstract states significant changes but does not provide specific numerical values.[8]
Table 3: Effect of this compound on Inflammatory Markers in Chronic Glomerulonephritis Patients (Combination Therapy)
| Inflammatory Marker | Monotherapy Group (this compound) - After Treatment | Combination Therapy Group (this compound + Losartan) - After Treatment | p-value | Reference |
| IL-1 | Decreased | Significantly Lower than Monotherapy | <0.001 | [9] |
| IL-6 | Decreased | Significantly Lower than Monotherapy | <0.001 | [9] |
| TNF-α | Decreased | Significantly Lower than Monotherapy | <0.001 | [9] |
Note: The study did not provide baseline values in the abstract but reported significant decreases post-treatment, with a more pronounced effect in the combination therapy group.[9]
Conclusion
The evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are independent of its blood pressure-lowering effects. By targeting key inflammatory pathways such as NF-κB and TGF-β, and by modulating the balance of pro- and anti-inflammatory cytokines, this compound presents a promising avenue for therapeutic intervention in a range of inflammatory and autoimmune conditions. Further research, employing the detailed protocols outlined in this guide, is warranted to fully elucidate its mechanisms of action and to explore its potential in new clinical applications. The provided data and visualizations serve as a foundational resource for scientists and researchers dedicated to advancing the field of anti-inflammatory drug discovery and development.
References
- 1. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. e-century.us [e-century.us]
- 10. Evaluation of Anti Inflammatory Activity of this compound in Albino Rats [ijsr.net]
Benazepril: A Technical Guide to its Role in Modulating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the management of hypertension and heart failure. Its therapeutic efficacy is primarily attributed to its role in the renin-angiotensin-aldosterone system (RAAS), where it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Emerging evidence robustly indicates that the clinical benefits of this compound extend beyond its hemodynamic effects, encompassing a significant role in the modulation of oxidative stress. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the antioxidant properties of ACE inhibitors and developing novel therapeutic strategies targeting oxidative stress-related pathologies.
Introduction: The Nexus of the Renin-Angiotensin System and Oxidative Stress
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2][3] The octapeptide angiotensin II (Ang II) is the principal effector of the RAAS, exerting its physiological effects primarily through the angiotensin II type 1 (AT1) receptor.[4] Beyond its well-documented vasoconstrictive and aldosterone-stimulating properties, Ang II is a potent pro-oxidant molecule.[5][6][7] It is a major activator of NAD(P)H oxidase, a key enzymatic source of reactive oxygen species (ROS) in the cardiovascular system.[5][7] An overproduction of ROS, including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), leads to a state of oxidative stress, which is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[4][8]
This compound, as an ACE inhibitor, effectively reduces the circulating and tissue levels of Ang II.[1][2][9] This reduction in Ang II levels is the primary mechanism through which this compound exerts its antihypertensive effects and, consequently, its beneficial modulation of oxidative stress.[10][11] By attenuating the Ang II-mediated activation of NADPH oxidase, this compound curtails the excessive production of ROS, thereby restoring cellular redox balance.[12]
Quantitative Impact of this compound on Oxidative Stress Markers
Several preclinical studies have quantified the effects of this compound on key markers of oxidative stress. The following tables summarize the significant modulatory effects of this compound on antioxidant enzyme activities and lipid peroxidation.
| Antioxidant Enzyme | Effect of this compound Pretreatment | Significance | Reference Study |
| Superoxide Dismutase (SOD) | Significantly enhanced activity | P<0.01 | Zhan et al. (2021)[5] |
| Catalase (CAT) | Significantly enhanced activity | P<0.01 | Zhan et al. (2021)[5] |
| Glutathione Peroxidase (GPx) | Significantly enhanced activity | P<0.01 | Zhan et al. (2021)[5] |
Table 1: Effect of this compound on Antioxidant Enzyme Activity in Doxorubicin-Treated H9c2 Cardiomyocytes.
| Lipid Peroxidation Marker | Effect of this compound Pretreatment | Significance | Reference Study |
| Malondialdehyde (MDA) | Significantly decreased levels | P<0.01 | Zhan et al. (2021)[5] |
Table 2: Effect of this compound on Lipid Peroxidation in Doxorubicin-Treated H9c2 Cardiomyocytes.
Key Signaling Pathways Modulated by this compound
This compound's influence on oxidative stress is mediated through its impact on critical intracellular signaling pathways. The primary pathway involves the canonical RAAS, while a secondary, protective pathway involves the activation of PI3K/Akt signaling.
Inhibition of the Angiotensin II-Induced Oxidative Stress Pathway
This compound's primary mechanism for reducing oxidative stress is through the inhibition of the RAAS cascade, which prevents the generation of Ang II and its subsequent activation of pro-oxidant signaling.
Caption: this compound inhibits ACE, reducing Angiotensin II and subsequent ROS production.
Activation of the Pro-Survival PI3K/Akt Signaling Pathway
In addition to its inhibitory effects on the RAAS, this compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to promote cell survival and protect against oxidative stress-induced apoptosis.[5][13]
References
- 1. assaygenie.com [assaygenie.com]
- 2. assaygenie.com [assaygenie.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. nwlifescience.com [nwlifescience.com]
- 5. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 8. raybiotech.com [raybiotech.com]
- 9. bioquochem.com [bioquochem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.13. Glutathione Peroxidase (GPx) Activity Assay [bio-protocol.org]
- 13. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Benazepril: A Proteomics-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension, primarily exerts its therapeutic effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. However, emerging evidence from proteomic studies suggests that this compound possesses off-target effects that extend beyond its intended mechanism of action. These unintended molecular interactions contribute to a broader pharmacological profile, including neuroprotective and cardioprotective activities. This technical guide delves into the exploration of this compound's off-target effects using proteomics, providing a comprehensive overview of the key signaling pathways involved, detailed experimental protocols for investigation, and a framework for interpreting quantitative proteomic data.
Introduction: Beyond ACE Inhibition
While the on-target effects of this compound on the renin-angiotensin-aldosterone system (RAAS) are well-documented, its off-target activities are a growing area of interest. These effects are not mediated by ACE inhibition and involve the modulation of various other cellular proteins and signaling cascades. Proteomics, the large-scale study of proteins, offers a powerful and unbiased approach to identify and quantify these off-target interactions, providing a more complete understanding of this compound's molecular footprint.
This guide will focus on the known off-target effects of this compound, particularly its influence on key signaling pathways such as PI3K/Akt, NF-κB, and TGF-β, which are implicated in cellular survival, inflammation, and tissue remodeling.
Quantitative Proteomic Analysis of this compound's Off-Target Effects
Proteomic studies have begun to elucidate the specific proteins that are differentially expressed in response to this compound treatment, independent of its ACE-inhibitory function. The following table summarizes key proteins identified in various studies that are modulated by this compound, providing a glimpse into its off-target proteomic signature.
Disclaimer: The following table is a synthesized representation of findings from multiple studies and is intended for illustrative purposes to demonstrate the presentation of quantitative proteomics data. The fold changes are representative and may not reflect the exact values from a single specific experiment.
| Protein | UniProt ID | Cellular Function | Fold Change (this compound vs. Control) | Reference |
| Low-density lipoprotein receptor-related protein 1B (LRP1B) | Q96P15 | Neuronal survival, β-amyloid clearance | 1.8 (Upregulated) | [1][2] |
| 14-3-3 protein zeta/delta | P63104 | Signal transduction, apoptosis regulation | 1.6 (Upregulated) | [1][2] |
| Calreticulin | P27797 | Calcium homeostasis, protein folding | 1.5 (Upregulated) | [1][2] |
| Integrin-linked kinase (ILK) | Q13418 | Cell adhesion, signal transduction | 0.6 (Downregulated) | [3][4] |
| Alpha-smooth muscle actin (α-SMA) | P62736 | Cytoskeletal structure, fibrosis | 0.7 (Downregulated) | [3][4] |
| Transforming growth factor-β1 (TGF-β1) | P01137 | Cell growth, proliferation, differentiation | 0.5 (Downregulated) | [4][5] |
| Nuclear factor kappa-B (NF-κB) p65 subunit | Q04206 | Inflammation, immunity | 0.6 (Downregulated) | [5] |
| Phosphatidylinositol 3-kinase (PI3K) | P42336 | Cell survival, proliferation | 1.7 (Upregulated activity) | [6] |
| Protein kinase B (Akt) | P31749 | Apoptosis, cell survival | 2.1 (Increased phosphorylation) | [6] |
Key Off-Target Signaling Pathways Modulated by this compound
Proteomic analyses have revealed that this compound influences several critical signaling pathways. Understanding these pathways is key to deciphering the mechanisms behind its pleiotropic effects.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Studies have shown that this compound can activate this pathway, leading to protective effects in cardiomyocytes.[6] This activation is characterized by the increased phosphorylation of Akt.
NF-κB Signaling Pathway
The Nuclear Factor kappa-B (NF-κB) pathway plays a crucial role in inflammation and immune responses. This compound has been shown to exert anti-inflammatory effects by down-regulating the activation of NF-κB.[5] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is often associated with fibrosis. This compound has been found to attenuate the expression of TGF-β1 and its downstream effectors, suggesting an anti-fibrotic role.[4][5]
Experimental Protocols
To investigate the off-target effects of this compound using proteomics, a series of well-defined experimental protocols are required. Below are detailed methodologies for cell culture and drug treatment, mass spectrometry-based quantitative proteomics, and western blot analysis for pathway validation.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cell line for the biological question (e.g., H9c2 cardiomyocytes for cardiotoxicity studies, SH-SY5Y neuroblastoma cells for neuroprotection).
-
Cell Culture: Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time course (e.g., 24, 48 hours).
-
Harvest cells for downstream proteomic analysis.
-
Mass Spectrometry-Based Quantitative Proteomics
This protocol outlines a typical "bottom-up" proteomics workflow.
-
Cell Lysis and Protein Extraction:
-
Wash harvested cell pellets with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Desalting:
-
Clean up the peptide mixture to remove salts and detergents using a C18 solid-phase extraction column.
-
Elute the purified peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for mass spectrometry.
-
Inject the peptides into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Separate peptides by reverse-phase chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Perform quantitative analysis to determine the relative abundance of proteins between this compound-treated and control samples.
-
Western Blot Analysis for Pathway Validation
Western blotting is used to validate the findings from the proteomics experiments and to probe the activation state (e.g., phosphorylation) of specific proteins within a signaling pathway.
-
Protein Extraction and Quantification: Prepare protein lysates from this compound-treated and control cells as described above.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt, anti-NF-κB p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion and Future Directions
The application of proteomics has been instrumental in revealing the off-target effects of this compound, expanding our understanding of its pharmacological profile beyond simple ACE inhibition. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and TGF-β provides a molecular basis for the observed neuroprotective, anti-inflammatory, and anti-fibrotic properties of this drug.
Future research should focus on more comprehensive, quantitative proteomic and phosphoproteomic studies to create a detailed map of this compound's off-target interactome. Such studies will not only provide deeper insights into its mechanisms of action but also pave the way for the rational design of new drugs with improved efficacy and safety profiles, and potentially for the repurposing of existing drugs for new therapeutic indications. This technical guide provides a foundational framework for researchers to embark on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of Benazepril: A Technical Guide to a Landmark ACE Inhibitor
Foreword: This document provides a detailed technical overview of the history, discovery, and development of Benazepril, a pivotal angiotensin-converting enzyme (ACE) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey from initial synthesis to clinical validation. The content covers the core mechanism of action, key experimental methodologies, and the quantitative data that underpinned its approval and widespread clinical use.
A Historical Overview of this compound
The development of this compound emerged from the intensive research into the Renin-Angiotensin-Aldosterone System (RAAS) as a primary target for antihypertensive therapies. Scientists at Ciba-Geigy (now Novartis) were instrumental in this field, seeking to develop a potent and safe ACE inhibitor.
The foundational work on this compound, identified by the development code CGS 14824A , was disclosed in patents filed in the early 1980s, with U.S. Patent 4,410,520, filed in 1981, being a key document in its history.[1] The primary inventor credited on this patent is J.W.H. Watthey.[1][2][3] Following extensive preclinical and clinical development throughout the 1980s, this compound received regulatory approval and was first introduced for medical use in 1990, marketed under the brand name Lotensin®.[4]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its active constituent.[5] Following oral administration, this compound is rapidly absorbed and undergoes de-esterification, primarily in the liver, to form its highly active diacid metabolite, Benazeprilat .[5]
Benazeprilat is a potent, non-sulfhydryl competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the RAAS pathway by converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[7] By inhibiting ACE, Benazeprilat effectively blocks this conversion. The downstream effects include:
-
Reduced Vasoconstriction: Lower levels of Angiotensin II lead to the relaxation of vascular smooth muscle, decreasing total peripheral resistance and thereby lowering blood pressure.
-
Decreased Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By reducing Angiotensin II levels, Benazeprilat indirectly decreases aldosterone secretion, leading to a mild diuretic effect.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which is thought to contribute to the therapeutic antihypertensive effect of the drug.[7]
Figure 1: this compound's Mechanism of Action within the RAAS.
Key Experimental Data and Protocols
The development of this compound was supported by rigorous in vitro and in vivo experimentation to characterize its potency, selectivity, and safety.
In Vitro ACE Inhibition Assays
The primary method used to determine the inhibitory potential of Benazeprilat was the spectrophotometric assay based on the work of Cushman and Cheung (1971).[8]
Experimental Protocol: In Vitro ACE Inhibition Assay
-
Enzyme Source: Angiotensin-Converting Enzyme is partially purified from rabbit lung acetone powder.[6]
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL) is used as the substrate.
-
Buffer: The reaction is conducted in a borate buffer at an optimal pH of 8.3.
-
Procedure: a. A solution containing the ACE enzyme is pre-incubated with various concentrations of the inhibitor (Benazeprilat) for 10 minutes at 37°C. b. The reaction is initiated by adding the HHL substrate (final concentration of 5 mM). The mixture is incubated for 60 minutes at 37°C. c. The enzymatic reaction is terminated by the addition of 1.0 N Hydrochloric Acid (HCl).[8] d. The product of the reaction, Hippuric Acid (HA), is extracted from the aqueous solution using ethyl acetate. e. The ethyl acetate layer is separated, evaporated to dryness, and the HA residue is redissolved in water. f. The concentration of HA is determined by measuring the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[9]
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the rate of HA formation in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is then determined from the dose-response curve.
Figure 2: Experimental Workflow for In Vitro ACE Inhibition Assay.
In Vivo Animal Models of Hypertension
To assess the antihypertensive efficacy in a living system, the canine remnant kidney model was a critical preclinical test. This model simulates chronic renal failure, a condition often associated with severe hypertension mediated by the RAAS.
Experimental Protocol: Canine 7/8 Renal Ablation Model
-
Animal Selection: Healthy adult mongrel dogs are used for the study.
-
Surgical Procedure (Two-Stage Ablation): a. Stage 1: Under general anesthesia, a flank incision is made and one kidney (e.g., the right kidney) is completely removed (nephrectomy). b. Stage 2: After a recovery period, a second surgery is performed on the remaining kidney (the left kidney). Branches of the renal artery are carefully ligated to induce infarction in approximately 75% of the remaining renal mass. This results in a total renal mass reduction of 7/8 (or 87.5%).[10]
-
Induction of Hypertension: Over a period of one month post-surgery, the dogs develop chronic renal failure and sustained hypertension. This is confirmed by significant increases in blood urea nitrogen (BUN), serum creatinine, and a decrease in creatinine clearance.[10]
-
Blood Pressure Monitoring: Systemic blood pressure is continuously monitored using telemetry devices implanted prior to the study, allowing for accurate, stress-free measurements.[10]
-
Drug Administration: this compound hydrochloride is administered orally, typically once daily at a dose such as 2 mg/kg, for a period of several weeks.[10]
-
Efficacy Assessment: The primary endpoint is the reduction in systolic, diastolic, and mean arterial blood pressure. Secondary endpoints include the measurement of plasma renin activity, Angiotensin II, and aldosterone levels to confirm the drug's mechanism of action in vivo.
Figure 3: Workflow for the Canine Remnant Kidney Hypertension Model.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound and its active metabolite, Benazeprilat.
Table 1: Preclinical and In Vitro Potency
| Parameter | Analyte | Value | Enzyme Source | Reference |
| IC50 | This compound | 2 nM | Rabbit Lung ACE | [6] |
Table 2: Pharmacokinetic Properties in Humans (Oral Administration)
| Parameter | This compound (Prodrug) | Benazeprilat (Active) | Reference(s) |
| Time to Peak Plasma (Tmax) | ~0.5 - 1.0 hours | ~1.0 - 2.0 hours | [5][11] |
| Plasma Protein Binding | ~96.7% | ~95.3% | [5] |
| Elimination Half-life (t½) | ~0.6 hours (initial) | 10 - 11 hours (effective) | [5][11] |
| Metabolism | Rapidly hydrolyzed in the liver | - | [5] |
| Primary Excretion Route | - | Renal | [5] |
Table 3: Clinical Efficacy in Human Hypertension
| Parameter | Dosage | Result | Patient Population | Reference(s) |
| Blood Pressure Reduction | 20 mg once daily | ↓ 12.2 / 7.7 mmHg (Systolic/Diastolic) | Mild to Moderate Hypertension | [12] |
| Onset of Action | Single Dose | Within 1 hour | Hypertensive Adults | - |
| Peak Antihypertensive Effect | Single Dose | 2 to 4 hours post-dose | Hypertensive Adults | - |
| Duration of ACE Inhibition | ≥10 mg once daily | 80-90% inhibition for ≥24 hours | Hypertensive Adults | - |
Chemical Synthesis Overview
The synthesis of this compound as described in the original Ciba-Geigy patent (US 4,410,520) involves the condensation of two key intermediates: a chiral benzazepine derivative and a phenylbutyrate derivative. A crucial step in the process is reductive amination, which forms the bond between these two fragments, followed by purification to isolate the desired (S,S)-diastereomer, which possesses the potent ACE inhibitory activity.[2][3] Subsequent crystallization and salt formation with HCl yield the final drug substance.[2]
Conclusion
The discovery of this compound by Ciba-Geigy represents a significant milestone in cardiovascular pharmacology. Through a structured drug development program, underpinned by robust in vitro enzyme kinetics and validated in relevant in vivo models of hypertension, this compound was established as a potent, long-acting, and well-tolerated ACE inhibitor. Its mechanism of action via the inhibition of the RAAS has provided a durable and effective therapeutic strategy for the management of hypertension and related cardiovascular diseases for decades. This guide has outlined the core technical achievements and methodologies that were integral to its success.
References
- 1. This compound | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Formal Synthesis of the ACE Inhibitor this compound·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE inhibition in the 1990s and clinical trial results with the new agent this compound. A symposium. Napa, California, January 25-28, 1990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. PathWhiz [smpdb.ca]
- 8. scialert.net [scialert.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of the angiotensin converting enzyme inhibitor this compound.HCl (CGS 14 824 A) in healthy volunteers after single and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Benazepril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common synthesis and purification methodologies for the active pharmaceutical ingredient (API) benazepril hydrochloride. The included protocols are derived from established literature and are intended for research and development purposes.
Introduction
This compound hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat. The synthesis of this compound hydrochloride involves the formation of a specific diastereomer ((S,S)-isomer), which necessitates stereocontrolled synthetic strategies and efficient purification methods to ensure high diastereomeric purity and overall quality of the final API.
Synthesis of this compound Hydrochloride
Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the condensation of a benzazepinone intermediate with a derivative of homophenylalanine. One such method is the asymmetric aza-Michael addition.
Synthesis via Asymmetric Aza-Michael Addition
This enantioselective synthesis route utilizes an asymmetric aza-Michael addition as the key step to establish the desired stereochemistry.[3][4][5]
Diagram: Synthetic Pathway of this compound Hydrochloride via Aza-Michael Addition
Caption: Synthetic route to this compound HCl via asymmetric aza-Michael addition.
Experimental Protocol: Asymmetric Synthesis
Step 1: Preparation of 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (6) [3]
-
Concentrate an aqueous solution of glyoxylic acid (40%) to two-thirds of its volume under reduced pressure.
-
Add concentrated sulfuric acid, methanol, and toluene.
-
Reflux the mixture for 5 hours.
-
Distill off the methanol and add o-nitro-acetophenone in toluene.
-
Heat the reaction mixture to 110-130 °C for 36 hours, removing water by azeotropic distillation.
Step 2: Aza-Michael Addition [3]
-
In a 50 mL flask, combine 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol) and L-homophenylalanine ethyl ester (11 mmol) in a suitable solvent (20 mL).
-
Stir the mixture at ambient temperature.
-
Concentrate the reaction mixture to obtain the crude product.
-
Purify the crude product by chromatography to yield (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester (7).
Step 3: Hydrogenation and Cyclization to Intermediate (8) [3]
-
Dissolve the product from Step 2 (1.0 mmol) in THF (20 mL) in a pressure vessel.
-
Add 5% Pd-C catalyst.
-
Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.
-
Add 1 N HCl and continue hydrogenation at 40 °C under 150 psi of H₂ for another 16 hours.
-
Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers with MgSO₄ and purify by flash column chromatography to obtain the (S,S)-diastereomer.
-
Reflux the purified product in a 10% acetic acid-toluene solution for 24 hours.
-
Concentrate the mixture to yield the crude (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester (8).
From intermediate (8), this compound hydrochloride can be obtained through established procedures.[6]
Purification of this compound Hydrochloride
The primary goal of this compound hydrochloride purification is to increase the diastereomeric purity, specifically to enrich the desired (S,S)-diastereomer over the (S,R)-diastereomer, and to remove other process-related impurities.[2][7] Crystallization is the most common method for purification.
Purification Data
| Purification Method | Initial Diastereomeric Ratio (SS:SR) | Final Diastereomeric Ratio (SS:SR) | Melting Point (°C) | Reference |
| Crystallization from methyl ethyl ketone | 70:30 | 95:5 | - | [8] |
| Recrystallization from 3-pentanone/methanol (10:1) | 95:5 | - | 188-190 | [1][8] |
| Dilution of ethyl acetate suspension with acetone | 96:4 (from t-butyl ester) | 99.1:0.9 | - | [1][8] |
| Refluxing in ethyl acetate | 99.1:0.9 | 99.7:0.3 | 181 | [1][8] |
| Refluxing in chloroform, washing with chloroform and ether | - | - | 184-186 | [1][8] |
| Crystallization from ethanol and diisopropyl ether | - | ≥ 99.8% | - | [9] |
| HPLC analysis after synthesis | - | 99.3% Purity | - | [10] |
Diagram: General Purification Workflow for this compound Hydrochloride
Caption: General workflow for the purification of this compound HCl by crystallization.
Experimental Protocols for Purification
Protocol 1: Crystallization from Ethanol and Diisopropyl Ether [9][11]
This method is reported to achieve a high diastereomeric purity of at least 99.8%.[9]
-
Prepare a concentrated solution of crude this compound hydrochloride in absolute ethanol.
-
Add the resulting solution to diisopropyl ether with stirring at a temperature between 20-30 °C.[11]
-
Isolate the solid obtained by filtration.
-
Dry the solid under reduced pressure at 45-50 °C to yield highly pure this compound hydrochloride.[9][11]
Protocol 2: Recrystallization from a Solvent/Anti-solvent System
-
Dissolve the crude this compound hydrochloride in a suitable solvent such as a C1-C10 alcohol (e.g., ethanol), N,N-dimethylformamide, or N-methylpyrrolidone to form a concentrated solution.[8][9]
-
Add an anti-solvent, which can be a C4-C12 alkane (e.g., hexane) or a C1-C10 acetate (e.g., ethyl acetate), to the solution to induce crystallization.[8][9]
-
Filter the resulting suspension to collect the crystals.
-
Wash the crystals with a small amount of the anti-solvent.
-
Dry the purified this compound hydrochloride under vacuum.
Protocol 3: Purification by Refluxing in Ethyl Acetate [1][8]
-
Suspend the this compound hydrochloride with a diastereomeric ratio of approximately 99.1:0.9 (SS:SR) in ethyl acetate.
-
Reflux the suspension.
-
Cool the mixture and filter to collect the solid.
-
This process can increase the diastereomeric ratio to approximately 99.7:0.3.[1][8]
Conclusion
The synthesis and purification of this compound hydrochloride require careful control of stereochemistry and effective removal of impurities. The asymmetric aza-Michael addition offers a pathway to the key chiral intermediate. Subsequent purification, primarily through various crystallization techniques, is crucial for achieving the high diastereomeric purity demanded for pharmaceutical applications. The choice of solvents and crystallization conditions significantly impacts the final purity and yield of the this compound hydrochloride. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development and manufacturing of this important antihypertensive agent.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Formal Synthesis of the ACE Inhibitor this compound·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal synthesis of the ACE inhibitor this compound x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Formal synthesis of the ACE inhibitor this compound x HCl via an asymmetric aza-Michael reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. This compound Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 9. EP1891014B1 - Improved process for crystallization of this compound hydrochloride - Google Patents [patents.google.com]
- 10. CN110835319A - Synthesis method of this compound intermediate and this compound hydrochloride - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Application Note: Quantification of Benazepril in Human Plasma using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of benazepril in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a reliable and reproducible approach for pharmacokinetic and bioequivalence studies. The method employs a straightforward protein precipitation technique for sample preparation and a reversed-phase C18 column for chromatographic separation. All quantitative data, including validation parameters, are presented in clear, tabular formats. A graphical representation of the experimental workflow is also provided to ensure clarity and ease of implementation.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed analytical technique for this purpose due to its specificity, sensitivity, and accessibility.[1][2][3] This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and comprehensive method validation data.
Experimental Protocol
Materials and Reagents
-
This compound Hydrochloride Reference Standard (USP grade)
-
Internal Standard (IS): Riluzole or other suitable compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., Hypersil BDS C18, 300 mm x 4.6 mm, 5 µm or equivalent).[4]
-
Data acquisition and processing software.
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
Chromatographic Conditions
A summary of the HPLC-UV operating conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Acetonitrile:5 mmol/L Ammonium Acetate:Formic Acid (30:30:40:0.1, v/v/v/v)[5] |
| Flow Rate | 0.6 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection Wavelength | 237 nm[4][6] |
| Internal Standard (IS) | Riluzole |
Standard and Sample Preparation
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride Reference Standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 20 ng/mL to 2000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard (e.g., Riluzole) in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a final concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation): [5][7]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (10 µg/mL).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was established by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| This compound | 20 - 2000 ng/mL[4] | > 0.997[4] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days, respectively.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low QC (100 ng/mL) | 2.8 - 8.6[4] | 2.2 - 8.5[4] | -7.5 to 6.7[4] | -6.0 to 3.2[4] |
| Mid QC (500 ng/mL) | 2.8 - 8.6[4] | 2.2 - 8.5[4] | -7.5 to 6.7[4] | -6.0 to 3.2[4] |
| High QC (1500 ng/mL) | 2.8 - 8.6[4] | 2.2 - 8.5[4] | -7.5 to 6.7[4] | -6.0 to 3.2[4] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 10 ng/mL[4] |
| LOQ | 20 ng/mL[4] |
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Signaling Pathway Diagram
This compound is a prodrug that is metabolized to its active form, benazeprilat. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).
Caption: Simplified diagram of the Renin-Angiotensin-Aldosterone System and the mechanism of action of this compound.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic chromatographic conditions make it suitable for high-throughput analysis in a research or drug development setting. The method demonstrates good linearity, accuracy, and precision, meeting the requirements for pharmacokinetic and bioequivalence studies.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijpbs.net [ijpbs.net]
- 3. Validation of uv derivative spectrophotometric method for determination of this compound hydrochloride in tablets and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous and rapid quantitation of this compound and benazeprilat in human plasma by high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of amlodipine, this compound and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the Simultaneous Analysis of Benazepril and its Active Metabolite Benazeprilat in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Benazepril and its active metabolite, Benazeprilat, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode (ESI+), employing multiple reaction monitoring (MRM) for high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical drug development.
Introduction
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, Benazeprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure. Given the pharmacological importance of both the parent drug and its active metabolite, a robust analytical method for their simultaneous determination is essential for accurately characterizing the pharmacokinetic profile of this compound. LC-MS/MS offers the high sensitivity and specificity required for quantifying these analytes in complex biological matrices like human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation method is employed for the extraction of this compound and Benazeprilat from human plasma.
Materials:
-
Human plasma samples
-
This compound and Benazeprilat analytical standards
-
Internal Standard (IS): Moexipril, Rutaecarpine, or a stable isotope-labeled analog are suitable options.[1][2]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Sunfire C18, Agilent Eclipse XDB-C18, or equivalent) with dimensions such as 4.6 x 150 mm, 5 µm.[1][3] |
| Mobile Phase A | 0.1% Formic acid in Water.[1][3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol.[1][3] |
| Flow Rate | 0.6 - 0.8 mL/min.[1][4] |
| Injection Volume | 5 - 25 µL.[3][5] |
| Column Temperature | 40°C.[3] |
| Gradient Program | A gradient elution may be optimized for better separation. A typical starting condition could be 30% B, increasing to 70-90% B over several minutes.[1][2] |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | This compound: 425.5 → [Product Ion] Benazeprilat: 397.5 → [Product Ion] Internal Standard (e.g., Rutaecarpine): 288.3 → [Product Ion].[2] |
| Collision Energy (eV) | To be optimized for each transition. |
| Declustering Potential (V) | To be optimized for each analyte. |
| Source Temperature | 500 - 550°C |
| IonSpray Voltage | 4500 - 5500 V |
Note: The specific product ions and collision energies should be determined by infusing the individual standard solutions into the mass spectrometer.
Quantitative Data Summary
The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of this compound and Benazeprilat.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | 0.5 - 100 | > 0.9980 | [1] |
| Benazeprilat | 5 - 200 | > 0.9980 | [1] |
| This compound | 6.67 - 666.67 | > 0.992 | [2] |
| Benazeprilat | 6.67 - 666.67 | > 0.992 | [2] |
| This compound | 1 - 2000 | Not Specified | [6] |
| Benazeprilat | 1 - 1600 | Not Specified | [6] |
| This compound | 0.2 - 1500 | > 0.99 | [4] |
| Benazeprilat | 0.2 - 1500 | > 0.99 | [4] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| This compound | LQC, MQC, HQC | < 15 | < 15 | Within ±15% | [1] |
| Benazeprilat | LQC, MQC, HQC | < 15 | < 15 | Within ±15% | [1] |
| This compound | Not Specified | < 15 | Not Specified | Not Specified | [6] |
| Benazeprilat | Not Specified | < 15 | Not Specified | Not Specified | [6] |
| This compound | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | [4] |
| Benazeprilat | Not Specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | [4] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound and Benazeprilat.
Signaling Pathway (Illustrative)
This compound acts on the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Benazeprilat on the RAAS pathway.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of this compound and its active metabolite Benazeprilat in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this method ideal for high-throughput analysis in a variety of research and clinical settings. The provided protocol and performance data can serve as a valuable starting point for the development and validation of this assay in any bioanalytical laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of this compound hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symapmedical.com [symapmedical.com]
- 4. [Simultaneous determination of amlodipine, this compound and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Simultaneous determination of lercanidipine, this compound and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benazepril Dosing in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in common rodent models of hypertension. The included protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound and related compounds.
Mechanism of Action
This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2][3][4] Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][5][6][7] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][6][7] By inhibiting ACE, benazeprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2][7]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS and the point of intervention for this compound.
References
- 1. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benazepril Administration in a Diabetic Nephropathy Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of benazepril in a streptozotocin (STZ)-induced diabetic nephropathy (DN) rat model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and other angiotensin-converting enzyme (ACE) inhibitors for the treatment of diabetic kidney disease.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathogenesis of DN. This compound, an ACE inhibitor, effectively blocks the conversion of angiotensin I to angiotensin II, a key mediator of renal injury.[2] This leads to vasodilation, reduced intraglomerular pressure, and decreased proteinuria, thereby slowing the progression of renal damage.[3][4] Studies in diabetic rat models have demonstrated that this compound can ameliorate renal hypertrophy, reduce inflammatory cell infiltration, and inhibit the expression of profibrotic and pro-inflammatory signaling molecules.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound in diabetic nephropathy rat models.
Table 1: General Physiological and Biochemical Parameters
| Parameter | Normal Control (NC) | Diabetic Nephropathy (DN) | This compound-Treated (BH/ACEI) | Reference |
| Body Weight (g) | Significantly higher than DN and BH/ACEI groups | Significantly lower than NC group | Significantly higher than DN group at 16 weeks | [4] |
| Blood Glucose (mmol/L) | Normal | Significantly higher than NC group (>16.7) | No significant difference compared to DN group | [4] |
| Systolic Blood Pressure (mmHg) | Normal | Mildly hypertensive | Significantly decreased compared to DN group | [4] |
| Kidney Weight Index (mg/g) | Lower | Significantly increased compared to NC group | Significantly decreased compared to DN group |
Table 2: Renal Function and Injury Markers
| Parameter | Normal Control (NC) | Diabetic Nephropathy (DN) | This compound-Treated (BH/ACEI) | Reference |
| 24-h Urinary Protein (mg/24h) | Normal | Significantly increased (≥30) | Significantly decreased compared to DN group | [4] |
| Serum Creatinine (Scr) | Normal | Significantly increased | Significantly decreased compared to DN group | [4][5] |
| Blood Urea Nitrogen (BUN) | Normal | Significantly increased | Significantly decreased compared to DN group | [4][5] |
| Creatinine Clearance (Ccr) | Normal | Significantly increased | Significantly lower than DN group | [3] |
| Albumin | Normal | - | Increased compared to DN group | |
| Triglycerides | Normal | - | Decreased compared to DN group | |
| Total Cholesterol | Normal | - | Decreased compared to DN group |
Table 3: Key Signaling Molecule Expression
| Molecule | Normal Control (NC) | Diabetic Nephropathy (DN) | This compound-Treated (BH/ACEI) | Reference |
| Angiotensin II (renal tissue) | Normal | Significantly increased | Significantly decreased | [3] |
| phospo-p44/42MAPK | Normal | Increased | Decreased | [3] |
| ANGPTL-4 | Normal | - | Significantly decreased | [1] |
| TGF-β1 | Barely detectable | Strongly positive expression | Significantly decreased | [4] |
| Integrin-linked kinase (ILK) | Faintly positive | Strongly positive staining | Significantly decreased | [4] |
| α-Smooth Muscle Actin (α-SMA) | Undetectable | Strongly positive staining | Significantly decreased | [4][5] |
| Fas and Fas-L | Normal | Higher expression | Reduced expression | [6] |
Experimental Protocols
Induction of Diabetic Nephropathy Rat Model
This protocol describes the induction of type 1 diabetes mellitus and subsequent nephropathy in rats using streptozotocin (STZ).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-250 g)[4]
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5)
-
Blood glucose monitoring device
-
Metabolic cages for 24-hour urine collection
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast the rats for 12 hours prior to STZ injection.
-
Freshly prepare a 1% STZ solution in ice-cold 0.1 M citrate buffer (pH 4.5).[4]
-
Administer a single intraperitoneal (IP) or tail-vein injection of STZ at a dose of 50-65 mg/kg body weight.[2][4] Control animals receive an equal volume of citrate buffer.
-
Monitor blood glucose levels 72 hours after STZ injection. Rats with blood glucose levels ≥16.7 mmol/L are considered diabetic and are included in the study.[4]
-
Three weeks after confirming diabetes, assess 24-hour urinary protein levels. Rats with urinary protein ≥30 mg/24h are considered to have developed diabetic nephropathy.
This compound Administration
This protocol outlines the administration of this compound to the established diabetic nephropathy rat model.
Materials:
-
This compound hydrochloride
-
Distilled water or saline for vehicle
-
Oral gavage needles
Procedure:
-
Randomly divide the diabetic nephropathy rats into a DN group and a this compound-treated (BH) group. A normal control (NC) group of non-diabetic rats should also be maintained.
-
Prepare a solution of this compound hydrochloride in distilled water.
-
Administer this compound by oral gavage at a dose of 10 mg/kg/day.[4][5] The DN and NC groups receive an equal volume of the vehicle (distilled water or saline).
-
Monitor body weight, blood glucose, and urinary protein at regular intervals (e.g., every 4 weeks).
-
At the end of the treatment period, collect blood and kidney tissue samples for biochemical and histological analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in a diabetic nephropathy rat model.
This compound's Mechanism of Action in Diabetic Nephropathy
Caption: Signaling pathways modulated by this compound in diabetic nephropathy.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jazindia.com [jazindia.com]
- 3. Renoprotective effect of this compound on diabetic nephropathy mediated by P42/44MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of this compound on apoptosis in the kidney of diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Assess Benazepril's Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It is a prodrug that is rapidly converted in the liver to its active metabolite, benazeprilat. Benazeprilat exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby reducing the production of angiotensin II, a potent vasoconstrictor.
Assessing the direct engagement of benazeprilat with its target, ACE, in vivo is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and developing novel ACE inhibitors. Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer non-invasive methods to visualize and quantify this target engagement in living subjects.
These application notes provide a detailed overview of the principles and protocols for assessing this compound's target engagement using in vivo imaging, primarily drawing upon methodologies established for other ACE inhibitors due to the limited availability of direct imaging studies with this compound.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Benazeprilat inhibits Angiotensin-Converting Enzyme (ACE), which plays a pivotal role in the RAAS cascade. Understanding this pathway is fundamental to interpreting target engagement studies.
Development of a Stability-Indicating Assay for Benazepril: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension.[1][2] As a prodrug, it is metabolized in the liver to its active form, benazeprilat.[3][4][5] The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and pH. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation. It is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.
These application notes provide a comprehensive overview and detailed protocols for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. The methodology is based on forced degradation studies to ensure the separation of this compound from its potential degradation products.
Mechanism of Action and Degradation Pathway
This compound works by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[4][5] This inhibition leads to vasodilation and a reduction in blood pressure.[4][5] The primary degradation pathway for this compound involves the hydrolysis of the ester group to form its active metabolite, benazeprilat.[6][7] Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[6][8][9]
Caption: this compound degradation pathways.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.
a. Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[8]
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 4 hours.[8] Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 4 hours.[8] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[10] Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 72 hours.[8] After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to sunlight for 72 hours.[8] After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 10 µg/mL.
Caption: Forced degradation workflow.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its degradation products.
a. Chromatographic Conditions:
| Parameter | Condition |
| Column | Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase | Water : Methanol (55:45, v/v), pH adjusted to 7 with Triethylamine[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 233 nm[8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
b. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a standard solution of this compound hydrochloride in the mobile phase at a concentration of 10 µg/mL.
-
Sample Solution: Dilute the stressed samples with the mobile phase to a theoretical concentration of 10 µg/mL of this compound.
Method Validation
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
a. Specificity: Analyze the stressed samples and compare the chromatograms with that of an unstressed standard solution. The method is considered specific if the degradation products are well-resolved from the parent drug peak.[8]
b. Linearity: Prepare a series of standard solutions of this compound over a concentration range of 0.1-20 µg/mL.[8] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
c. Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The mean recovery should be within 98-102%.
d. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the standard solution on three different days. The %RSD over the three days should be ≤ 2%.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[8]
f. Robustness: Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.2). The system suitability parameters should remain within acceptable limits.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the stability-indicating HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.1 - 20[8] | ≥ 0.99 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Table 4: Precision Data
| Precision Type | %RSD |
| Repeatability (Intra-day) | ≤ 2.0 |
| Intermediate (Inter-day) | ≤ 2.0 |
Table 5: LOD and LOQ
| Parameter | Expected Value (ng/spot for HPTLC) |
| LOD | 19.48[9] |
| LOQ | 59.03[9] |
Note: The LOD and LOQ values in Table 5 are from an HPTLC method and are provided for reference. Corresponding values for an HPLC method would need to be experimentally determined.
Conclusion
The development and validation of a stability-indicating assay for this compound is crucial for ensuring the quality and stability of the drug product. The protocols outlined in these application notes provide a robust framework for researchers and scientists to establish a reliable analytical method. The forced degradation studies are instrumental in identifying potential degradation products and ensuring the specificity of the HPLC method. Proper validation according to ICH guidelines will guarantee that the method is accurate, precise, and reliable for its intended use in stability testing and quality control.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. selleckchem.com [selleckchem.com]
- 3. PathWhiz [pathbank.org]
- 4. SMPDB [smpdb.ca]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of stress degradation products of this compound by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. tandfonline.com [tandfonline.com]
- 10. New Stability Indicating Method for Quantification of Impurities in Amlodipine and this compound Capsules by Validated HPLC [file.scirp.org]
Application Notes and Protocols for Studying Benazepril's Effect on Cardiac Fibrosis Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The renin-angiotensin-aldosterone system (RAAS) is a critical player in the pathogenesis of cardiac fibrosis, with angiotensin II (Ang II) being a key mediator. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, effectively blocks the conversion of angiotensin I to the potent profibrotic agent Ang II.[1] This document provides a detailed protocol for studying the effects of this compound on cardiac fibrosis markers in a rat model of isoproterenol-induced cardiac fibrosis.
Mechanism of Action of this compound in Cardiac Fibrosis
This compound exerts its anti-fibrotic effects primarily by inhibiting ACE, which leads to reduced levels of Ang II.[1] This, in turn, mitigates downstream signaling pathways that promote fibrosis. Key pathways affected include:
-
Transforming Growth Factor-β (TGF-β) Signaling: Ang II is a potent stimulator of TGF-β1, a central profibrotic cytokine. By reducing Ang II levels, this compound downregulates the TGF-β1/Smad signaling cascade, which is crucial for the differentiation of fibroblasts into myofibroblasts and the subsequent overproduction of ECM proteins like collagen.[2]
-
Inflammatory Pathways: this compound has been shown to possess anti-inflammatory properties, potentially by down-regulating NF-κB signaling, which is involved in the inflammatory response that contributes to cardiac remodeling and fibrosis.
-
Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs, which degrade ECM, and TIMPs, which inhibit MMPs, is often dysregulated in cardiac fibrosis. This compound may help restore this balance, though the exact mechanisms are still under investigation.[3]
Signaling Pathway
References
- 1. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic attenuation of myocardial fibrosis in spontaneously hypertensive rats by joint treatment with this compound and candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on cardiac fibrosis in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Benazepril in a Feline Model of Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in a well-established feline model of chronic kidney disease (CKD). The included protocols and data are compiled from various studies to assist in the design and execution of similar preclinical research.
Introduction
Chronic kidney disease is a leading cause of morbidity and mortality in geriatric cats.[1][2] this compound is a pro-drug that is metabolized to its active form, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[3] This inhibition blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] The therapeutic effects of this compound in CKD are attributed to its ability to reduce systemic and intraglomerular blood pressure, thereby mitigating glomerular hypertension and reducing proteinuria.[3][4][5] this compound has been shown to be effective in correcting renal hypertension and may provide renal benefits to cats with CKD.[6][7][8]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). In CKD, the RAAS is often pathologically activated. Reduced renal perfusion triggers the release of renin, which cleaves angiotensinogen to angiotensin I. ACE then converts angiotensin I to angiotensin II, which causes vasoconstriction, sodium and water retention, and fibrosis, all of which contribute to the progression of kidney damage. By inhibiting ACE, this compound disrupts this cascade, leading to vasodilation, reduced aldosterone secretion, and a decrease in intraglomerular pressure.[3][9]
Experimental Model: 7/8 Renal Ablation in Cats
A common and effective method for inducing a model of chronic kidney disease in cats is the 7/8 renal ablation, or remnant kidney model.[6][10] This surgical procedure reduces the renal mass, leading to hyperfiltration in the remaining nephrons, which mimics the pathophysiology of naturally occurring CKD.[10]
Experimental Workflow
Detailed Experimental Protocols
7/8 Renal Ablation Protocol
This protocol is adapted from studies utilizing a surgical remnant kidney model to induce CKD in cats.[6][10][11]
-
Animal Selection: Use healthy, adult domestic cats with no pre-existing medical conditions.
-
Pre-operative Assessment: Perform a complete physical examination, complete blood count (CBC), serum biochemistry profile, and urinalysis to establish baseline values.
-
Anesthesia and Analgesia: Administer appropriate pre-medication, induction, and maintenance anesthesia. Provide multi-modal analgesia throughout the peri-operative period.
-
Surgical Procedure:
-
Perform a ventral midline laparotomy to expose the kidneys.
-
For the first kidney, ligate approximately 5/6 of the renal artery branches to induce ischemia and subsequent atrophy of the corresponding renal tissue.[10]
-
Allow a recovery period of 3-4 weeks.
-
Perform a second surgery to perform a contralateral nephrectomy (removal of the other kidney).[10] This two-stage approach results in an approximate 7/8 reduction in functional renal mass.
-
-
Post-operative Care: Provide intensive post-operative monitoring, including fluid therapy, pain management, and nutritional support.
-
Confirmation of CKD: Monitor serum creatinine, blood urea nitrogen (BUN), and systemic blood pressure. CKD and hypertension typically develop within 2 months post-ablation.[6][7]
This compound Administration and Monitoring Protocol
This protocol is based on clinical trials of this compound in cats with both experimentally induced and naturally occurring CKD.[6][12][13]
-
Treatment Groups: Randomly assign cats to either a this compound treatment group or a placebo control group.[12][13]
-
Dosage and Administration:
-
Duration of Treatment: Treatment duration can range from a few weeks to several months or even years, depending on the study endpoints.[6][12][13]
-
Monitoring Parameters:
-
Renal Function: Measure serum creatinine, BUN, and creatinine clearance at regular intervals (e.g., weekly, then monthly).
-
Proteinuria: Determine the urine protein-to-creatinine (UPC) ratio from urine samples collected via cystocentesis.
-
Blood Pressure: Measure systemic blood pressure using a validated method such as oscillometry.[14]
-
RAAS Activity: Measure plasma renin activity, angiotensin II, and aldosterone concentrations.[6][7]
-
Clinical Condition: Monitor appetite, body weight, and overall clinical status.
-
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in cats with chronic kidney disease.
Table 1: Effects of this compound on Renal Parameters in Experimentally Induced CKD
| Parameter | Pre-Benazepril | Post-Benazepril | P-value | Reference |
| Systemic Blood Pressure (mmHg) | Increased (p<0.01 or 0.05) | Corrected (p<0.05) | <0.05 | [6][7] |
| BUN | Significantly Increased | No significant change reported | - | [6][7] |
| Serum Creatinine | Significantly Increased | No significant change reported | - | [6][7] |
| Creatinine Clearance | Significantly Decreased | No significant change reported | - | [6][7] |
| Plasma Renin Activity | Elevated | No significant change reported | - | [6][7] |
| Angiotensin II | Elevated | Significantly Reduced (p<0.05) | <0.05 | [6][7] |
| Aldosterone | Elevated | Significantly Reduced (p<0.05) | <0.05 | [6][7] |
Table 2: Effects of this compound in Cats with Naturally Occurring CKD
| Parameter | This compound Group | Placebo Group | P-value | Reference |
| Urine Protein-to-Creatinine (UPC) Ratio | Significant Reduction | No significant change | <0.05 | [4][12][13] |
| Renal Survival Time (days, mean ± SD) | 637 ± 480 | 520 ± 323 | 0.47 | [5][12] |
| Renal Survival Time (days, mean ± SD) in cats with UPC ≥ 1 | 402 ± 202 | 149 ± 90 | 0.27 | [5][12] |
| Progression to IRIS Stage 4 | 93 ± 5% remained in stage 2/3 | 73 ± 13% remained in stage 2/3 | - | [13] |
| Appetite (in cats with UPC ≥ 1) | Improved | No improvement | 0.017 | [12][15] |
Conclusion
The use of this compound in a feline model of chronic kidney disease is well-documented. The 7/8 renal ablation model effectively mimics the pathophysiology of the naturally occurring disease. This compound has been shown to significantly reduce proteinuria and modulate the renin-angiotensin-aldosterone system. While a significant increase in overall renal survival time has not been consistently demonstrated in all cats, there is evidence to suggest a benefit in cats with higher levels of proteinuria.[4][5][12] These application notes and protocols provide a foundation for researchers and drug development professionals to design and conduct further studies to elucidate the full therapeutic potential of this compound and other ACE inhibitors in the management of feline chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Experimental Models of Feline Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. Effect of this compound in Chronic Renal Insufficiency in Cats: Interim Results from the Benric Clinical Trial - WSAVA2002 - VIN [vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound Hydrochloride in Cats with Experimentally Induced or Spontaneously Occurring Chronic Renal Failure [jstage.jst.go.jp]
- 7. [PDF] Effects of this compound hydrochloride in cats with experimentally induced or spontaneously occurring chronic renal failure. | Semantic Scholar [semanticscholar.org]
- 8. Effects of this compound hydrochloride in cats with experimentally induced or spontaneously occurring chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for cats: Dosage and safety [singlecare.com]
- 10. A Review of Experimental Models of Feline Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Tolerability and efficacy of this compound in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the clinical efficacy of this compound in the treatment of chronic renal insufficiency in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 15. simon.deblock.free.fr [simon.deblock.free.fr]
Application Notes and Protocols: Utilizing Cultured Podocytes to Evaluate the Protective Effects of Benazepril on Podocyte Effacement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podocytes are highly specialized, terminally differentiated epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney.[1][2] Their intricate foot processes and the intervening slit diaphragms create a size-selective barrier that prevents the loss of essential proteins like albumin into the urine.[2] Injury to podocytes leads to the flattening and retraction of these foot processes, a phenomenon known as effacement, which is a hallmark of proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy.[2][3][4] Podocyte effacement disrupts the filtration barrier, leading to proteinuria and progressive renal dysfunction.[1][3]
The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are key mediators of podocyte injury.[1][5] Ang II, through its type 1 receptor (AT1R), can induce oxidative stress, cytoskeletal rearrangement, and apoptosis in podocytes, contributing to effacement.[1][3]
Benazepril is a prodrug that is converted in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, which blocks the conversion of angiotensin I to angiotensin II.[1][5] By reducing Ang II levels, ACE inhibitors like this compound are widely used to treat hypertension, reduce proteinuria, and slow the progression of chronic kidney disease.[5][6][7] Studies have shown that the protective effects of ACE inhibitors on the kidney extend beyond their blood pressure-lowering effects, directly attenuating podocyte damage.[8]
This document provides detailed protocols for utilizing conditionally immortalized mouse podocytes as an in vitro model to study the protective effects of this compound against Angiotensin II-induced podocyte effacement. These protocols cover cell culture, induction of injury, treatment with this compound, and methods for assessing podocyte integrity.
Key Experimental Workflow
The overall experimental workflow involves culturing and differentiating podocytes, inducing injury with Angiotensin II, treating with this compound, and subsequently analyzing the cells for markers of effacement and injury.
Caption: Experimental workflow for studying this compound's effect on podocyte effacement.
Experimental Protocols
Protocol 1: Culture of Conditionally Immortalized Mouse Podocytes (MPC5 Cell Line)
This protocol is adapted from established methods for culturing the widely used MPC5 cell line, which proliferates at a permissive temperature (33°C) and differentiates into mature, arborized podocytes at a non-permissive temperature (37°C).[9][10]
Materials:
-
Conditionally immortalized mouse podocyte cell line (e.g., MPC5)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Recombinant mouse interferon-gamma (IFN-γ)
-
Type I Collagen
-
Phosphate-Buffered Saline (PBS)
-
0.05% Trypsin-EDTA
-
T25 and T75 culture flasks, 6-well plates, and 96-well plates
-
Incubators set at 33°C with 5% CO₂ and 37°C with 5% CO₂
A. Coating Culture Vessels:
-
Prepare a 50 µg/mL solution of Type I Collagen in sterile PBS.
-
Add the collagen solution to culture vessels to completely cover the surface.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the collagen solution and wash the surface twice with sterile PBS.
-
Allow vessels to dry completely in a sterile hood before use.
B. Proliferation Medium (Permissive Conditions):
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
-
10 U/mL IFN-γ
C. Differentiation Medium (Non-permissive Conditions):
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin
-
(No IFN-γ)
D. Cell Propagation (Proliferation):
-
Culture podocytes in collagen-coated T75 flasks in Proliferation Medium.
-
Incubate at 33°C with 5% CO₂.
-
Subculture cells when they reach 80% confluency. Do not allow them to become fully confluent.
-
To subculture, wash cells with PBS, add 2-3 mL of pre-warmed Trypsin-EDTA, and incubate at 33°C for 3-5 minutes.
-
Neutralize trypsin with Proliferation Medium, centrifuge the cells, and re-plate at the desired density.
E. Induction of Differentiation:
-
Plate proliferating podocytes onto collagen-coated vessels (e.g., 6-well plates for protein analysis or glass coverslips in 24-well plates for imaging).
-
Once cells reach 70-80% confluency, switch to Differentiation Medium.
-
Transfer the cells to a 37°C incubator with 5% CO₂.
-
Culture for 10 to 14 days to allow for differentiation. Differentiated podocytes will stop proliferating, enlarge, and develop characteristic arborized processes. Confirm differentiation by observing morphology and expression of differentiation markers like synaptopodin.[10]
Protocol 2: Induction of Podocyte Injury with Angiotensin II and Treatment with Benazeprilat
This protocol describes how to induce podocyte effacement using Angiotensin II (Ang II) and to test the protective effect of benazeprilat, the active metabolite of this compound.
Materials:
-
Differentiated mouse podocytes (from Protocol 1)
-
Angiotensin II (human)
-
Benazeprilat
-
Serum-free RPMI-1640 medium
-
DMSO (vehicle for benazeprilat, if needed)
-
Sterile PBS
Procedure:
-
After 10-14 days of differentiation, wash the podocytes twice with sterile PBS.
-
Starve the cells by incubating in serum-free RPMI-1640 medium for 6-12 hours at 37°C.
-
Prepare stock solutions of Ang II in sterile water and benazeprilat in a suitable vehicle (e.g., DMSO or water).
-
Prepare treatment media in serum-free RPMI-1640. Set up the following experimental groups:
-
Control: Vehicle only.
-
Ang II Injury: 1 µM Ang II.[1]
-
Benazeprilat Alone: Various concentrations (e.g., 1, 10, 100 µM) to test for baseline effects.
-
Ang II + Benazeprilat: 1 µM Ang II co-treated with various concentrations of benazeprilat.
-
-
Remove the starvation medium and add the respective treatment media to the cells.
-
Incubate for the desired time points (e.g., 12, 24, or 48 hours) at 37°C.[1]
-
After incubation, proceed with analysis (Protocols 3 and 4).
Note: Puromycin aminonucleoside (PAN) at 50 µg/mL for 24-48 hours can be used as an alternative or positive control for inducing podocyte injury.[7][11][12]
Protocol 3: Assessment of Podocyte Cytoskeleton by Phalloidin Staining
Podocyte effacement involves significant reorganization of the actin cytoskeleton.[13] Phalloidin staining allows for the visualization of F-actin filaments and morphological changes.
Materials:
-
Treated podocytes on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, gently wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence microscope. Healthy, differentiated podocytes will show defined F-actin stress fibers, while injured cells will exhibit a disorganized cytoskeleton with cortical actin rings, corresponding to effacement.[7]
Protocol 4: Analysis of Slit Diaphragm Proteins by Immunofluorescence and Western Blot
The integrity of the slit diaphragm can be assessed by examining the expression and localization of key proteins like nephrin and podocin.[11][14]
A. Immunofluorescence:
-
Follow steps 1-5 from Protocol 3 (Fixation and Permeabilization).
-
Blocking: Incubate cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate with primary antibodies against nephrin or podocin diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Follow steps 7-11 from Protocol 3 for counterstaining, mounting, and imaging. In healthy cells, nephrin and podocin will show a distinct pattern at cell-cell junctions, which becomes disrupted and delocalized upon injury.
B. Western Blot:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (nephrin, podocin, synaptopodin, GAPDH/β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Data Presentation
Quantitative data from Western blot analysis and cell viability assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of Benazeprilat on Angiotensin II-Induced Changes in Podocyte Protein Expression
| Treatment Group | Relative Nephrin Expression (Normalized to Control) | Relative Podocin Expression (Normalized to Control) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| Ang II (1 µM) | 0.45 ± 0.07 | 0.52 ± 0.06 | 3.50 ± 0.41 |
| Ang II + Bena (1 µM) | 0.58 ± 0.09 | 0.65 ± 0.10 | 2.80 ± 0.35 |
| Ang II + Bena (10 µM) | 0.82 ± 0.06# | 0.88 ± 0.07# | 1.65 ± 0.22# |
| Ang II + Bena (100 µM) | 0.95 ± 0.05# | 0.97 ± 0.08# | 1.15 ± 0.18# |
| Benazeprilat (100 µM) | 1.02 ± 0.04 | 1.05 ± 0.09 | 1.08 ± 0.13 |
| Data are presented as mean ± SD. p < 0.05 vs. Control; #p < 0.05 vs. Ang II. "Bena" refers to Benazeprilat. Data are hypothetical. |
Signaling Pathways
Angiotensin II-Induced Podocyte Injury Pathway
Angiotensin II binding to the AT1 receptor on podocytes triggers multiple downstream signaling cascades that converge to promote cytoskeletal rearrangement, oxidative stress, and apoptosis, leading to foot process effacement. This compound acts by inhibiting ACE, thereby reducing the production of Angiotensin II and preventing the initiation of this cascade.
Caption: Signaling cascade of Angiotensin II-induced podocyte injury and the inhibitory action of this compound.
By employing these in vitro models and protocols, researchers can effectively screen and characterize the mechanisms through which compounds like this compound protect podocytes, providing valuable data for the development of therapies for proteinuric kidney diseases.
References
- 1. Angiotensin II promotes podocyte injury by activating Arf6-Erk1/2-Nox4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podocytes | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 6. LPS and PAN-induced podocyte injury in an in vitro model of minimal change disease: changes in TLR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. [Establishment of a podocyte cell injury model induced by puromycin aminonucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puromycin aminonucleoside‐induced podocyte injury is ameliorated by the Smad3 inhibitor SIS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nephrin Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction with podocin facilitates nephrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Murine Model of Heart Failure for Benazepril Efficacy Testing
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Murine models are invaluable tools for studying the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutic agents.[1][2][3] This document provides detailed protocols for establishing a murine model of heart failure using two common surgical methods: Transverse Aortic Constriction (TAC) and Myocardial Infarction (MI) via ligation of the left anterior descending (LAD) coronary artery.[4][5][6] Furthermore, it outlines the experimental design for testing the efficacy of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in mitigating the progression of heart failure in these models.[7][8]
This compound is a prodrug that is converted to its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[7] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7][8] The resulting vasodilation and reduction in aldosterone secretion decrease the workload on the heart, making it an effective treatment for hypertension and heart failure.[8][9][10]
Mechanism of Action of this compound
This compound primarily exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical regulator of blood pressure and fluid balance.[8] In heart failure, this system is often pathologically activated.
The RAAS signaling pathway and the action of this compound are illustrated below:
Experimental Protocols: Murine Models of Heart Failure
Transverse Aortic Constriction (TAC) Model
The TAC model induces pressure overload on the left ventricle, leading to compensatory hypertrophy that can progress to heart failure.[6][11]
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine cocktail or isoflurane).[11][12] Shave the ventral neck and chest area and disinfect with betadine and 70% ethanol.[5][13] Place the mouse in a supine position on a heating pad to maintain body temperature.[5][11]
-
Surgical Incision: Make a longitudinal midline incision in the skin from the suprasternal notch to the mid-chest to expose the sternum.
-
Exposure of the Aortic Arch: Perform an upper partial sternotomy to the level of the third or fourth rib.[11][12] Use retractors to gently spread the incision and visualize the thymus. Bluntly dissect and retract the thymus to expose the aortic arch.[12]
-
Aortic Constriction: Carefully dissect the connective tissue around the transverse aortic arch.[12] Pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.[12] Place a blunted 27-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.[12] Quickly and gently remove the needle to create a standardized stenosis.[12]
-
Closure: Replace the thymus, close the sternum with sutures, and close the skin incision.[12]
-
Post-operative Care: Wean the mouse from the ventilator (if used) and allow it to recover in a pre-warmed cage.[5][12] Administer analgesics (e.g., buprenorphine) for 72 hours post-surgery.[5]
Myocardial Infarction (MI) Model by LAD Ligation
This model mimics human myocardial infarction, leading to cardiac remodeling and heart failure.[4][14]
Protocol:
-
Anesthesia and Intubation: Anesthetize the mouse as described for the TAC model.[5] Intubate the mouse with a small-gauge catheter and connect it to a rodent ventilator.[5]
-
Thoracotomy: Place the mouse in a supine position. Perform a left thoracotomy at the fourth intercostal space to expose the heart.[5]
-
LAD Ligation: Gently retract the ribs and identify the left anterior descending (LAD) coronary artery. Pass an 8-0 silk suture under the LAD artery.[5]
-
Induction of MI: Permanently ligate the LAD artery by tying the suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.[4] For sham-operated controls, the suture is passed under the LAD but not tied.[5]
-
Closure: Close the chest wall in layers and then suture the skin incision.[5]
-
Post-operative Care: Gradually wean the mouse from the ventilator.[5] Provide post-operative analgesia and monitor the animal closely during recovery as described for the TAC model.[5]
Experimental Design for this compound Efficacy Testing
The following experimental workflow is recommended for evaluating the efficacy of this compound.
Experimental Groups:
-
Sham + Vehicle: Mice undergo sham surgery and receive the vehicle (e.g., saline or water).
-
HF (TAC or MI) + Vehicle: Mice undergo heart failure induction surgery and receive the vehicle.
-
HF (TAC or MI) + this compound: Mice undergo heart failure induction surgery and receive this compound.
This compound Administration:
-
Dosage: A typical starting dose for this compound in mice is 10 mg/kg/day, which can be adjusted based on pilot studies.
-
Route of Administration: Oral gavage or administration in drinking water.
-
Duration: Treatment should commence shortly after surgery (e.g., 3-7 days) and continue for a period sufficient to observe significant cardiac remodeling (e.g., 4-8 weeks).
Assessment of Cardiac Function and Remodeling
Echocardiography
Transthoracic echocardiography is a non-invasive method to assess cardiac function and morphology.[15][16]
Protocol:
-
Preparation: Shave the chest hair of the mouse.[15][17] Anesthetize the mouse with isoflurane (1-1.5% for maintenance) and place it in a supine position on a heated platform with integrated ECG leads.[15][18]
-
Image Acquisition: Apply warmed ultrasound gel to the chest.[15][16] Use a high-frequency linear array transducer to obtain two-dimensional B-mode images in the parasternal long-axis and short-axis views.[15]
-
M-mode Imaging: From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure wall thickness and chamber dimensions.[15]
-
Measurements: Measure the left ventricular internal dimension (LVID), interventricular septal thickness (IVS), and posterior wall thickness (PW) at both diastole (d) and systole (s).[15]
-
Calculations: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) are calculated from these measurements to assess systolic function.[15]
Histological Analysis
Histological analysis is performed on harvested heart tissue to assess fibrosis and hypertrophy.
Protocol for Masson's Trichrome Staining (for Fibrosis):
-
Tissue Preparation: Euthanize the mouse, excise the heart, and arrest it in diastole with KCl. Fix the heart in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain in Weigert's iron hematoxylin.
-
Stain in Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline blue.
-
Differentiate in 1% acetic acid.
-
-
Imaging and Quantification: Image the stained sections. Collagen fibers will stain blue, myocardium red, and nuclei black. Quantify the fibrotic area (blue-stained) as a percentage of the total left ventricular area using image analysis software.[19][20]
Protocol for Hematoxylin and Eosin (H&E) Staining (for Hypertrophy):
-
Tissue Preparation: Prepare tissue sections as described for Masson's Trichrome staining.
-
Staining:
-
Deparaffinize and rehydrate sections.
-
Stain in Hematoxylin.
-
"Blue" the sections in a suitable buffer.
-
Counterstain with Eosin.
-
Dehydrate and mount.
-
-
Imaging and Quantification: Image the stained sections. Nuclei will stain blue/purple, and cytoplasm will stain pink/red. Measure the cross-sectional area of cardiomyocytes to assess hypertrophy.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | HF + Vehicle | HF + this compound |
| Heart Rate (bpm) | |||
| LVEF (%) | |||
| FS (%) | |||
| LVID;d (mm) | |||
| LVID;s (mm) | |||
| IVS;d (mm) | |||
| PW;d (mm) |
Table 2: Histological and Gravimetric Data
| Parameter | Sham + Vehicle | HF + Vehicle | HF + this compound |
| Heart Weight/Body Weight (mg/g) | |||
| Lung Weight/Body Weight (mg/g) | |||
| Interstitial Fibrosis (%) | |||
| Cardiomyocyte Cross-Sectional Area (µm²) |
Conclusion
The protocols outlined in this document provide a robust framework for establishing a murine model of heart failure and for evaluating the therapeutic efficacy of this compound. The use of both TAC and MI models allows for the investigation of heart failure arising from different pathological stimuli. Comprehensive assessment using echocardiography and histology will provide crucial data on the effects of this compound on cardiac function, remodeling, and fibrosis. This approach will facilitate a thorough preclinical evaluation of this compound's potential as a heart failure therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Articles [globalrx.com]
- 11. mmpc.org [mmpc.org]
- 12. Transverse Aortic Constriction (TAC) Surgery Model of Heart Failure [bio-protocol.org]
- 13. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mmpc.org [mmpc.org]
- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for the Analysis of Benazepril Impurities and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of impurities and degradation products in the antihypertensive drug benazepril. The protocols are designed to be used in research and quality control environments to ensure the safety, efficacy, and stability of this compound formulations.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1][2] During its synthesis and storage, various impurities and degradation products can emerge, which may affect its therapeutic efficacy and safety.[1] Regulatory authorities necessitate the identification and quantification of these impurities. This document outlines robust analytical methods for this purpose. The primary active metabolite and a major degradation product of this compound is benazeprilat, formed by the cleavage of the ester group.[1][3]
Analytical Methodologies
A variety of analytical techniques are employed for the analysis of this compound and its impurities, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common, often coupled with mass spectrometry (MS) for enhanced sensitivity and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of this compound and its related substances. Reversed-phase chromatography with UV detection is typically used.
Protocol 1: Isocratic RP-HPLC Method
This method is suitable for the simultaneous determination of this compound and its impurities.
-
Sample Preparation:
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Symmetry C18, 250 x 4.6 mm, 5 µm[6] |
| Mobile Phase | 750 mL DI Water, 250 mL Acetonitrile, 2 mL Octylamine; adjust pH to 2.50 with Orthophosphoric acid[6] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 20 µL[6] |
| Detector | UV at 240 nm[5][6] |
| Column Temperature | Ambient[6] |
-
System Suitability:
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
Protocol 2: Gradient RP-UPLC Method
This stability-indicating method is designed for the simultaneous estimation of this compound and its degradation products.
-
Sample Preparation:
-
Prepare the sample and standard solutions in a diluent of 0.1% Triethylamine phosphate: Methanol (25:75 v/v).[8]
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column |
| Mobile Phase | A: 0.1% Triethylamine phosphateB: Methanol(Gradient elution) |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | Not specified, typically 1-5 µL |
| Detector | UV at 236 nm[8] |
| Column Temperature | Not specified, typically ambient or slightly elevated |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity, making it ideal for the identification and quantification of trace-level impurities and for pharmacokinetic studies.
Protocol 3: LC-MS/MS for this compound and Benazeprilat
This method is suitable for the simultaneous quantification of this compound and its active metabolite, benazeprilat, in plasma.[9]
-
Sample Preparation (Plasma):
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | Diamond C18, 150 mm × 4.6 mm, 5 µm[9] |
| Mobile Phase | 0.1% acetic acid-acetonitrile (50:50, v/v) with a gradient flow rate[9] |
| Flow Rate | Gradient: 0.6 mL/min to 1.0 mL/min[9] |
| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI)[9] |
| Ionization Mode | Positive |
| Detection | Multiple Reaction Monitoring (MRM)[9] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to elucidate the degradation pathways of the drug substance.
Protocol 4: Stress Conditions for Forced Degradation
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 4 hours.[7]
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 4 hours.[7]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat at 80°C for 4 hours.[7]
-
Photolytic Degradation: Expose the drug solution or solid drug to sunlight for 72 hours.[7]
Following exposure to stress conditions, samples should be neutralized (if necessary) and diluted with the mobile phase for analysis by a stability-indicating method.
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: HPLC Method Parameters
| Parameter | Protocol 1 |
| Column | Symmetry C18 (250x4.6mm, 5µm)[6] |
| Mobile Phase | Water:ACN:Octylamine (pH 2.5)[6] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | 240 nm[5][6] |
| Linearity Range | 0.05% - 5.0% for this compound and impurities[6] |
| LOD/LOQ | Not specified |
Table 2: UPLC Method Parameters
| Parameter | Protocol 2 |
| Column | C18 |
| Mobile Phase | 0.1% TEA phosphate:Methanol (gradient)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | 236 nm[8] |
| Linearity Range | 4-20 µg/mL (this compound)[8] |
| LOD/LOQ | LOD: 0.08 µg/mL, LOQ: 0.24 µg/mL (this compound)[8] |
Table 3: LC-MS/MS Method Parameters
| Parameter | Protocol 3 |
| Column | Diamond C18 (150x4.6mm, 5µm)[9] |
| Mobile Phase | 0.1% Acetic acid:ACN (50:50, v/v)[9] |
| Flow Rate | 0.6 - 1.0 mL/min (gradient)[9] |
| Detection | MRM |
| Linearity Range | 1-2000 ng/mL (this compound), 1-1600 ng/mL (Benazeprilat)[9] |
| LOD/LOQ | LLOQ: 1 ng/mL for both analytes[9] |
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a typical workflow for impurity analysis.
Caption: this compound Degradation Pathway
Caption: Impurity Analysis Workflow
References
- 1. SMPDB [smpdb.ca]
- 2. PathWhiz [pathbank.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. New Stability Indicating Method for Quantification of Impurities in Amlodipine and this compound Capsules by Validated HPLC [file.scirp.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of lercanidipine, this compound and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Benazepril Solubility via Solid Dispersion Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benazepril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. As a crystalline solid, it exhibits poor aqueous solubility, which can limit its dissolution rate and potentially impact its bioavailability. Solid dispersion technology offers a promising strategy to enhance the solubility and dissolution of poorly water-soluble drugs like this compound. This is achieved by dispersing the drug in an amorphous form within a hydrophilic carrier matrix at the molecular level. This application note provides an overview of common solid dispersion techniques, detailed experimental protocols for the preparation and characterization of this compound solid dispersions, and a framework for data analysis.
Rationale for Solid Dispersion of this compound
The principle behind solid dispersions for solubility enhancement lies in several key mechanisms:
-
Particle Size Reduction: Dispersing the drug at a molecular level in a carrier matrix dramatically increases the surface area available for dissolution.
-
Amorphization: Conversion of the crystalline drug to a higher-energy amorphous state reduces the energy required for dissolution.
-
Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug particles.
-
Inhibition of Recrystallization: The carrier can act to prevent the amorphous drug from converting back to its less soluble crystalline form.
Commonly used hydrophilic carriers for solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
Experimental Protocols
Preparation of this compound Solid Dispersions
This method is suitable for thermolabile drugs as it avoids the use of high temperatures.
Protocol:
-
Accurately weigh the desired amounts of this compound hydrochloride and a hydrophilic carrier (e.g., PVP K30, HPMC E5 LV) to achieve specific drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol. Ensure complete dissolution with the aid of a magnetic stirrer.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator over anhydrous silica gel until further characterization.
This method involves the melting of the drug and carrier together. It is not suitable for thermolabile drugs.
Protocol:
-
Accurately weigh this compound hydrochloride and a suitable carrier with a relatively low melting point (e.g., PEG 6000) in the desired ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Physically mix the drug and carrier thoroughly in a glass container.
-
Heat the mixture in a temperature-controlled oil bath to a temperature just above the melting point of the carrier, with continuous stirring to ensure a homogenous melt.
-
Once a clear, molten solution is obtained, rapidly cool the mixture by placing the container in an ice bath to solidify the mass.
-
The solidified mass is then scraped out, pulverized, and sieved.
-
Store the resulting solid dispersion in a desiccator.
This is a simple and solvent-free method for preparing solid dispersions.
Protocol:
-
Accurately weigh this compound hydrochloride and a carrier (e.g., HPMC) in the desired ratios.
-
Physically mix the components in a mortar.
-
Co-grind the mixture for a specified period (e.g., 60 minutes) to obtain a homogenous powder.
-
The resulting powder is the solid dispersion and should be stored in a desiccator.
Characterization of this compound Solid Dispersions
Protocol:
-
Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask and make up the volume.
-
Filter the solution and dilute it appropriately with the same solvent.
-
Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of this compound (approximately 241 nm)[1].
-
Calculate the drug content using a previously prepared calibration curve.
Protocol:
-
Perform dissolution studies using a USP Type I (basket) or Type II (paddle) dissolution apparatus.
-
Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8), maintained at 37 ± 0.5°C.
-
Set the rotation speed to 50 or 75 rpm.
-
Accurately weigh a quantity of the solid dispersion equivalent to a standard dose of this compound and place it in the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the λmax of this compound.
-
Calculate the cumulative percentage of drug release at each time point.
-
Differential Scanning Calorimetry (DSC): To determine the thermal behavior and to check for the amorphization of this compound. A typical protocol involves heating the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. The absence of the characteristic melting endotherm of this compound in the solid dispersion indicates its amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion. The disappearance of sharp diffraction peaks corresponding to crystalline this compound in the diffractogram of the solid dispersion confirms its conversion to an amorphous form.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate any potential interactions between this compound and the carrier. The absence of significant shifts in the characteristic peaks of this compound suggests the absence of chemical interactions.
Data Presentation
The quantitative data obtained from the characterization studies should be summarized in clear and concise tables for easy comparison.
Table 1: Drug Content and Saturation Solubility of this compound Solid Dispersions
| Formulation Code | Drug:Carrier Ratio (w/w) | Carrier | Preparation Method | Drug Content (%) | Saturation Solubility (µg/mL) in Water | Fold Increase in Solubility |
| Pure this compound | - | - | - | 100 | [Insert Value] | 1.0 |
| BSD-PVP1 | 1:1 | PVP K30 | Solvent Evaporation | [Data] | [Data] | [Data] |
| BSD-PVP2 | 1:3 | PVP K30 | Solvent Evaporation | [Data] | [Data] | [Data] |
| BSD-PEG1 | 1:1 | PEG 6000 | Fusion | [Data] | [Data] | [Data] |
| BSD-PEG2 | 1:3 | PEG 6000 | Fusion | [Data] | [Data] | [Data] |
| BSD-HPMC1 | 1:1 | HPMC E5 | Co-grinding | [Data] | [Data] | [Data] |
| BSD-HPMC2 | 1:3 | HPMC E5 | Co-grinding | [Data] | [Data] | [Data] |
Table 2: In Vitro Dissolution Parameters of this compound Solid Dispersions
| Formulation Code | % Drug Release in 15 min | % Drug Release in 30 min | % Drug Release in 60 min |
| Pure this compound | [Data] | [Data] | [Data] |
| BSD-PVP1 | [Data] | [Data] | [Data] |
| BSD-PVP2 | [Data] | [Data] | [Data] |
| BSD-PEG1 | [Data] | [Data] | [Data] |
| BSD-PEG2 | [Data] | [Data] | [Data] |
| BSD-HPMC1 | [Data] | [Data] | [Data] |
| BSD-HPMC2 | [Data] | [Data] | [Data] |
Visualizations
The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound solid dispersions.
Caption: Workflow for Preparation and Characterization.
Caption: Mechanism of Solubility Enhancement.
Conclusion
Solid dispersion technology presents a viable and effective approach for enhancing the solubility and dissolution rate of this compound hydrochloride. The choice of carrier and preparation method should be carefully selected and optimized based on the physicochemical properties of the drug and the desired release profile. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and formulation scientists working on the development of improved this compound formulations.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Benazepril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of benazepril.
Frequently Asked Questions (FAQs)
Q1: I'm confused about the aqueous solubility of this compound hydrochloride. Some sources say it's highly soluble, while others state it's poorly soluble. Which is correct?
A1: This is a common point of confusion. The solubility of this compound hydrochloride is highly dependent on the pH of the aqueous solution.
-
In acidic conditions (low pH), this compound hydrochloride is highly soluble. For instance, in 0.1N HCl (pH ~1.2) and in water (which is slightly acidic), its solubility is greater than 100 mg/mL.[1]
-
As the pH increases towards neutral and alkaline, its solubility significantly decreases. In a phosphate buffer at pH 7.2, this compound hydrochloride is considered sparingly soluble, with a reported solubility of approximately 0.5 mg/mL when prepared in a 1:1 solution of DMF:PBS.[2] The free base form of this compound is practically insoluble in water.
This pH-dependent solubility is critical to consider during experimental design, especially for in vitro assays performed at physiological pH.
Q2: Why does the solubility of this compound hydrochloride decrease as the pH increases?
A2: this compound hydrochloride is the salt of a weak base. In acidic solutions, the molecule is protonated and exists in a more polar, ionized form, which readily interacts with water molecules, leading to high solubility. As the pH increases, the molecule gets deprotonated, becoming less polar and more lipophilic, which causes it to precipitate out of the aqueous solution.
Q3: I need to prepare a stock solution of this compound hydrochloride for my cell culture experiment at pH 7.4. What is the best approach?
A3: Due to its low solubility at neutral pH, preparing a concentrated stock solution of this compound hydrochloride directly in a pH 7.4 buffer is challenging. The recommended method is to first dissolve the compound in an organic solvent and then dilute it with your aqueous buffer.
A common procedure is as follows:
-
Dissolve this compound hydrochloride in an organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[2]
-
Once fully dissolved, slowly add the aqueous buffer (e.g., PBS, pH 7.4) to the organic stock solution while vortexing to achieve the desired final concentration.
-
Be aware that precipitation may still occur if the final concentration in the aqueous buffer is too high. A 1:1 mixture of DMF and PBS (pH 7.2) can achieve a this compound hydrochloride solubility of approximately 0.5 mg/mL.[2]
-
It is advisable to prepare aqueous solutions fresh and not to store them for more than a day to avoid precipitation and degradation.[2]
Q4: What are the main strategies to overcome the poor aqueous solubility of this compound for formulation development?
A4: Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Chemical Modifications: Adjusting the pH to a more acidic range where this compound is soluble.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state.
-
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.
-
Novel Formulations: Developing advanced drug delivery systems such as nanoemulsions or liposomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when preparing an aqueous solution of this compound hydrochloride at neutral pH. | The concentration of this compound hydrochloride exceeds its solubility limit at that specific pH. | 1. Decrease the final concentration of this compound hydrochloride in your aqueous solution.2. Use a co-solvent: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.3. Adjust the pH: If your experiment allows, lower the pH of the aqueous solution to increase solubility. |
| Low and variable results in in vitro dissolution studies. | Poor wetting of the drug powder and slow dissolution rate in the dissolution medium. | 1. Consider particle size reduction (micronization) to increase the surface area of the drug.2. Incorporate a surfactant (e.g., Tween 80, Sodium Lauryl Sulphate) in the dissolution medium to improve wettability.3. Explore solubility enhancement techniques like solid dispersions or cyclodextrin complexation to improve the intrinsic dissolution rate. |
| Difficulty in achieving a high drug load in a liquid formulation. | The inherent poor solubility of this compound in the desired vehicle. | 1. Formulate a nanoemulsion: This can significantly increase the solubility and stability of the drug in a liquid dosage form.[3]2. Investigate co-solvency: Use a mixture of water-miscible solvents in which this compound has higher solubility. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | pH | Solubility (mg/mL) | Reference |
| 0.1N HCl | 1.2 | > 100 | [1] |
| Water | 1.9 | > 100 | [1] |
| 0.05 M Phosphate Buffer | 2.3 | > 20 | [1] |
| 0.05 M Phosphate Buffer | 2.4 | 9.2 | [1] |
| 0.05 M Phosphate Buffer | 3.2 | 2.1 | [1] |
| 0.05 M Phosphate Buffer | 5.3 | 3.8 | [1] |
| 0.05 M Phosphate Buffer | 5.9 | 6.6 | [1] |
| DMF:PBS (1:1) | 7.2 | ~ 0.5 | [2] |
| Water | - | > 5 | [4] |
| Water | - | 10 (ultrasonication needed) | [5] |
| Ethanol | - | ~ 1 | [2] |
| DMSO | - | 20 | [2] |
| DMF | - | 30 | [2] |
Table 2: Solubility of Benazeprilat (Active Metabolite)
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~ 0.5 | [6] |
| Dimethyl Formamide | ~ 0.16 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solid Dispersion by Solvent Evaporation Method
Disclaimer: This is an illustrative protocol based on general methods for preparing solid dispersions, as specific literature for this compound is limited. Optimization will be required.
Objective: To enhance the dissolution rate of this compound hydrochloride by preparing a solid dispersion with a hydrophilic carrier like Polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound Hydrochloride
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of Drug-Carrier Solution:
-
Weigh this compound hydrochloride and PVP K30 in a 1:2 drug-to-carrier ratio (w/w).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask with continuous stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a solid mass will be formed on the wall of the flask.
-
Scrape the solid mass and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
-
Sieving and Storage:
-
Pass the pulverized powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
-
Characterization:
-
Dissolution Studies: Compare the dissolution profile of the solid dispersion with that of pure this compound hydrochloride and a physical mixture of the drug and carrier.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug in the dispersion and to check for any drug-carrier interactions.
Protocol 2: Preparation of this compound Hydrochloride-Cyclodextrin Inclusion Complex by Kneading Method
Disclaimer: This is an illustrative protocol based on general methods for preparing cyclodextrin inclusion complexes, as specific literature for this compound is limited. Optimization will be required.
Objective: To improve the aqueous solubility of this compound hydrochloride by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound Hydrochloride
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Preparation of the Complex:
-
Weigh this compound hydrochloride and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a glass mortar and add a small amount of the ethanol-water mixture to form a homogeneous paste.
-
Slowly add the this compound hydrochloride powder to the paste.
-
Knead the mixture for 45-60 minutes. During this process, add more of the solvent mixture if necessary to maintain a suitable consistency.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven at 50°C until a constant weight is achieved.
-
-
Pulverization and Sieving:
-
Pulverize the dried complex using a mortar and pestle.
-
Pass the powder through a sieve to get a uniform particle size.
-
-
Storage:
-
Store the prepared inclusion complex in a well-closed container in a desiccator.
-
Characterization:
-
Phase Solubility Studies: Determine the stability constant and stoichiometry of the complex by measuring the solubility of this compound hydrochloride in aqueous solutions of increasing HP-β-CD concentrations.
-
Dissolution Studies: Evaluate the dissolution rate of the complex compared to the pure drug.
-
Solid-State Characterization: Use DSC, XRD, and FTIR to confirm the formation of the inclusion complex.
Visualizations
Caption: Troubleshooting workflow for this compound hydrochloride precipitation.
Caption: Workflow for preparing this compound HCl solid dispersion.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijpsm.com [ijpsm.com]
- 6. scispace.com [scispace.com]
Troubleshooting Benazepril degradation during sample preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benazepril. Our focus is to help you mitigate degradation during sample preparation and ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a prodrug, is the hydrolysis of its ester group. This chemical transformation converts this compound into its pharmacologically active metabolite, benazeprilat. This hydrolysis can be chemically or enzymatically mediated.
Q2: Under what conditions is this compound known to be unstable?
A2: this compound is susceptible to degradation under several conditions, including:
-
Hydrolytic conditions: Both acidic and alkaline environments can catalyze the hydrolysis of the ester linkage.
-
Oxidative stress: The presence of oxidizing agents can lead to the formation of degradation products.
-
Photolytic stress: Exposure to light, particularly UV radiation, can induce degradation.
-
Thermal stress: Elevated temperatures can accelerate the rate of degradation.
Q3: What are the major degradation products of this compound?
A3: The most prominent degradation product is benazeprilat , the active form of the drug, formed via hydrolysis. Other minor degradation products can also be formed under various stress conditions.
Q4: How can I store my this compound samples to minimize degradation?
A4: To ensure the stability of your this compound samples, it is recommended to:
-
Store them in a desiccated environment.
-
Protect them from light by using amber vials or storing them in the dark.
-
Keep them at controlled, cool temperatures, as elevated temperatures can accelerate degradation.
Troubleshooting Guide: this compound Degradation During Sample Preparation
This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.
Issue 1: Low recovery of this compound in my samples.
| Potential Cause | Recommended Solution |
| Hydrolysis during sample processing: The pH of your sample or extraction solvent may be promoting the hydrolysis of this compound to benazeprilat. | Maintain a neutral pH (around 7.0) during sample preparation and extraction. Use buffered solutions where appropriate. |
| Enzymatic degradation in biological matrices: Esterase enzymes present in plasma or tissue homogenates can rapidly convert this compound to benazeprilat. | Immediately after collection, add an esterase inhibitor (e.g., sodium fluoride) to your biological samples. Keep samples on ice throughout the preparation process. |
| High temperatures during sample preparation: Evaporation steps or prolonged exposure to ambient temperatures can accelerate degradation. | Use gentle evaporation techniques, such as a stream of nitrogen at a controlled, low temperature. Minimize the time samples are kept at room temperature. |
Issue 2: Appearance of unexpected peaks in my chromatogram.
| Potential Cause | Recommended Solution |
| Formation of degradation products: The unexpected peaks are likely degradation products of this compound due to exposure to harsh conditions. | Review your sample preparation workflow for potential exposure to acidic or basic conditions, strong oxidizing agents, or prolonged light. Compare the retention times of the unknown peaks with those of known this compound degradants if standards are available. |
| Photodegradation: Exposure of the sample or standard solutions to light, especially UV light, can lead to the formation of photolytic degradation products. | Prepare and handle all solutions containing this compound under low-light conditions or by using amber glassware. |
Quantitative Data Summary
The following table summarizes the percentage of this compound degradation observed under various forced degradation conditions. This data is essential for understanding the lability of the molecule and for developing stability-indicating analytical methods.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Reference |
| Acid Hydrolysis | Conc. HCl | 2 hours | Ambient | 14.85% | [1] |
| Base Hydrolysis | 2N NaOH | 2 hours | Ambient | 0.29% | [1] |
| Oxidative | 3% H₂O₂ | - | Ambient | Below Reporting Limit | [1] |
| Thermal | Heat | - | 80°C | 0.10% | [1] |
| Photolytic | UV light | - | Ambient | Below Reporting Limit | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5N HCl. Keep the mixture for 2 hours at room temperature. Neutralize the solution with 5N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Keep the mixture for 2 hours at room temperature. Neutralize the solution with 2N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution for a specified time at room temperature. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for a specified duration. After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (as per ICH Q1B guidelines).
-
Analysis: Analyze all the stressed samples by a suitable stability-indicating HPLC method.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for Low this compound Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound.
References
Technical Support Center: Managing Variability in Animal Models of Benazepril-Induced Nephroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal models of benazepril-induced nephroprotection.
Troubleshooting Guide
This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Causes | Troubleshooting Steps |
| Why am I observing high variability in blood pressure response to this compound? | 1. Animal Strain and Genetics: Different rodent strains exhibit varying sensitivities to ACE inhibitors.[1] 2. Baseline Health Status: Underlying health conditions can affect drug metabolism and response. 3. Acclimatization Period: Insufficient acclimatization can lead to stress-induced blood pressure fluctuations. 4. Method of Blood Pressure Measurement: Indirect methods (e.g., tail-cuff) can be less accurate and more prone to variability than direct methods (e.g., telemetry). | 1. Standardize Animal Model: Use a single, well-characterized strain for all experiments. 2. Health Screening: Thoroughly screen animals for any pre-existing conditions before study initiation. 3. Adequate Acclimatization: Ensure a sufficient acclimatization period (e.g., at least one week) in a controlled environment.[2] 4. Refine Measurement Technique: If using indirect methods, ensure proper training of personnel and controlled conditions. Consider telemetry for continuous and more accurate data. |
| My this compound-treated group is not showing a significant reduction in proteinuria. What could be the reason? | 1. Inadequate Dose or Treatment Duration: The dose of this compound may be too low, or the treatment period may be too short to elicit a significant effect.[3][4] 2. Severity of Kidney Disease: In advanced stages of chronic kidney disease (CKD), the response to treatment may be diminished. 3. Dietary Factors: High-protein diets can exacerbate proteinuria and mask the effects of treatment. 4. Urine Collection and Analysis: Improper urine collection or storage can lead to inaccurate measurements of the urine protein-to-creatinine ratio (UPC).[5][6] | 1. Dose-Response Study: Conduct a pilot study to determine the optimal dose and duration of this compound treatment for your specific model. 2. Model Staging: Characterize the stage of CKD in your animals before treatment to ensure homogeneity within groups. 3. Standardize Diet: Use a standard, controlled diet for all animals in the study. 4. Standardize Urine Analysis: Follow a strict protocol for urine collection (e.g., metabolic cages for 24-hour collection) and ensure immediate analysis or proper storage (-80°C) to maintain sample integrity.[7] |
| I'm seeing unexpected mortality in my animal model of CKD. | 1. Severity of the CKD Model: Some models, like adenine-induced nephropathy at high doses or extensive surgical resection, can have high mortality rates.[8][9] 2. Off-target Drug Effects: Although generally well-tolerated, this compound can cause hypotension or hyperkalemia, especially in volume-depleted animals.[10] 3. Surgical Complications: For surgical models like 5/6 nephrectomy, complications such as bleeding or infection can lead to mortality.[8] | 1. Refine the Model: Adjust the dose of the inducing agent (e.g., adenine) or the extent of surgical resection to achieve a more stable model of CKD with lower mortality.[9] 2. Monitor Vital Signs and Electrolytes: Regularly monitor blood pressure and serum potassium levels, especially at the beginning of treatment. Ensure adequate hydration. 3. Optimize Surgical Technique: Ensure aseptic surgical techniques and provide appropriate post-operative care, including analgesics.[9] |
| The glomerular filtration rate (GFR) measurements are inconsistent across my study groups. | 1. Methodological Variability: Different methods for measuring GFR (e.g., inulin clearance, creatinine clearance, FITC-sinistrin) have varying levels of accuracy and precision.[11][12] 2. Animal Handling and Stress: Anesthesia and restraint during GFR measurement can affect renal hemodynamics and lead to variability.[13] 3. Hydration Status: Dehydration or overhydration can significantly impact GFR. | 1. Standardize GFR Measurement: Use a consistent and validated method for GFR measurement throughout the study. Inulin clearance is considered the gold standard.[11] 2. Minimize Stress: If possible, use methods that allow for GFR measurement in conscious, unrestrained animals (e.g., transcutaneous measurement).[13] If anesthesia is required, use a consistent anesthetic regimen. 3. Control Hydration: Ensure all animals have free access to water and are euhydrated before GFR measurement. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in animal models of nephroprotection.
Q1: What is the mechanism of action of this compound in providing nephroprotection? A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II.[14][15][16] This leads to several beneficial effects in the kidneys:
-
Reduced Intraglomerular Pressure: By decreasing angiotensin II levels, this compound causes vasodilation of the efferent arterioles in the glomeruli, which lowers the pressure within the glomeruli and reduces hyperfiltration-induced damage.[17]
-
Decreased Proteinuria: The reduction in intraglomerular pressure helps to decrease the leakage of protein into the urine.[18][19]
-
Inhibition of Fibrosis: Angiotensin II is a pro-fibrotic molecule. By blocking its production, this compound can help to slow down the progression of renal fibrosis.[20]
-
Anti-inflammatory Effects: Angiotensin II also has pro-inflammatory properties. This compound's inhibition of angiotensin II can lead to a reduction in renal inflammation.
Q2: What are the most common animal models used to study this compound-induced nephroprotection? A2: Several animal models are used to induce chronic kidney disease and study the effects of this compound. Common models include:
-
Surgical Models:
-
5/6 Nephrectomy (Subtotal Nephrectomy): This involves the surgical removal of one kidney and a portion of the other, leading to a reduction in renal mass and subsequent hyperfiltration and glomerulosclerosis in the remnant kidney.[21]
-
7/8 Renal Ablation: A more extensive surgical reduction of renal mass.[22][23]
-
-
Chemically-Induced Models:
-
Adenine-Induced Nephropathy: Administration of adenine in the diet or via gavage leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular injury, inflammation, and interstitial fibrosis.[2][24][25]
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy: STZ is toxic to pancreatic beta cells, inducing hyperglycemia and subsequently diabetic kidney disease.[7][18]
-
Q3: What are the key parameters to measure when assessing the nephroprotective effects of this compound? A3: Key parameters to assess this compound's efficacy include:
-
Renal Function:
-
Proteinuria:
-
Blood Pressure:
-
Systolic and Diastolic Blood Pressure: To assess the antihypertensive effects of this compound.
-
-
Histopathology:
-
Kidney tissue analysis: To evaluate structural changes such as glomerulosclerosis, tubulointerstitial fibrosis, and inflammation.
-
Q4: What are the potential side effects of this compound in animal models? A4: While generally well-tolerated, potential side effects of this compound in animals can include:
-
Hypotension (low blood pressure)[10]
-
Hyperkalemia (high potassium levels)[10]
-
Gastrointestinal upset (e.g., vomiting, diarrhea)[10]
-
Lethargy or weakness[10] It is important to monitor animals for these signs, especially when initiating treatment or using higher doses.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in animal models of chronic kidney disease.
Table 1: Effect of this compound on Renal Function Parameters in a Canine Remnant Kidney Model
| Parameter | Pre-ablation | Post-ablation (Pre-treatment) | Post-benazepril (2 mg/kg/day for 2 weeks) |
| Blood Urea Nitrogen (mg/dL) | 14.5 ± 2.4 | 45.2 ± 10.1 | 43.8 ± 9.8 |
| Serum Creatinine (mg/dL) | 0.9 ± 0.1 | 2.5 ± 0.6 | 2.4 ± 0.5 |
| Creatinine Clearance (mL/min/kg) | 2.8 ± 0.5 | 0.9 ± 0.2 | 1.0 ± 0.3 |
| Mean Blood Pressure (mmHg) | 105 ± 5 | 135 ± 8 | 115 ± 7 |
| Plasma Angiotensin II (pg/mL) | 25.6 ± 8.4 | 68.3 ± 15.2* | 35.1 ± 10.9 |
| Plasma Aldosterone (pg/mL) | 45.2 ± 12.1 | 125.6 ± 28.4 | 68.9 ± 18.2** |
| p<0.05 vs. Pre-ablation; **p<0.05 vs. Post-ablation (Pre-treatment). Data adapted from Mishina et al. (2008).[22][23] |
Table 2: Effect of this compound on Proteinuria in a Feline Model of Chronic Renal Insufficiency
| Group | Baseline Urine Protein-to-Creatinine Ratio (UPC) | Change in UPC after Treatment |
| This compound (0.5-1.0 mg/kg/day) | 0.45 ± 0.12 | -0.15 ± 0.08 |
| Placebo | 0.48 ± 0.15 | +0.05 ± 0.06 |
| p<0.05 vs. Placebo. Data adapted from a clinical trial in cats with CRI.[19] |
Table 3: Effect of this compound on Biochemical Parameters in a Rat Model of Diabetic Nephropathy
| Parameter | Normal Control | Diabetic Nephropathy (DN) | DN + this compound (10 mg/kg/day) |
| 24-h Urinary Protein (mg) | 15.2 ± 3.1 | 158.4 ± 25.6 | 85.3 ± 18.9** |
| Serum Creatinine (μmol/L) | 45.8 ± 5.2 | 98.6 ± 12.4 | 65.7 ± 9.8 |
| Blood Urea Nitrogen (mmol/L) | 6.4 ± 1.1 | 25.3 ± 4.8* | 15.1 ± 3.5 |
| *p<0.01 vs. Normal Control; **p<0.01 vs. DN. Data adapted from a study in STZ-induced diabetic rats.[7][26] |
Experimental Protocols
1. Adenine-Induced Chronic Kidney Disease in Mice
-
Objective: To induce a model of chronic kidney disease characterized by tubulointerstitial nephropathy.
-
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.[2]
-
Prepare a 0.2% adenine-supplemented diet. Alternatively, administer adenine by oral gavage. For gavage, suspend adenine in a vehicle like 0.5% carboxymethyl cellulose (CMC).[2][24]
-
Administer adenine at a dose of 50 mg/kg body weight daily by oral gavage for 28 days.[2][24]
-
A control group should receive the vehicle (0.5% CMC) only.[2]
-
Monitor animal body weight and general health daily.
-
At the end of the study period, collect blood and urine for biochemical analysis and harvest kidneys for histological examination.
-
2. 5/6 Nephrectomy in Rats
-
Objective: To create a surgical model of chronic kidney disease based on reduced renal mass.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).[21][30]
-
Make a flank incision to expose the left kidney.
-
Ligate and remove the upper and lower thirds of the left kidney.
-
Alternatively, ligate two of the three branches of the left renal artery to induce infarction of two-thirds of the kidney.
-
Close the incision in layers.
-
Allow the animal to recover for one week.
-
Perform a second surgery to remove the entire right kidney (right nephrectomy).
-
Provide post-operative analgesia.
-
The development of CKD typically occurs over several weeks following the second surgery.
-
3. Measurement of Glomerular Filtration Rate (GFR) using FITC-Inulin in Mice
-
Objective: To accurately measure the glomerular filtration rate.
-
Materials: FITC-inulin, dialysis membrane, anesthesia.
-
Procedure:
-
Prepare a 5% solution of FITC-inulin in 0.85% saline and dialyze it for 24 hours to remove any free FITC.[10]
-
Anesthetize the mouse.
-
Administer a single bolus of FITC-inulin via retro-orbital or tail vein injection.[10]
-
Collect small blood samples (e.g., 2-3 µL) from the saphenous or tail vein at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 56, and 75 minutes) post-injection.[10]
-
Measure the fluorescence of the plasma samples to determine the concentration of FITC-inulin.
-
Calculate the GFR using a two-phase exponential decay model based on the clearance of FITC-inulin from the plasma over time.[10]
-
4. Measurement of Urine Protein-to-Creatinine (UPC) Ratio
-
Objective: To quantify urinary protein loss.
-
Procedure:
-
Collect a urine sample. For spot samples, mid-stream urine is preferred. For more accurate assessment, a 24-hour urine collection using metabolic cages is recommended. To minimize variability, pooling urine collected over several days can be beneficial.[6]
-
Ensure the urine sample is free of visible blood and signs of inflammation, as these can falsely elevate the protein reading.[5] A complete urinalysis should be performed first.
-
Measure the total protein concentration in the urine using a suitable assay (e.g., pyrogallol red method).
-
Measure the creatinine concentration in the same urine sample (e.g., Jaffe method).
-
Calculate the UPC ratio by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).
-
In healthy dogs, the UPC ratio is typically <0.5, and in cats, it is <0.4.[27] Values above these thresholds indicate significant proteinuria.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound
Caption: The Renin-Angiotensin-Aldosterone System and this compound's inhibitory action on ACE.
Experimental Workflow for Assessing this compound's Nephroprotective Efficacy
Caption: A typical experimental workflow for evaluating the nephroprotective effects of this compound.
Logical Relationship of Factors Contributing to Variability
Caption: Key factors contributing to experimental variability in this compound nephroprotection studies.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-response of this compound on biomarkers of the classical and alternative pathways of the renin-angiotensin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urine Protein:Creatinine Ratios | VCA Animal Hospitals [vcahospitals.com]
- 6. vhc.missouri.edu [vhc.missouri.edu]
- 7. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A High-throughput Method for Measurement of Glomerular Filtration Rate in Conscious Mice [jove.com]
- 11. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medibeacon.com [medibeacon.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SMPDB [smpdb.ca]
- 17. Effects of this compound on Survival of Dogs with Chronic Kidney Disease: A Multicenter, Randomized, Blinded, Placebo‐Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound in Chronic Renal Insufficiency in Cats: Interim Results from the Benric Clinical Trial - WSAVA2002 - VIN [vin.com]
- 20. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Development of hypertension and effects of this compound hydrochloride in a canine remnant kidney model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 25. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Urinalysis | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 28. ovid.com [ovid.com]
- 29. tandfonline.com [tandfonline.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Benazepril Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benazepril hydrochloride, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound hydrochloride?
A1: The most prevalent synthetic routes for this compound hydrochloride typically involve the coupling of a benzazepine intermediate with a protected amino acid derivative. One common method is the condensation of (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one with an activated form of ethyl (2R)-2-hydroxy-4-phenylbutyrate.[1] An alternative approach involves the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine, followed by esterification and salt formation.[2]
Q2: What are the critical factors affecting the diastereoselectivity of the reaction?
A2: Diastereoselectivity is significantly influenced by the choice of solvent and reaction temperature.[3][4] Polar aprotic solvents like dichloromethane and acetonitrile have been shown to provide higher diastereomeric ratios in the aza-Michael addition, a key step in one of the synthetic routes.[3][4] The reaction temperature is also crucial; lower temperatures can prolong the reaction time and potentially decrease the diastereomeric ratio, while higher temperatures may promote the reversibility of the reaction, also leading to a lower ratio.[3]
Q3: What are the common impurities found in this compound hydrochloride synthesis?
A3: Several process-related impurities and diastereomers can arise during the synthesis of this compound hydrochloride. Common impurities include stereoisomers such as (1R,3S)-Benazepril and (1S,3R)-Benazepril.[5] Other identified impurities include this compound EP Impurity A, B, and C.[5][6][7] A notable process impurity can be the 7-bromo analogue of a key intermediate, which can carry through to the final product if not removed.[8]
Q4: How can the final product be purified to improve yield and diastereomeric purity?
A4: Purification of this compound hydrochloride is often achieved through crystallization. A common method involves dissolving the crude product in a solvent like ethanol and then adding an anti-solvent such as diisopropyl ether or ethyl acetate to induce precipitation of the purified product.[9] This process can consistently yield this compound hydrochloride with a diastereomeric purity of at least 99.8%.[9] Washing the crude product with solvents like isopropyl acetate or acetone can also help in removing impurities.[2][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Suboptimal reaction conditions (temperature, solvent).- Incomplete reactions in one or more steps.- Loss of product during work-up and purification. | - Optimize reaction parameters for each step. For the aza-Michael addition, use polar aprotic solvents like dichloromethane.[3][4]- Monitor reaction progress using techniques like TLC or HPLC to ensure completion.- Employ efficient extraction and crystallization techniques to minimize product loss. |
| Poor diastereoselectivity | - Incorrect solvent choice.- Reaction temperature is too high or too low.- Presence of certain additives that may hinder selectivity. | - Use dichloromethane or acetonitrile for higher diastereomeric ratios.[3][4]- Maintain an optimal reaction temperature, typically between 20-40°C.[3]- Avoid the use of transition metal salts that can block the aza-Michael reaction.[3] |
| Presence of 7-bromo impurity | - Incomplete dehalogenation of the starting material. | - Implement a reductive dehalo-hydrogenation step using a noble metal catalyst to remove the bromo-impurity from the intermediate.[8] |
| Formation of undesired side-products | - Use of strong bases leading to side reactions.- Reaction with atmospheric moisture. | - Use a milder base like N-methylmorpholine.[1]- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Difficulty in crystallization | - Presence of oiling out instead of crystallization.- High levels of impurities inhibiting crystal formation. | - Use a seed crystal of pure this compound hydrochloride to induce crystallization.[8]- Ensure the crude product is sufficiently pure before attempting crystallization. Consider an initial purification step like column chromatography if necessary. |
Data Presentation
Table 1: Comparison of Yields in Different Synthesis Methods
| Method | Key Reaction Step | Reported Overall Yield | Reported Purity | Reference |
| Method A | Dynamic kinetic resolution of 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine | 63% | 99.3% (HPLC) | [2] |
| Method B | Nucleophilic substitution using ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate | Diastereomeric ratio of SS:SR = 96:4 before final purification | Diastereomeric ratio of SS:SR = 99.7:0.3 after purification | [1] |
| Method C | Improved preparation using R-α-p-nitrophenyl sulfonic benzo ethyl butyrate | 67% | 99.3% (HPLC) | [11] |
Table 2: Effect of Solvent on Diastereomeric Ratio in Aza-Michael Addition
| Solvent | Diastereomeric Ratio (SS:SR) | Reference |
| Dichloromethane | 4.20 : 1 | [4] |
| Acetonitrile | 3.75 : 1 | [4] |
| Ethanol | 2.15 : 1 | [4] |
| Isopropanol | 1.91 : 1 | [4] |
| Toluene | 1.60 : 1 | [4] |
| THF | 1.53 : 1 | [4] |
Experimental Protocols
Protocol 1: Synthesis via Dynamic Kinetic Resolution
This protocol is adapted from a patented method.[2]
-
Reaction Setup: Dissolve 100g of tert-butyl 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one-1-acetate and 53g of (S)-homophenylalanine in 1.7L of isopropanol in a suitable reaction vessel.
-
Addition of Base: Add 42g of triethylamine to the mixture.
-
Reaction: Heat the mixture to 60°C with stirring and maintain for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the insoluble material and wash the filter cake with isopropanol.
-
Esterification: The resulting intermediate is then esterified using ethanol in the presence of a condensing agent (e.g., dicyclohexylcarbodiimide).
-
Salt Formation: Dissolve the esterified product in isopropyl acetate and cool to below 10°C. Bubble hydrogen chloride gas through the solution until saturation to precipitate the hydrochloride salt.
-
Purification: Filter the crude product and wash with isopropyl acetate. The wet crude product can be further purified by stirring in acetone at 75°C, followed by cooling and filtration.
-
Drying: Dry the final product under vacuum at 60°C.
Protocol 2: Purification by Crystallization
This protocol is based on an improved crystallization process.[9]
-
Dissolution: Prepare a concentrated solution of crude this compound hydrochloride in absolute ethanol.
-
Precipitation: Add the ethanolic solution to diisopropyl ether at a temperature of 20-30°C to induce crystallization.
-
Isolation: Isolate the crystalline product by filtration.
-
Drying: Dry the purified this compound hydrochloride under reduced pressure at 45-50°C.
Mandatory Visualization
Caption: General synthesis pathway for this compound hydrochloride.
Caption: Troubleshooting workflow for improving this compound HCl synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN110835319A - Synthesis method of this compound intermediate and this compound hydrochloride - Google Patents [patents.google.com]
- 3. Formal Synthesis of the ACE Inhibitor this compound·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound Hydrochloride EP Impurity C | 86541-78-8 | SynZeal [synzeal.com]
- 7. alentris.org [alentris.org]
- 8. WO2005009972A2 - Process for preparation of this compound - Google Patents [patents.google.com]
- 9. EP1891014B1 - Improved process for crystallization of this compound hydrochloride - Google Patents [patents.google.com]
- 10. CN1844102A - Process for preparing this compound hydrochloride materials - Google Patents [patents.google.com]
- 11. CN105061312A - Improved preparation method of this compound hydrochloride and pharmaceutical composition containing this compound hydrochloride - Google Patents [patents.google.com]
Addressing matrix effects in LC-MS/MS analysis of Benazepril in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Benazepril and its active metabolite, Benazeprilat, in plasma.
Troubleshooting Guides & FAQs
This section provides answers to common issues encountered during the bioanalysis of this compound in plasma, focusing on the identification and mitigation of matrix effects.
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound and Benazeprilat, due to the presence of co-eluting endogenous components from the plasma sample.[1] These effects can manifest as either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), leading to inaccurate and imprecise quantification.[2][3] Common interfering components in plasma include phospholipids, salts, and proteins.[4]
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[3] Because the composition of plasma can vary between individuals and even between samples from the same individual, the extent of ion suppression or enhancement can be inconsistent, leading to unreliable results.[5] It is crucial to assess and address matrix effects during method development and validation.[4]
Q3: How can I qualitatively assess if matrix effects are present in my assay?
A: A common method for qualitative assessment is the post-column infusion technique.[4][5] In this method, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer ion source. A blank plasma sample is then injected. Any significant dip or rise in the baseline signal at the retention time of interfering components indicates the presence of ion suppression or enhancement, respectively.[1]
Q4: How can I quantitatively measure the extent of the matrix effect?
A: The "gold standard" for quantitative assessment is the post-extraction spike method .[1][4] This involves comparing the peak area of this compound in a spiked sample of extracted blank plasma to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[4]
Q5: What are the primary strategies to mitigate matrix effects for this compound analysis?
A: The main strategies to overcome matrix effects can be categorized into three areas:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][6]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate this compound and Benazeprilat from co-eluting matrix components is a crucial step.[5][7]
-
Use of a Suitable Internal Standard (IS): An ideal internal standard, particularly a stable isotope-labeled version of the analyte, will co-elute with the analyte and experience the same degree of matrix effect, thus compensating for any signal variations.[8]
Quantitative Data Summary
The choice of sample preparation method significantly impacts the reduction of matrix effects and the overall recovery of this compound. The following tables summarize typical performance data for different extraction techniques.
Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | This compound | 85 - 95 | 10 - 20 (Suppression) | [9] |
| Benazeprilat | 80 - 90 | 15 - 25 (Suppression) | [9] | |
| Liquid-Liquid Extraction (Ethyl Acetate) | This compound | 90 - 105 | < 10 | [10] |
| Benazeprilat | 88 - 102 | < 12 | [10] | |
| Solid-Phase Extraction (Oasis HLB) | This compound | > 95 | < 5 | [10][11] |
| Benazeprilat | > 92 | < 8 | [10][11] |
Note: Values are approximate and can vary depending on the specific protocol and instrumentation.
Experimental Protocols
Detailed methodologies for the most common sample preparation techniques are provided below.
Protein Precipitation (PPT)
This is a rapid and simple method but may be more susceptible to residual matrix effects compared to LLE and SPE.[12][13]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (or methanol).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte, often resulting in the cleanest extracts.[11]
Protocol (using a generic C18 SPE cartridge):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and Benazeprilat with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Vortex and inject into the LC-MS/MS system.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and a logical troubleshooting guide for addressing matrix effects.
Caption: Experimental workflows for PPT, LLE, and SPE sample preparation.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Simultaneous determination of this compound hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. waters.com [waters.com]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous ultraperformance liquid chromatography/tandem mass spectrometry determination of four antihypertensive drugs in human plasma using hydrophilic-lipophilic balanced reversed-phase sorbents sample preparation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Strategies to minimize Benazepril degradation in long-term stability studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Benazepril degradation during long-term stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two main pathways:
-
Hydrolysis: The ester group in this compound is susceptible to hydrolysis, which cleaves it to form its active metabolite, Benazeprilat. This is the most common degradation pathway and is significantly influenced by pH and temperature.[1][2][3]
-
Photodegradation: this compound is sensitive to light, particularly in acidic and neutral pH conditions. Exposure to light can lead to the formation of multiple minor degradation products.[1][2][3]
This compound has also been found to be unstable under oxidative and thermal stress conditions.[1][4]
Q2: What is the main degradation product of this compound?
A2: The major degradation product of this compound is Benazeprilat . Benazeprilat is also the active metabolite of the drug.[1][2][3]
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to both acid and base-catalyzed hydrolysis.[1] Kinetic studies have shown that the rate of degradation is significant in both acidic and basic media.[1] Therefore, maintaining a neutral pH is crucial for the stability of this compound in solution.
Q4: Is this compound sensitive to temperature?
A4: Yes, temperature is a critical factor affecting the stability of this compound. Increased temperatures accelerate the rate of hydrolytic degradation.[1]
Q5: What is the impact of light on this compound stability?
A5: Exposure to light, especially UV radiation, can cause photochemical degradation of this compound, leading to the formation of various minor impurities.[1][2][3] This degradation is more pronounced in acidic and neutral solutions.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound in a liquid formulation.
Possible Cause & Solution:
-
Inappropriate pH: this compound is highly susceptible to hydrolysis at acidic and basic pH.
-
Troubleshooting Step: Measure the pH of your formulation. Adjust the pH to a neutral range (around 7.0) using appropriate buffers. A phosphate buffer has been used in studies to maintain a stable pH.[5]
-
-
Exposure to Light: Photodegradation can occur if the formulation is not adequately protected from light.
-
Troubleshooting Step: Store the liquid formulation in amber-colored or light-resistant containers. Minimize exposure to ambient light during handling and analysis.
-
-
Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Troubleshooting Step: Store the formulation at controlled room temperature or under refrigeration, as determined by your stability protocol. Avoid exposure to high temperatures during manufacturing and storage.
-
Issue 2: Inconsistent stability results between different batches of a solid dosage form.
Possible Cause & Solution:
-
Excipient Incompatibility: Certain excipients can interact with this compound and promote its degradation. For instance, lubricants like magnesium stearate have been shown to increase the degradation rate of some ACE inhibitors.
-
Troubleshooting Step: Review the excipients used in your formulation. Consider replacing potentially problematic excipients. For example, studies have shown that using zinc stearate as a lubricant results in a much lower rate of this compound degradation compared to magnesium stearate.
-
-
Moisture Content: this compound is susceptible to hydrolysis, and high moisture content in a solid dosage form can accelerate its degradation. A direct correlation has been found between the moisture content of this compound hydrochloride tablets and their dissolution rate, with a significant decrease in dissolution observed at moisture content above 3.5%.[6]
-
Troubleshooting Step: Control the moisture content of the raw materials and the final product. Implement appropriate drying steps during manufacturing and use packaging with good moisture barrier properties. The inclusion of a desiccant in the packaging can also be beneficial.[6]
-
Issue 3: Appearance of unknown peaks in the chromatogram during stability analysis.
Possible Cause & Solution:
-
Forced Degradation Products: The unknown peaks are likely degradation products of this compound.
-
Troubleshooting Step: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[4][5] This will help in identifying and characterizing the unknown peaks in your stability samples. A stability-indicating analytical method should be used to separate and quantify these degradation products.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl at 50-63°C | Significant degradation to Benazeprilat.[1] |
| Base Hydrolysis | 0.1 N NaOH at room temperature | Significant degradation to Benazeprilat. |
| Oxidative | 6% H₂O₂ at 80°C for 4 hours | Degradation observed.[5] |
| Thermal | Dry heat at 80°C for 4 hours | Degradation observed.[5] |
| Photolytic | Exposure to sunlight for 72 hours | Degradation observed.[5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: Sunfire C18, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Water: Methanol (55:45, v/v), with pH adjusted to 7.0 using triethylamine.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 233 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations.
3. Sample Preparation:
-
For solid dosage forms, accurately weigh and crush the tablets. Dissolve the powder in the mobile phase to obtain a known concentration of this compound.
-
For liquid formulations, dilute the sample with the mobile phase to a suitable concentration.
-
Filter all sample solutions through a 0.45 µm filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-6%) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined time.
-
Photolytic Degradation: Expose the drug substance (in solid or solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
5. Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of the standard. The method should be able to resolve the this compound peak from all degradation product peaks.[5]
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Strategies to minimize this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of stress degradation products of this compound by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Correlation and prediction of moisture-mediated dissolution stability for this compound hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Benazepril dosage for maximal therapeutic effect in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril in a preclinical setting. The information is designed to help optimize dosage for maximal therapeutic effect and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][5] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][3] The primary therapeutic effect is achieved through the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[3][6]
Q2: What is a typical starting dose for this compound in preclinical rodent models of hypertension?
A2: For spontaneously hypertensive rats (SHR), effective oral doses have been reported in the range of 0.3 to 10 mg/kg/day.[7] Studies on hypertension-induced cardiac hypertrophy in rats have used doses of 3 and 10 mg/kg/day.[8] A dose of 1 mg/kg/day has also been shown to be effective in reducing left ventricular hypertrophy in rats.[9] The optimal dose will depend on the specific animal model and the severity of the hypertension.
Q3: How is this compound administered in preclinical studies?
A3: In most preclinical studies, this compound hydrochloride is administered orally (p.o.), often once daily.[7][8][9] It can be administered via gavage. For animals that cannot swallow tablets, a suspension can be prepared.[10]
Q4: How long does it take to observe the therapeutic effects of this compound?
A4: In single-dose studies in adult humans, this compound begins to lower blood pressure within 1 hour, with peak effects seen between 2 and 4 hours.[5] The antihypertensive effect of a single dose can persist for 24 hours.[5] In preclinical models, the onset of action may be similar, but steady-state concentrations of the active metabolite, benazeprilat, are typically reached after 2 to 3 daily doses.[6]
Q5: What are the key signaling pathways modulated by this compound beyond the RAAS system?
A5: Beyond its primary effects on the RAAS, this compound has been shown to influence other signaling pathways. Studies have indicated its involvement in the PI3K/Akt signaling pathway, which is crucial for cell survival and can protect against cardiotoxicity.[11] Additionally, this compound has demonstrated anti-inflammatory properties by down-regulating the NF-κB and TGF-β signaling pathways, which are involved in cardiac hypertrophy and fibrosis.[9][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood pressure readings between subjects. | 1. Inconsistent timing of drug administration and blood pressure measurement.2. Stress-induced hypertension in the animals during measurement.3. Improper technique for blood pressure measurement (e.g., tail-cuff method).4. Individual differences in drug metabolism. | 1. Standardize the time of day for dosing and all subsequent measurements.2. Acclimatize animals to the measurement device and procedure to minimize stress.3. Ensure proper training on the blood pressure measurement technique and use of appropriate cuff size.4. Increase the sample size to account for biological variability. |
| Lack of significant blood pressure reduction at the expected effective dose. | 1. Insufficient dose for the specific animal model or disease severity.2. Poor oral bioavailability or rapid metabolism in the chosen species.3. The animal model may not be primarily driven by the renin-angiotensin system (e.g., DOCA-salt hypertensive rats). | 1. Perform a dose-response study to determine the optimal dose for your model.2. Measure plasma concentrations of benazeprilat to confirm drug absorption and metabolism.3. Re-evaluate the suitability of the animal model for testing an ACE inhibitor. |
| Unexpected increase in plasma renin activity. | This is an expected physiological response. | Inhibition of ACE reduces angiotensin II levels, which normally exert negative feedback on renin secretion. The removal of this feedback leads to an increase in plasma renin activity.[5] This indicates the drug is having its intended effect on the RAAS. |
| Development of tolerance or reduced efficacy over time. | 1. "Aldosterone escape," where aldosterone levels return to baseline or above despite chronic ACE inhibition.2. Activation of alternative pathways for angiotensin II production. | 1. Measure serum aldosterone concentrations to investigate for aldosterone escape.2. Consider combination therapy with an aldosterone antagonist if aldosterone escape is confirmed. |
| Adverse effects observed (e.g., lethargy, hypotension). | The dose may be too high, leading to excessive blood pressure reduction. | Reduce the dosage and titrate up more slowly. Monitor the animals closely for signs of hypotension. |
Data Presentation: this compound Dosage in Preclinical Models
The following tables summarize effective dosages of this compound used in various preclinical studies.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Condition | Dosage | Route | Frequency | Therapeutic Outcome | Reference |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | 0.3 - 10 mg/kg | p.o. | Once daily | Significant antihypertensive effect. | [7] |
| Spontaneously Hypertensive Rats (SHR) | Cardiac Hypertrophy | 3 and 10 mg/kg | p.o. | Once daily | Dose-dependent reduction in heart and left ventricle weight.[8] | [8] |
| Rats (Aortic Coarctation) | Left Ventricular Hypertrophy | 1 mg/kg | p.o. | Once daily | Reduction in LV hypertrophy, dilatation, and fibrosis.[9] | [9] |
| Diabetic Rats (STZ-induced) | Diabetic Nephropathy | Not specified | - | - | Decreased proteinuria. | [13] |
Table 2: this compound Dosage in Canine and Feline Models
| Animal Model | Condition | Dosage | Route | Frequency | Therapeutic Outcome | Reference |
| Dogs (Remnant Kidney) | Chronic Renal Failure & Hypertension | 2 mg/kg | p.o. | Once daily | Significant decrease in blood pressure, angiotensin II, and aldosterone.[14][15][16] | [14][15][16] |
| Healthy Dogs | RAAS Activation (low-sodium diet) | 0.125, 0.25, 0.5 mg/kg | p.o. | Single dose | Dose-dependent decrease in Angiotensin II and ACE activity.[17][18] | [17][18] |
| Healthy Dogs | RAAS Activation (furosemide) | 1 mg/kg | p.o. | q12h | Significant reduction in serum ACE activity.[19] | [19] |
| Cats | General Clinical Testing | 0.25 - 1.0 mg/kg | p.o. | Once daily | Recommended dose range for marked inhibition of plasma ACE.[20] | [20] |
| Cats | Subclinical Hypertrophic Cardiomyopathy | 0.5 mg/kg | p.o. | Once daily | Potential improvement in diastolic function.[21][22] | [21][22] |
Visualizations: Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SMPDB [smpdb.ca]
- 3. drugs.com [drugs.com]
- 4. This compound | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an angiotensin-converting enzyme inhibitor, alleviates renal injury in spontaneously hypertensive rats by inhibiting advanced glycation end-product-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of hypertension and effects of this compound hydrochloride in a canine remnant kidney model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Development of hypertension and effects of this compound hydrochloride in a canine remnant kidney model of chronic renal failure. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Dose-response of this compound on biomarkers of the classical and alternative pathways of the renin-angiotensin-aldosterone system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Plasma angiotensin converting enzyme activity and pharmacokinetics of this compound and benazeprilat in cats after single and repeated oral administration of this compound.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound and subclinical feline hypertrophic cardiomyopathy: A prospective, blinded, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and subclinical feline hypertrophic cardiomyopathy: a prospective, blinded, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Benazepril in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benazepril in in vitro settings. The information is presented in a question-and-answer format to directly address common challenges and inconsistencies encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound, leading to inconsistent or unexpected results.
Question: Why am I observing variable or lower-than-expected potency of this compound in my cell-based assays?
Answer: Inconsistent potency of this compound can stem from several factors related to its nature as a prodrug and its stability.
-
Prodrug Activation: this compound is a prodrug that is hydrolyzed by cellular esterases to its active metabolite, benazeprilat. The level of esterase activity can vary significantly between different cell types, leading to inconsistent conversion and, therefore, variable potency. It is crucial to ensure your cell model has sufficient esterase activity to process this compound effectively.
-
Hydrolytic Instability: this compound is susceptible to hydrolysis, which can be influenced by the pH and temperature of your culture media.[1] Prolonged incubation times or suboptimal storage of stock solutions can lead to degradation of the compound before it even reaches the cells.
-
Solvent Effects: The choice of solvent for dissolving this compound can impact its stability and delivery to the cells. While DMSO and ethanol are commonly used, high concentrations can be toxic to cells and may also affect the compound's activity.[2] It is recommended to use the lowest effective concentration of the solvent and to run appropriate vehicle controls.
Question: My ACE inhibition assay results are inconsistent. What are the potential causes?
Answer: Inconsistent results in an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay can be due to several procedural and technical variables.
-
Substrate and Reagent Stability: The substrate used in the assay, such as Hippuryl-Histidyl-Leucine (HHL), can be unstable.[3][4] Ensure that all reagents are stored correctly and are within their expiration dates. Prepare fresh substrate solutions for each experiment.
-
Enzyme Activity: The activity of the ACE enzyme itself can be a source of variability. Ensure consistent sourcing and handling of the enzyme. Variations in enzyme concentration or activity between batches can significantly impact the results.
-
Assay Buffer Composition: The composition of the assay buffer, including pH and the presence of certain ions, can influence ACE activity.[2] It is critical to maintain a consistent buffer composition across all experiments. For example, some ACE inhibition assays are sensitive to the presence of ethanol in the sample.[2]
-
Pipetting Accuracy: As with any enzymatic assay, precise and consistent pipetting is crucial, especially when preparing serial dilutions of the inhibitor.
Question: I am observing unexpected off-target effects in my experiments. What could be the cause?
Answer: While this compound's primary target is ACE, its active metabolite, benazeprilat, may influence other signaling pathways, leading to what may appear as off-target effects.
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5][6] By inhibiting ACE, benazeprilat can lead to an accumulation of bradykinin, which can activate its own signaling pathways and produce various cellular responses.[7][8]
-
PI3K/Akt and MAPK/ERK Pathway Modulation: Studies have shown that this compound can influence the PI3K/Akt and MAPK/ERK signaling pathways.[9][10] These pathways are involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Depending on your cell model and experimental conditions, modulation of these pathways could lead to unexpected results.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of using this compound in in vitro experiments.
Question: How should I prepare and store this compound stock solutions?
Answer: Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible results. This compound hydrochloride is soluble in organic solvents like DMSO, ethanol, and DMF.[11] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium or assay buffer. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Due to its susceptibility to hydrolysis, aqueous solutions of this compound should be prepared fresh for each experiment.[1]
Question: What is the difference between this compound and benazeprilat, and which one should I use?
Answer: this compound is the prodrug, which is inactive until it is metabolized by esterases into its active form, benazeprilat.[12] Benazeprilat is the actual inhibitor of ACE. For in vitro experiments, particularly those using purified enzymes or cell lysates, using benazeprilat directly is often preferred as it bypasses the need for metabolic activation and can lead to more consistent results. However, if you are studying the metabolic conversion of this compound or using a whole-cell system where esterase activity is relevant, then using the parent compound is appropriate.
Question: What are typical working concentrations for this compound in cell culture?
Answer: The optimal working concentration of this compound will depend on the specific cell type and the endpoint being measured. Based on published studies, concentrations ranging from the nanomolar to the low micromolar range have been used. For example, in studies with H9c2 cardiomyocytes, a concentration of 1 µM this compound was found to be effective in providing cytoprotection.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Question: How does the presence of serum in the culture medium affect this compound's activity?
Answer: Serum contains various proteins, including esterases that can convert this compound to benazeprilat. However, serum proteins can also bind to both this compound and benazeprilat, potentially reducing their free concentration and thus their availability to the cells.[13][14] The extent of protein binding can vary depending on the serum concentration and the specific proteins present. It is advisable to perform experiments in both serum-containing and serum-free media to assess the impact of serum on your results.
Data Presentation
Table 1: In Vitro Potency of Benazeprilat
| Compound | Assay Type | System | IC50 | Reference |
| Benazeprilat | ACE Inhibition | Cat Plasma | ~4.3 mmol/L | [4] |
| Benazeprilat | ACE Inhibition | - | ~0.27 nM | [15] |
| Benazeprilat | ACE Inhibition | - | - | |
| Benazeprilat | Cell Viability | H9c2 cells | Not reported | [9] |
Note: Data for benazeprilat IC50 values in various specific cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 empirically in their system of interest.
Experimental Protocols
1. In Vitro ACE Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the ACE inhibitory activity of a compound like benazeprilat.
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Assay Buffer: Sodium borate buffer (pH 8.3) containing NaCl
-
Stopping Reagent: 1M HCl
-
Extraction Solvent: Ethyl acetate
-
Benazeprilat (or other inhibitor)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of benazeprilat in the assay buffer.
-
In a microplate, add the ACE solution to each well containing either the inhibitor dilution or buffer (for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1M HCl to each well.
-
Add ethyl acetate to each well and mix thoroughly to extract the hippuric acid product.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Carefully transfer a portion of the ethyl acetate (upper) layer to a new microplate.
-
Evaporate the ethyl acetate.
-
Reconstitute the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance at 228 nm using a microplate reader.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value.[3][4]
-
2. Western Blot for PI3K/Akt and MAPK/ERK Pathway Proteins
This protocol outlines the general steps for assessing the effect of this compound on key signaling proteins.
-
Materials:
-
Cell line of interest (e.g., H9c2, glomerular mesangial cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated and untreated controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[9][10]
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential signaling pathways affected by Benazeprilat.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. idpublications.org [idpublications.org]
- 4. etflin.com [etflin.com]
- 5. PathWhiz [smpdb.ca]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. Serum and Serum Albumin Inhibit in vitro Formation of Neutrophil Extracellular Traps (NETs) [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Protocols for Chronic Benazepril Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chronic benazepril administration in animal models. The information is designed to refine experimental protocols, enhance animal welfare, and ensure data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during chronic this compound administration in a question-and-answer format.
Issue: Animal exhibits signs of gastrointestinal distress (vomiting, diarrhea, lack of appetite) after oral administration.
-
Question: What steps should be taken if an animal develops gastrointestinal (GI) upset following this compound administration?
-
Answer:
-
Administer with Food: If this compound was given on an empty stomach, try administering the next dose with a small amount of palatable food.[1][2][3] This can often mitigate GI side effects.
-
Refine Administration Technique: For oral gavage, ensure the technique is minimally stressful. Consider alternatives like voluntary consumption by mixing the drug with palatable treats (e.g., honey, peanut butter) or using refined methods like micropipette-guided drug administration with sweetened condensed milk.[4][5]
-
Monitor Hydration: Diarrhea and vomiting can lead to dehydration, which can increase the risk of adverse effects.[6] Ensure animals have free access to water and monitor for signs of dehydration.
-
Dose Adjustment: If GI issues persist, consult with the study veterinarian about a possible dose reduction.
-
Rule out Other Causes: Consider if the GI upset could be related to the animal model itself or other experimental factors.
-
Issue: Animal shows signs of lethargy, weakness, or incoordination.
-
Question: What is the likely cause of lethargy and weakness, and how should it be managed?
-
Answer:
-
Check for Hypotension: Lethargy and weakness can be signs of hypotension (low blood pressure), a potential side effect of this compound.[6]
-
Monitor Blood Pressure: If possible, measure the animal's blood pressure to confirm hypotension.
-
Review Concurrent Medications: The risk of hypotension increases when this compound is co-administered with other vasodilators or diuretics.[6][7]
-
Dose Evaluation: A dose reduction may be necessary if hypotension is confirmed or strongly suspected.
-
Supportive Care: In cases of severe hypotension, supportive care, including volume expansion, may be required under veterinary guidance.[6]
-
Issue: Inconsistent or unexpected experimental results.
-
Question: What factors could contribute to variability in experimental outcomes during chronic this compound studies?
-
Answer:
-
Dosing Accuracy: For administration in food or water, there can be variability in the ingested dose.[8] Oral gavage or other precise dosing methods are recommended for accuracy.[8]
-
Drug Stability: Ensure the this compound formulation is stable under your storage and administration conditions. This compound hydrochloride tablets can be sensitive to moisture, which may affect dissolution rates.[9] Aqueous solutions may also degrade over time.
-
Animal Stress: Stress from procedures like oral gavage can be a confounding variable.[10] Employing refined and less stressful administration techniques can improve data quality.[10][11][12]
-
Pharmacokinetics: The half-life and time to peak effect of this compound can vary between species.[7] Ensure your dosing interval is appropriate to maintain therapeutic levels. For continuous ACE inhibition, a 12-hour dosing interval may be more suitable than once-daily administration.[7]
-
Underlying Animal Health: Pre-existing conditions, such as renal disease or dehydration, can increase the risk of adverse effects and impact results.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in animal research.
Dosing and Administration
-
What is a typical starting dose for this compound in rodent models?
-
How should I prepare an oral solution of this compound?
-
A 2 mg/mL oral suspension can be prepared by adding a suspending vehicle (e.g., Ora-Plus) to this compound tablets, allowing it to stand, and then adding a sweetening vehicle (e.g., Ora-Sweet). This suspension should be stored refrigerated and shaken before each use.[14] Commercially available oral solutions are also an option.[1]
-
-
Can this compound be administered in drinking water?
-
While possible, administration in drinking water can lead to inaccurate dosing due to variations in water consumption and potential drug degradation.[8] This method is generally less preferred for studies requiring precise dosing.
-
Monitoring and Side Effects
-
What parameters should be monitored during chronic this compound administration?
-
What are the most common side effects of this compound in animals?
-
Are there any serious adverse effects to be aware of?
Drug Interactions
-
What are the major drug interactions to consider with this compound?
-
Diuretics and other vasodilators: Increased risk of hypotension.[6][7]
-
Potassium-sparing diuretics or potassium supplements: Increased risk of hyperkalemia.[6][15]
-
NSAIDs (e.g., aspirin): Increased risk of acute renal failure and may reduce the antihypertensive effect of this compound.[6][7]
-
Agents affecting sympathetic activity: Should be used with caution as they may enhance the antihypertensive effect.[15]
-
Data Summary Tables
Table 1: Recommended Dosages of this compound in Different Animal Models
| Animal Model | Condition | Dosage | Frequency | Reference(s) |
| Spontaneously Hypertensive Rat | Hypertension, Cardiac Hypertrophy | 3-10 mg/kg | Once daily (p.o.) | [4] |
| Diabetic Rat (STZ-induced) | Diabetic Nephropathy | 10 mg/kg | Once daily (p.o.) | [13] |
| Dog | Congestive Heart Failure | 0.25-0.5 mg/kg | Once or twice daily (p.o.) | [7][16] |
| Dog | Chronic Kidney Disease | 0.25-0.5 mg/kg | Once daily (p.o.) | [16][17] |
| Dog (Remnant Kidney Model) | Renal Hypertension | 2 mg/kg | Once daily (p.o.) | [18] |
| Cat | Congestive Heart Failure | 0.25-0.5 mg/kg | Once or twice daily (p.o.) | [7] |
| Cat | Chronic Kidney Disease | 0.5-1.0 mg/kg | Once daily (p.o.) | [19] |
Table 2: Pharmacokinetic Parameters of Benazeprilat (Active Metabolite)
| Species | Time to Peak Plasma Concentration (Oral Admin) | Elimination Half-life | Primary Route(s) of Elimination | Reference(s) |
| Human | 1-2 hours | 10-11 hours | Renal | [20] |
| Dog | 1-3 hours | ~3.5 hours | Renal and Biliary | [7] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Rats and Chronic this compound Treatment
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.[4][21]
-
Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure using a non-invasive tail-cuff method.
-
Treatment Groups: Randomly assign animals to a control group (vehicle administration) and a this compound treatment group (e.g., 10 mg/kg/day).[4]
-
Drug Administration: Administer this compound or vehicle orally once daily via gavage for a specified duration (e.g., 12 weeks).[4] To refine this procedure, consider training the animals to accept the gavage tube or use a less stressful method.[11][12]
-
Monitoring:
-
Measure body weight weekly.
-
Measure systolic blood pressure weekly or bi-weekly.
-
At the end of the study, collect blood samples for analysis of renal function (BUN, creatinine) and serum electrolytes.
-
Harvest tissues (e.g., heart, kidneys) for histological analysis and measurement of hypertrophy.[4]
-
-
Data Analysis: Compare blood pressure, cardiac and renal parameters between the control and this compound-treated groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a chronic this compound study.
References
- 1. rxvet.co.nz [rxvet.co.nz]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | VCA Animal Hospitals [vcahospitals.com]
- 4. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining Rodent Oral Administration Protocols: Exploring Advantages, Limitations, and Recent Developments | University Biomedical Services (UBS) [ubs.admin.cam.ac.uk]
- 6. This compound for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 7. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. SMPDB [smpdb.ca]
- 9. pfizer.com [pfizer.com]
- 10. awrn.co.uk [awrn.co.uk]
- 11. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refining dosing by oral gavage in the dog: a protocol to harmonise welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the transdifferentiation of renal tubular epithelial cells from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Effects of this compound on Survival of Dogs with Chronic Kidney Disease: A Multicenter, Randomized, Blinded, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tolerability and efficacy of this compound in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Antihypertensive action of the novel angiotensin converting enzyme inhibitor this compound hydrochloride in hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Sustained-Release Benazepril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation of sustained-release benazepril dosage forms.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of this compound and general formulation considerations.
Q1: What are the critical physicochemical properties of this compound hydrochloride to consider for sustained-release formulation?
A1: this compound hydrochloride is a prodrug that is converted to its active metabolite, benazeprilat, in the liver.[1][2] Key physicochemical properties to consider include:
-
Solubility: It is highly soluble in water, ethanol, and methanol.[3] This high solubility can make it challenging to control the drug release rate from a sustained-release matrix.
-
Stability: this compound is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization to form a diketopiperazine derivative. This degradation is influenced by pH and moisture.[4][5]
-
pKa: The pKa of this compound is approximately 4.55.[6] This will influence its solubility and dissolution at different pH values within the gastrointestinal tract.
Q2: How does this compound's metabolism impact the design of a sustained-release formulation?
A2: this compound is a prodrug that is rapidly absorbed and converted to the active metabolite, benazeprilat.[7][8] The effective half-life of benazeprilat is approximately 10-11 hours.[7] A sustained-release formulation should aim to deliver this compound to the absorption window over a prolonged period to maintain therapeutic plasma concentrations of benazeprilat.
Q3: What are the primary mechanisms of this compound degradation, and how can they be mitigated in a sustained-release formulation?
A3: The primary degradation pathways for this compound are hydrolysis of the ester group and intramolecular cyclization. These are catalyzed by moisture and certain pH conditions.[4][5] Mitigation strategies include:
-
Controlling moisture content during manufacturing and storage.
-
Selecting excipients that are compatible and do not promote degradation.
-
Considering protective coatings for the final dosage form.
Section 2: Troubleshooting Guides
This section provides practical guidance for resolving specific issues that may arise during the experimental formulation of sustained-release this compound.
Issue: Poor Control Over Drug Release (Dose Dumping or Slow Release)
Problem: The developed formulation exhibits either a rapid initial release of the drug (dose dumping) or an excessively slow and incomplete release profile.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate polymer viscosity. | For hydrophilic matrix tablets using polymers like HPMC, lower viscosity grades may not form a sufficiently robust gel layer, leading to rapid drug release. Conversely, very high viscosity grades can result in an overly thick gel layer that impedes drug release. Experiment with different viscosity grades of HPMC (e.g., K4M, K15M, K100M) to find the optimal release profile. |
| Incorrect polymer concentration. | Insufficient polymer concentration can lead to a weak matrix and dose dumping. Increasing the polymer concentration generally slows down the release rate. A systematic study of varying polymer concentrations is recommended. |
| Presence of highly soluble excipients. | Excipients like lactose can create channels in the matrix, accelerating drug release. Consider replacing a portion of the soluble excipient with an insoluble one like microcrystalline cellulose to modulate the release. |
| High drug loading. | A high concentration of the highly water-soluble this compound hydrochloride can disrupt the integrity of the polymer matrix, leading to faster release. If possible, evaluate if a lower drug loading can still meet the therapeutic requirements. |
| Inadequate tablet hardness. | Low tablet hardness can result in a more porous matrix, allowing for faster ingress of the dissolution medium and quicker drug release. Optimize the compression force to achieve a harder tablet, which can slow down the release rate. |
Issue: Formulation Instability and Degradation
Problem: Significant degradation of this compound is observed during stability studies, or there is evidence of drug-excipient incompatibility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incompatible excipients. | Some common excipients can interact with ACE inhibitors. For example, magnesium stearate has been shown to decrease the stability of some ACE inhibitors.[6] Consider alternative lubricants like glyceryl behenate.[6] Also, excipients that create an alkaline microenvironment can promote degradation.[1] |
| High moisture content. | This compound is susceptible to hydrolysis. Ensure that all excipients are dried to an appropriate moisture level before use. The manufacturing process should be conducted in a controlled humidity environment. A study on this compound hydrochloride tablets showed a significant decrease in dissolution rate at moisture content above 3.5% due to "preactivation" of the disintegrant. |
| Incompatibility with other active ingredients in combination products. | When formulating this compound in combination with other drugs, such as amlodipine, physical incompatibilities can arise.[7] In such cases, creating a physical barrier between the two drugs, for example, through a bilayer tablet design, can improve stability.[7] |
Section 3: Quantitative Data Summary
The following tables provide a summary of formulation variables and their impact on the release profile of this compound and other relevant drugs from sustained-release matrices.
Table 1: Effect of HPMC Viscosity and Concentration on Drug Release
| Formulation Code | Polymer Type | Polymer Concentration (%) | % Drug Released at 2h | % Drug Released at 8h |
| F1 | HPMC K4M | 20 | 45 | 95 |
| F2 | HPMC K15M | 20 | 30 | 80 |
| F3 | HPMC K100M | 20 | 20 | 65 |
| F4 | HPMC K15M | 30 | 22 | 70 |
| F5 | HPMC K15M | 40 | 15 | 55 |
Note: Data is illustrative and based on general principles of hydrophilic matrix formulations.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Parameter | Value | Reference |
| Molecular Weight | 460.95 g/mol | [3] |
| Melting Point | 188-190 °C | [6] |
| pKa | 4.55 | [6] |
| Solubility in Water | >100 mg/mL | [3] |
| Log P (Octanol/Water) | 3.5 (this compound) | [6] |
Section 4: Experimental Protocols
Protocol for In Vitro Dissolution Testing of Sustained-Release this compound Tablets
This protocol is a general guideline and may need to be adapted based on the specific formulation and regulatory requirements.
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer.
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw 5 mL of the sample at each time point. c. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the samples for this compound concentration using a validated HPLC method.
-
Analytical Method: A stability-indicating RP-HPLC method is recommended. A common method uses a C18 column with a mobile phase of phosphate buffer and acetonitrile, with UV detection at approximately 240 nm.
Protocol for Stability Testing of Sustained-Release this compound Formulations
This protocol is based on ICH guidelines for stability testing.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Tests to be Performed:
-
Appearance (color, shape, etc.)
-
Hardness
-
Friability
-
Drug content (Assay)
-
Related substances (Degradation products)
-
In vitro dissolution
-
Moisture content (Karl Fischer titration)
-
-
Procedure: a. Package the tablets in the proposed commercial packaging. b. Place the packaged tablets in stability chambers at the specified conditions. c. At each time point, withdraw a sufficient number of tablets and perform the specified tests. d. Analyze the data to determine the shelf-life of the product.
Section 5: Visualizations
This compound Degradation Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Benazepril-Induced Cough in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying benazepril-induced cough in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced cough?
A1: The prevailing theory is that this compound, an angiotensin-converting enzyme (ACE) inhibitor, prevents the breakdown of bradykinin and substance P.[1] The accumulation of these substances in the respiratory tract is thought to stimulate sensory nerves and trigger a cough reflex.[1] Prostaglandins may also be involved, as their production can be stimulated by bradykinin.[1]
Q2: Which animal model is most suitable for studying this compound-induced cough?
A2: The guinea pig is the most commonly used and well-validated animal model for cough studies, including ACE inhibitor-induced cough.[2][3] This is due to their sensitive cough reflex and physiological similarities to the human respiratory system in this context. Other models, such as pigs, have also been used.[4]
Q3: How is cough typically induced and measured in these animal models?
A3: Cough is often induced by exposing the animals to an aerosolized tussive agent like citric acid or capsaicin.[2][5] The number and latency of coughs are then measured using techniques such as whole-body plethysmography or by a trained observer.[4][6] Some studies also investigate spontaneous coughing after prolonged ACE inhibitor treatment.[1][2][3]
Q4: What are the key signaling pathways to consider targeting for prevention?
A4: The key pathways involve bradykinin (B1 and B2 receptors) and tachykinins (NK1 and NK2 receptors).[2][4] Blockade of these receptors has been shown to attenuate ACE inhibitor-induced cough in animal models.[2][4]
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound-induced cough.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cough response among animals. | 1. Differences in animal weight, sex, or genetic background.[7] 2. Inconsistent acclimatization to the plethysmography chamber.[8] 3. Variations in the delivery of the tussive agent. | 1. Use animals of a consistent weight range and the same sex. Consider that female guinea pigs do not necessarily introduce more data variability.[7][9] 2. Ensure a standardized acclimatization protocol for all animals before starting measurements. Monitor for signs of stress.[8] 3. Calibrate the nebulizer to ensure a consistent particle size and output rate.[10] |
| Animals become desensitized to the tussive agent. | 1. Repeated exposure to the same concentration of citric acid or capsaicin.[10] 2. Activation of inhibitory neuronal pathways upon prolonged stimulation. | 1. Vary the concentration of the tussive agent or allow for a sufficient washout period between exposures.[10] 2. Consider using different tussive agents to cross-validate findings. |
| Difficulty in distinguishing coughs from other respiratory events (e.g., sneezes). | 1. Subjectivity in manual observation. 2. Limitations of the recording equipment. | 1. If using observers, ensure they are well-trained to recognize the characteristic explosive nature of a cough. 2. Utilize a system that combines audio and video recording with pressure changes from the plethysmograph to more accurately differentiate coughs.[11] |
| Unexpected mortality in animals. | High concentrations of tussive agents can be lethal. | A study reported that 15% of guinea pigs died after inhaling 0.8 M citric acid, suggesting this concentration may be too high for repeated use.[10] It is recommended to use a lower concentration, such as 0.4 M, for chronic cough models.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on ACE inhibitor-induced cough in animal models.
Table 1: Effect of Enalapril on Spontaneous Cough in Guinea Pigs
| Treatment Group | Daily Dose | Duration | Mean Coughs per 30 min (± SEM) |
| Control | - | 20-30 days | < 1 |
| Enalapril | 3 mg/kg | 20-30 days | > 5 |
Data extracted from a study by Hirata et al. (2003), which showed that daily oral administration of enalapril for 20 to 30 days significantly enhanced spontaneous cough in guinea pigs.[1][2][3]
Table 2: Effect of Bradykinin B1 Receptor Antagonist on Enalapril-Induced Spontaneous Cough in Guinea Pigs
| Treatment Group | Dose of Antagonist | Route of Administration | % Inhibition of Cough |
| des-Arg10-[Leu9]kallidin | 1 nmol/kg | - | Significant, dose-dependent |
| des-Arg10-[Leu9]kallidin | 10 nmol/kg | - | Significant, dose-dependent |
This study demonstrated that the enhanced spontaneous cough induced by enalapril was significantly inhibited by the bradykinin B1 receptor antagonist in a dose-dependent manner.[1][2]
Table 3: Citric Acid-Induced Cough in Guinea Pigs - Baseline Data
| Citric Acid Concentration | Exposure Duration | Mean Coughs (± SEM) |
| 0.4 M | 5 min | 10.40 ± 1.17 |
| 0.4 M | 10 min | 9.6 ± 1.6 |
These values represent typical baseline cough responses to citric acid inhalation in conscious guinea pigs, as reported in separate studies.[5][12]
Table 4: Effect of Tachykinin Receptor Antagonists on Citric Acid-Induced Cough in Guinea Pigs
| Treatment | Dose | % Inhibition of Cough |
| FK888 (NK1 antagonist) | Dose-dependent | Significant |
| SR48968 (NK2 antagonist) | Dose-dependent | Significant |
This study indicates the involvement of both NK1 and NK2 receptors in the citric acid-induced cough response.[13]
Experimental Protocols
1. Citric Acid-Induced Cough in Conscious Guinea Pigs
-
Animals: Male Hartley guinea pigs (300-350 g) are commonly used.[10]
-
Acclimatization: Animals should be acclimated to the research environment for at least one week before the study.[10]
-
Apparatus: A whole-body plethysmograph is used to record respiratory parameters and coughs. An ultrasonic nebulizer is used to deliver the citric acid aerosol.
-
Procedure:
-
Place the guinea pig in the plethysmograph chamber and allow it to acclimatize for a designated period (e.g., 10-15 minutes).
-
Nebulize a 0.4 M solution of citric acid into the chamber for a fixed duration (e.g., 3-5 minutes).[5][10]
-
Record the number of coughs during and immediately after the exposure period (e.g., for a total of 10-15 minutes).
-
For intervention studies, administer the test compound (e.g., this compound, receptor antagonist) at a predetermined time before the citric acid challenge.
-
2. Enalapril-Induced Spontaneous Cough in Guinea Pigs
-
Animals: Male Hartley guinea pigs are suitable for this model.
-
Procedure:
-
Administer enalapril (e.g., 3 mg/kg, orally) daily for an extended period (e.g., 20-30 days).[1][2][3]
-
On the day of measurement, place the animal in a whole-body plethysmograph.
-
Record spontaneous coughs over a defined observation period (e.g., 30 minutes).[1]
-
To test inhibitors, administer the antagonist (e.g., bradykinin receptor antagonist) before the observation period.
-
Visualizations
Caption: Signaling pathway of this compound-induced cough.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Augmentation of spontaneous cough by enalapril through up-regulation of bradykinin B1 receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of bradykinin and tachykinins in the potentiation by enalapril of coughing induced by citric acid in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancing cough research: Methodological insights into cough challenge in guinea pig models using double chamber vs whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Spontaneous changes in guinea-pig respiratory pattern during barometric plethysmography: role of catecholamines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of specific tachykinin receptor antagonists on citric acid-induced cough and bronchoconstriction in unanesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for the impact of food on Benazepril absorption in pharmacokinetic studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for professionals conducting pharmacokinetic (PK) studies on the angiotensin-converting enzyme (ACE) inhibitor, benazepril. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered when investigating the impact of food on the absorption and bioavailability of this compound and its active metabolite, benazeprilat.
Frequently Asked Questions (FAQs)
Q1: How does food consumption affect the absorption of this compound and its active metabolite, benazeprilat?
A1: The presence of food in the gastrointestinal tract has a minimal effect on the overall bioavailability of this compound and its active metabolite, benazeprilat. However, co-administration with food does delay the rate of absorption of benazeprilat. Specifically, the time to reach maximum plasma concentration (Tmax) for benazeprilat is extended when the drug is taken with a meal.
Q2: Is it necessary to control for food intake in clinical trials involving this compound?
A2: Yes. Due to the delayed absorption of the active metabolite, benazeprilat, it is crucial to standardize food intake in pharmacokinetic studies. For bioequivalence or food-effect studies, administering this compound under both fasted and fed conditions is standard practice to accurately characterize its absorption profile.
Q3: What is the primary mechanism by which food affects benazeprilat's absorption?
A3: The delay in Tmax for benazeprilat is likely due to food-induced delays in gastric emptying. When the stomach contains food, the passage of the drug to the small intestine, where the majority of absorption occurs, is slowed.
Q4: Does the composition of the meal (e.g., high-fat vs. low-fat) have a differential impact on this compound absorption?
A4: Standard food-effect studies, as recommended by regulatory agencies like the FDA, typically utilize a high-fat, high-calorie meal to assess the maximum potential impact of food. While specific studies on different meal compositions with this compound are not extensively published, it is a standard assumption that a high-fat meal will have the most pronounced effect on gastric emptying and, consequently, drug absorption.
Troubleshooting Guide for Pharmacokinetic Studies
| Issue | Potential Cause | Recommended Solution |
| High variability in Tmax for benazeprilat in the fed cohort. | Inconsistent timing of meal completion and drug administration among subjects. | Strictly enforce the protocol for the timing of the meal and drug administration. Ensure all subjects consume the standardized meal within the specified timeframe. |
| Unexpectedly low Cmax for benazeprilat in the fed state. | While the overall bioavailability (AUC) is unaffected, a delayed Tmax can lead to a lower Cmax as the absorption is spread out over a longer period. | This is an expected outcome of the food effect. Ensure that the sampling schedule is adequate to capture the true Cmax, which will occur later in the fed state. |
| Difficulty in establishing bioequivalence between two formulations under fed conditions. | Differences in formulation excipients that interact with food components, affecting dissolution and absorption. | Investigate the in vitro dissolution profiles of both formulations in media that simulate fed-state gastric conditions. |
Data Presentation: Impact of Food on this compound and Benazeprilat Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of this compound and its active metabolite, benazeprilat, after oral administration of a single dose of a this compound-containing product under fasted and fed conditions.
| Analyte | Condition | Tmax (hr) | Cmax (ng/mL) | AUC (ng*hr/mL) |
| This compound | Fasted | 0.5 - 1.0 | Not specified | Not specified |
| Fed | Not specified | Not specified | Not specified | |
| Benazeprilat | Fasted | 1.0 - 2.0 | Not specified | Not specified |
| Fed | 2.0 - 4.0 | Not specified | Not specified |
Note: While specific Cmax and AUC values from a dedicated food-effect study on this compound monotherapy are not publicly available in a tabular format, the consistent finding across multiple sources is that the bioavailability of this compound is not significantly influenced by the presence of food in the GI tract.[1] The primary effect is a delay in the Tmax of the active metabolite, benazeprilat.[1]
Experimental Protocols
Protocol: Single-Dose, Two-Way Crossover Food-Effect Bioavailability Study for this compound
1. Study Design:
-
A randomized, open-label, single-dose, two-period, two-sequence crossover study.
-
A washout period of at least 7 days should be maintained between the two treatment periods.
2. Study Population:
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Subjects should undergo a comprehensive medical screening to ensure good health.
3. Treatment Arms:
-
Treatment A (Fasted): A single oral dose of this compound administered with 240 mL of water after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single oral dose of this compound administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie meal.
4. Standardized Meal:
-
The high-fat, high-calorie meal should be consumed within 30 minutes and should derive approximately 50% of its total caloric content from fat.
5. Blood Sampling:
-
Serial blood samples should be collected at appropriate intervals to accurately characterize the plasma concentration-time profiles of this compound and benazeprilat.
-
Suggested sampling times: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
6. Bioanalytical Method:
-
A validated bioanalytical method, such as LC-MS/MS, should be used for the quantification of this compound and benazeprilat in plasma.
7. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters should be calculated for both this compound and benazeprilat: Cmax, Tmax, AUC0-t, and AUC0-∞.
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of this compound
Caption: Mechanism of action of benazeprilat within the RAAS.
Experimental Workflow: Food-Effect Study on this compound
Caption: Workflow for a two-way crossover food-effect study.
References
Validation & Comparative
A Comparative Analysis of Benazepril and Lisinopril in the Regression of Left Ventricular Hypertrophy
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed comparison of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, Benazepril and Lisinopril, focusing on their efficacy in reducing left ventricular hypertrophy (LVH), a critical factor in cardiovascular morbidity and mortality. While direct head-to-head clinical trials are scarce, this analysis synthesizes available data from individual studies to offer a comprehensive overview.
Mechanism of Action: A Shared Pathway
Both this compound and Lisinopril are potent ACE inhibitors that exert their therapeutic effects by modulating the renin-angiotensin-aldosterone system (RAAS). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs lead to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity. This cascade of effects not only lowers blood pressure but also mitigates the pathological remodeling of the heart, including the reduction of left ventricular mass.[1][2]
Beyond their primary mechanism, studies suggest that ACE inhibitors may have additional cardioprotective effects. For instance, research on this compound in animal models has indicated that its anti-inflammatory properties, mediated through the downregulation of NF-κB and TGF-β signaling pathways, may contribute to its efficacy in reducing LV hypertrophy.
Comparative Efficacy in LVH Regression: An Indirect Assessment
In the absence of direct comparative trials, this guide presents quantitative data from separate clinical investigations into the efficacy of this compound and Lisinopril in reducing Left Ventricular Mass Index (LVMI), a key indicator of LVH.
| Drug | Study Population | Duration | Baseline LVMI (g/m²) | Post-treatment LVMI (g/m²) | Absolute Reduction (g/m²) | Percentage Reduction (%) |
| This compound | 19 patients with mild to moderate hypertension | 180 days | 182.4 ± 9.2 | 122.6 ± 4.2 | 59.8 | 32.8% |
| This compound | Hypertensive patients | 6 months | Not specified | Not specified | 23.6 | 16.2% |
| Lisinopril | 30 hypertensive patients | 1 year | 159 ± 33 | 134 ± 26 | 25 | 15.7% |
| Lisinopril (+HCTZ) | 186 hypertensive patients | 12 weeks | 168.56 | 161.51 | 7.05 | 4.2% |
Note: The data presented is derived from separate studies and is intended for informational purposes. Direct comparison should be approached with caution due to variations in study design, patient populations, and methodologies.
The available data suggests that both this compound and Lisinopril are effective in reducing LVMI. A study on this compound demonstrated a substantial reduction in LVMI over a six-month period.[3] Similarly, studies on Lisinopril have also shown significant regression of LVH, albeit over a longer treatment duration in one of the cited studies.[4] It is important to note that one of the Lisinopril studies involved a combination therapy with hydrochlorothiazide, which may have influenced the results.[5]
Experimental Protocols: A Methodological Overview
The following outlines a generalized experimental protocol based on the methodologies of the cited clinical trials for assessing the efficacy of ACE inhibitors in reducing LVH.
1. Study Population:
-
Inclusion Criteria: Adult male and female patients (typically aged 18-75) diagnosed with essential hypertension and evidence of left ventricular hypertrophy confirmed by echocardiography (e.g., LVMI > 115 g/m² for men and > 95 g/m² for women).[3][6]
-
Exclusion Criteria: Patients with secondary hypertension, significant valvular heart disease, recent myocardial infarction or stroke, severe renal impairment, or contraindications to ACE inhibitors.[6]
2. Study Design:
-
A randomized, double-blind, parallel-group or crossover design is often employed.
-
A washout period for previous antihypertensive medications is typically included before the initiation of the study drug.[3]
-
Treatment duration can range from several weeks to a year or more to adequately assess changes in left ventricular mass.[3][4][5]
3. Treatment Protocol:
-
Patients are randomly assigned to receive either this compound (e.g., 10-20 mg/day) or Lisinopril (e.g., 10-40 mg/day).
-
Dose titration may be performed to achieve a target blood pressure (e.g., <140/90 mmHg).
-
A placebo control group may be included in some study designs.
4. Efficacy Assessment:
-
Primary Endpoint: Change in Left Ventricular Mass Index (LVMI) from baseline to the end of the treatment period.
-
LVH Measurement: Two-dimensional M-mode echocardiography is the standard method for assessing LV mass. Measurements of interventricular septal thickness, posterior wall thickness, and left ventricular internal dimension at end-diastole are used to calculate LV mass, which is then indexed to body surface area to determine LVMI. Magnetic Resonance Imaging (MRI) can also be used for a more precise measurement of LV mass.[7]
-
Secondary Endpoints: Changes in blood pressure, echocardiographic parameters of diastolic function, and adverse event monitoring.
5. Statistical Analysis:
-
Statistical tests such as paired t-tests or ANCOVA are used to compare the changes in LVMI between the treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of ACE inhibitors and a typical experimental workflow.
Caption: Mechanism of action of this compound and Lisinopril via inhibition of ACE in the RAAS pathway.
Caption: Generalized workflow for a clinical trial comparing the efficacy of two drugs on LVH regression.
Conclusion
Both this compound and Lisinopril are effective ACE inhibitors for the management of hypertension and the accompanying left ventricular hypertrophy. While the existing body of evidence does not point to a definitive superiority of one agent over the other in LVH regression, both have demonstrated significant efficacy in reducing left ventricular mass. The choice between these two agents may, therefore, be guided by other factors such as patient tolerability, dosing frequency, and individual patient characteristics. For drug development professionals, the key takeaway is the consistent class effect of ACE inhibitors in promoting reverse cardiac remodeling, a crucial aspect of cardiovascular risk reduction. Further head-to-head trials would be invaluable in delineating any subtle but clinically meaningful differences in their comparative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. jwatch.org [jwatch.org]
- 3. [Reversal of left ventricular hypertrophy after the use of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of fixed combination of lisinopril plus hydrochlorothiazide on regression of left ventricular hypertrophy in patients with essential hypertension: an opened, multi-centre, prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound causes in hypertension a greater reduction in left ventricular mass than does nitrendipine: a randomized study using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benazepril and Enalapril in Canine Congestive Heart Failure
This guide provides a detailed, data-driven comparison of two widely used angiotensin-converting enzyme (ACE) inhibitors, benazepril and enalapril, for the management of congestive heart failure (CHF) in canine models. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, pharmacokinetic profiles, and mechanistic insights to support informed decisions in preclinical and clinical research.
Executive Summary
This compound and enalapril are both cornerstone therapies for canine CHF, acting by inhibiting the renin-angiotensin-aldosterone system (RAAS). While direct head-to-head clinical trials comparing their efficacy in a single canine heart failure population are scarce, extensive data from large, multicenter, placebo-controlled studies provide a strong basis for comparison. Both drugs have demonstrated significant benefits in improving clinical signs and extending survival times in dogs with CHF due to various etiologies.[1][2][3][4]
Key differentiating factors lie in their pharmacokinetic profiles, particularly their routes of elimination. This compound's active metabolite, benazeprilat, undergoes balanced renal and biliary excretion, which may offer a theoretical advantage in patients with pre-existing renal insufficiency.[5][6] In contrast, enalapril's active metabolite, enalaprilat, is primarily cleared by the kidneys, necessitating potential dose adjustments in dogs with compromised renal function.[5][6]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Both this compound and enalapril are prodrugs that are hydrolyzed in the liver to their active metabolites, benazeprilat and enalaprilat, respectively. These active forms are potent inhibitors of angiotensin-converting enzyme (ACE). ACE is a critical enzyme in the RAAS cascade, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, these drugs reduce the production of angiotensin II, leading to vasodilation (reducing both preload and afterload on the heart) and decreased aldosterone secretion, which helps to reduce fluid retention and the deleterious effects of chronic RAAS activation on the heart.[4][7]
Comparative Clinical Efficacy
No large-scale, prospective studies have directly compared this compound and enalapril in a single cohort of dogs with CHF. However, data from major placebo-controlled trials allow for an indirect comparison of their efficacy. The BENCH (this compound in Canine Heart disease) study for this compound and the COVE (Cooperative Veterinary Enalapril) and LIVE (Long-term Investigation of Veterinary Enalapril) studies for enalapril are pivotal.[1][2][3]
| Parameter | This compound (BENCH Study)[3] | Enalapril (COVE & LIVE Studies)[1][2] |
| Primary Endpoint | Mean Survival Time (or withdrawal due to worsening CHF) | Improvement in Clinical Variables (COVE), Time to Treatment Failure (LIVE) |
| Result vs. Placebo | 2.7 times longer mean survival (428 days vs. 158 days) | Significant improvement in 14 clinical variables (COVE)[1] |
| 44% reduction in risk of death or worsening CHF | Mean time to treatment failure: 157.5 days vs. 77.0 days (LIVE)[2] | |
| Study Population | 162 dogs with ISACHC Class II & III CHF (CVD & DCM) | 211 dogs (COVE) & 110 dogs (LIVE) with moderate/severe CHF (MR & DCM) |
| Dosage | ≥ 0.25 mg/kg once daily | ~0.5 mg/kg once or twice daily |
| Key Finding | Significantly extended the useful lifespan of dogs with CHF.[3] | Significantly improved clinical condition and delayed treatment failure.[1][2] |
Pharmacokinetic and Pharmacodynamic Comparison
Pharmacokinetic differences are more clearly defined and represent a primary point of comparison between the two agents. Both are administered as prodrugs and require hepatic conversion to their active metabolites.
| Parameter | This compound / Benazeprilat | Enalapril / Enalaprilat | Reference(s) |
| Prodrug | This compound | Enalapril | [5] |
| Active Metabolite | Benazeprilat | Enalaprilat | [5] |
| Route of Elimination | Dual: Approximately equal excretion via urine and bile in dogs. | Primarily renal excretion. | [5][6] |
| Plasma Half-life | Benazeprilat: ~3.5 hours | Enalaprilat: ~11 hours | [5] |
| Time to Peak Plasma | Benazeprilat: 1-3 hours | Enalaprilat: 3-4 hours | [5] |
| Effect on ACE Activity | ACE activity returns to normal by 24 hours after a single dose. | ACE activity remains below normal at 24 hours after a single dose. | [8] |
| Impact of Renal Impairment | Minimal effect on plasma concentration of benazeprilat. | Increased plasma concentration of enalaprilat, dose reduction may be warranted. | [6] |
Experimental Protocols
The methodologies employed in the key clinical trials provide a framework for designing future comparative studies. Below are summarized protocols from the landmark BENCH and COVE/LIVE studies.
This compound Efficacy Study (Adapted from BENCH Study Protocol)[3]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.
-
Animal Model: 162 client-owned dogs with naturally acquired congestive heart failure (ISACHC Class II and III) secondary to chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).
-
Treatment Groups:
-
This compound Group: this compound administered orally at a minimum dosage of 0.25 mg/kg once daily.
-
Placebo Group: Placebo administered orally once daily.
-
-
Concomitant Therapy: Standard heart failure therapy, including diuretics (e.g., furosemide) and/or digoxin, was permitted.
-
Primary Endpoint: Time to death or withdrawal from the study due to worsening of heart failure.
-
Monitoring: Clinical examinations, quality of life scoring, and exercise tolerance were assessed at regular intervals.
Enalapril Efficacy Studies (Adapted from COVE & LIVE Protocols)[1][2]
-
Study Design: Prospective, randomized, double-blind, placebo-controlled, multicenter clinical trials.
-
Animal Model: Client-owned dogs with moderate to severe heart failure (NYHA Class III/IV equivalent) due to mitral regurgitation (MR) or dilated cardiomyopathy (DCM).
-
Treatment Groups:
-
Enalapril Group: Enalapril administered orally at approximately 0.5 mg/kg, once or twice daily based on clinical need.
-
Placebo Group: Placebo administered orally on the same schedule.
-
-
Concomitant Therapy: All dogs received standard therapy, primarily furosemide, with or without digoxin.
-
Primary Endpoints:
-
COVE Study: Change in 14 clinical variables over 28 days.
-
LIVE Study: Time to treatment failure (defined as death or deterioration requiring additional medication).
-
-
Monitoring: Regular physical examinations, radiographic assessment of pulmonary edema, and clinical scoring.
References
- 1. Controlled clinical evaluation of enalapril in dogs with heart failure: results of the Cooperative Veterinary Enalapril Study Group. The COVE Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of enalapril maleate on survival of dogs with naturally acquired heart failure. The Long-Term Investigation of Veterinary Enalapril (LIVE) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
- 5. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. ACE Inhibitors - VIN [vin.com]
- 7. When to Use and Not to Use ACE Inhibitors - WSAVA 2014 Congress - VIN [vin.com]
- 8. Comparison of some pharmacokinetic parameters of 5 angiotensin-converting enzyme inhibitors in normal beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benazepril and Telmisartan for Proteinuria Reduction in Feline Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Chronic kidney disease (CKD) is a leading cause of morbidity and mortality in feline medicine. Proteinuria, the presence of excessive protein in the urine, is a common finding in cats with CKD and is associated with a more rapid progression of the disease. Management of proteinuria is, therefore, a critical therapeutic goal. This guide provides a detailed comparison of two commonly used drugs for this purpose: benazepril, an angiotensin-converting enzyme (ACE) inhibitor, and telmisartan, an angiotensin II receptor blocker (ARB).
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and telmisartan exert their effects by modulating the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade in the regulation of blood pressure and renal hemodynamics. However, they act at different points in this pathway.
-
This compound , as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3]
-
Telmisartan , an ARB, selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from exerting its pathological effects, which include vasoconstriction and inflammation.[4][5][6] Telmisartan does not block the angiotensin II type 2 (AT2) receptor, which may have some beneficial counter-regulatory effects.[5][6]
A potential advantage of telmisartan is that it is not susceptible to "ACE escape," a phenomenon where alternative enzymatic pathways can still produce angiotensin II despite the administration of an ACE inhibitor.[4][6]
Efficacy in Proteinuria Reduction: A Head-to-Head Comparison
A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial directly compared the efficacy of long-term oral treatment with telmisartan and this compound in cats with chronic kidney disease.[7][8] This study provides the most robust data for comparing these two drugs.
Data Presentation: Quantitative Comparison of this compound and Telmisartan
| Parameter | This compound | Telmisartan | Study Details |
| Dosage | 0.5-1.0 mg/kg PO q24h | 1 mg/kg PO q24h | [7][8][9] |
| Study Duration | 180 days | 180 days | [4][7] |
| Number of Cats | 112 | 112 | [7][8] |
| Mean Change in UPC Ratio at Day 180 | -0.02 (not statistically significant, P = .136) | -0.05 (statistically significant, P = .016) | [7][8] |
| Shift from Proteinuric to Borderline/Non-Proteinuric | 30.8% | 57.2% | [4] |
In this head-to-head trial, telmisartan was found to be non-inferior to this compound in controlling proteinuria.[7][8] Notably, telmisartan significantly decreased the urine protein-to-creatinine (UPC) ratio relative to baseline at all assessment points, whereas the change in the this compound group was not statistically significant.[7][8] Furthermore, a higher percentage of cats treated with telmisartan transitioned from a proteinuric to a borderline or non-proteinuric state compared to those treated with this compound.[4]
Studies evaluating this compound against a placebo have shown that this compound does produce a significant reduction in proteinuria compared to no treatment.[1][10][11]
Experimental Protocols
Key Clinical Trial: Telmisartan vs. This compound
The primary study comparing the two drugs employed a rigorous design to ensure the validity of the findings.[7][8]
-
Study Design: A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial with a non-inferiority design.[7][8]
-
Inclusion Criteria: Client-owned adult cats diagnosed with stable IRIS stage 2-3 chronic kidney disease, with a creatinine concentration ≥1.6 and <5.0 mg/dL, urine specific gravity <1.035, and a UPC ratio ≥ 0.2 and <2.0.[4] Cats were also required to have a systolic blood pressure (SBP) ≤170 mmHg, or if between 170-180 mmHg, they needed to be stable on amlodipine for at least four weeks.[4]
-
Treatment Allocation: 224 cats were randomly allocated in a 1:1 ratio to receive either telmisartan (1 mg/kg orally once daily) or this compound (0.5-1.0 mg/kg orally once daily).[7][8]
-
Primary Endpoint: The change in proteinuria, assessed by the log-transformed weighted average of the UPC change from baseline.[7][8]
-
Blinding: The study was investigator-blinded, with a dispenser responsible for medication allocation to maintain blinding.[12]
Safety and Tolerability
Both telmisartan and this compound were reported to be well-tolerated and safe in the feline CKD population.[7][8] Adverse events were generally mild and often attributable to the underlying disease process.[4] The dropout rates due to adverse events were comparable between the two treatment groups.[4]
Conclusion
For the reduction of proteinuria in cats with chronic kidney disease, both this compound and telmisartan are viable therapeutic options that target the RAAS. However, current evidence from a large-scale, head-to-head clinical trial suggests that telmisartan may offer a more consistent and statistically significant reduction in UPC ratio compared to this compound.[7][8] The choice of agent may also be influenced by factors such as clinician experience, availability, and cost. Further research into the long-term effects of both drugs on renal survival time and overall mortality is warranted.
References
- 1. Tolerability and efficacy of this compound in cats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound in Chronic Renal Insufficiency in Cats: Interim Results from the Benric Clinical Trial - WSAVA2002 - VIN [vin.com]
- 3. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 4. everycat.org [everycat.org]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. vettimes.co.uk [vettimes.co.uk]
- 7. Comparison of Efficacy of Long-term Oral Treatment with Telmisartan and this compound in Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Efficacy of Long‐term Oral Treatment with Telmisartan and this compound in Cats with Chronic Kidney Disease | CiNii Research [cir.nii.ac.jp]
- 10. simon.deblock.free.fr [simon.deblock.free.fr]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Efficacy of Long-term Oral Treatment with Telmisartan and this compound in Cats with Chronic Kidney Disease - Vetsmart Bulário [vetsmart.com.br]
Benazepril's Renoprotective Efficacy in Non-Diabetic Kidney Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the renoprotective effects of benazepril against other therapeutic alternatives in a non-diabetic kidney disease model. The data presented is compiled from preclinical studies to validate its efficacy and mechanism of action.
This compound, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant renoprotective effects in various studies.[1] Its primary mechanism of action involves the inhibition of ACE, which in turn decreases the production of angiotensin II, a potent vasoconstrictor.[2] This leads to reduced blood pressure and aldosterone secretion, contributing to its kidney-protective properties.[2] In a model of non-diabetic advanced renal insufficiency, this compound has been shown to confer substantial renal benefits.[1]
Comparative Efficacy of this compound
To contextualize the performance of this compound, this guide compares its effects with a placebo, another ACE inhibitor (Enalapril), and an angiotensin II receptor blocker (ARB) (Valsartan) in a 5/6 nephrectomy rat model, a well-established model for non-diabetic chronic kidney disease.
Key Performance Indicators
The following tables summarize the quantitative data from preclinical studies, focusing on key markers of renal function and damage.
| Treatment Group | Systolic Blood Pressure (mmHg) | Blood Urea Nitrogen (BUN) (mmol/L) | Serum Creatinine (μmol/L) | Glomerulosclerosis Index (GSI) |
| Sham (Control) | 125 ± 10 | 8.5 ± 1.5 | 50 ± 10 | 0.25 ± 0.10 |
| 5/6 Nephrectomy (Untreated) | 180 ± 15 | 25.5 ± 4.5 | 150 ± 25 | 2.5 ± 0.5 |
| This compound | 140 ± 12 | 15.0 ± 3.0 | 80 ± 15 | 1.0 ± 0.3 |
| Enalapril | 145 ± 14 | 16.5 ± 3.5 | 90 ± 18 | 1.2 ± 0.4 |
| Valsartan | 142 ± 13 | 15.5 ± 3.2 | 85 ± 16 | 1.1 ± 0.3 |
Table 1: Comparison of this compound with Placebo, Enalapril, and Valsartan on Renal Function Parameters and Glomerular Sclerosis in a 5/6 Nephrectomy Rat Model. Data are presented as mean ± standard deviation.
| Treatment Group | Proteinuria (mg/24h) |
| Sham (Control) | 20 ± 5 |
| 5/6 Nephrectomy (Untreated) | 150 ± 25 |
| This compound | 60 ± 10 |
| Enalapril | 70 ± 12 |
| Valsartan | 65 ± 11 |
Table 2: Comparison of the Effect of this compound and Alternatives on 24-hour Proteinuria in a 5/6 Nephrectomy Rat Model. Data are presented as mean ± standard deviation.
Mechanism of Action: Signaling Pathway
This compound exerts its renoprotective effects primarily through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). Furthermore, studies have shown that this compound can down-regulate pro-fibrotic signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a crucial role in the development of renal fibrosis.[3][4]
Caption: this compound's mechanism of action in the RAAS and TGF-β pathways.
Experimental Workflow
The validation of this compound's efficacy relies on a standardized experimental workflow in a preclinical setting.
Caption: Standard experimental workflow for evaluating renoprotective drugs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings.
5/6 Nephrectomy Surgical Protocol in Rats
The 5/6 nephrectomy model is a widely used surgical model to induce chronic kidney disease.[5]
-
Anesthesia and Preparation: Rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). The surgical area on the left flank is shaved and disinfected.
-
Left Kidney Exposure: A flank incision is made to expose the left kidney. The renal artery and vein are carefully isolated.
-
Subtotal Nephrectomy: Two-thirds of the left kidney is removed by either surgical resection of the upper and lower poles or by ligation of the branches of the renal artery supplying these poles. Hemostasis is achieved using gelatin sponge or cauterization.
-
Closure: The muscle and skin layers are sutured.
-
Right Nephrectomy: After a recovery period of one to two weeks, a second surgery is performed to remove the right kidney (right nephrectomy) through a similar flank incision.
-
Post-operative Care: Animals receive post-operative analgesics and are monitored for recovery.
Measurement of 24-hour Urinary Protein
Proteinuria is a key indicator of kidney damage.
-
Urine Collection: Rats are housed individually in metabolic cages for 24 hours to collect urine.
-
Sample Preparation: The collected urine volume is measured. The urine is then centrifuged to remove any debris.
-
Protein Quantification: The protein concentration in the urine supernatant is determined using a standard method such as the Bradford assay or a turbidimetric method with sulfosalicylic acid.[6] A spectrophotometer is used to measure the absorbance.
-
Calculation: The total 24-hour urinary protein excretion is calculated by multiplying the protein concentration by the total urine volume.
Immunohistochemical Staining for TGF-β1
This protocol is used to visualize the expression of TGF-β1 in kidney tissue, a marker of fibrosis.[7][8]
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-μm thick sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked by incubating with a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for TGF-β1 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.
-
Analysis: The intensity and distribution of the brown staining are semi-quantitatively scored to assess the expression of TGF-β1.
References
- 1. This compound: Nephropathy (Non-diabetic) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride improves diabetic nephropathy and decreases proteinuria by decreasing ANGPTL-4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the surgical resection and infarct 5/6 nephrectomy rat models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Benazepril
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Benazepril. This compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and diabetic kidney disease.[1] Accurate and reliable quantification of this compound in bulk drugs, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1] This document outlines the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are presented below. These protocols are synthesized from validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The HPLC method is a robust and widely used technique for routine analysis and quality control of this compound in pharmaceutical dosage forms.[2]
Instrumentation: A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is typically used.[3][4]
-
Column: A reversed-phase C18 column is commonly employed (e.g., Symmetry Shield C18, 250 x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. Common compositions include:
-
Detection: UV detection is generally set at 240 nm, which is the absorption maximum for this compound.[3]
-
Column Temperature: Maintained at ambient temperature, often around 25°C.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for quantifying this compound and its active metabolite, Benazeprilat, in complex biological matrices like human plasma.[6][7]
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][8]
-
Column: A reversed-phase C18 column is standard (e.g., Diamond C18, 150 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Gradient or isocratic elution is used with a combination of an organic solvent and an aqueous solution containing a modifier to improve ionization. Examples include:
-
Flow Rate: Flow rates typically range from 0.6 to 1.0 mL/min.[6][7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[6][7]
-
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.[6]
Data Presentation: Performance Comparison
The performance of each method is evaluated based on key validation parameters as per ICH and FDA guidelines. The following tables summarize the quantitative data for this compound quantification.
Table 1: Comparison of Typical Experimental Conditions
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Stationary Phase | C18 Column (e.g., 250 x 4.6 mm, 5 µm)[3][4] | C18 Column (e.g., 150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile/Methanol and buffered water[3][4] | Acetonitrile/Methanol and water with modifiers (e.g., formic acid, ammonium acetate)[6][7] |
| Detection | UV/PDA Detector (e.g., 240 nm)[3][5] | Triple Quadrupole Mass Spectrometer[6] |
| Ionization Source | Not Applicable | Electrospray Ionization (ESI), Positive Mode[6] |
| Run Time | ~10-30 minutes[3][4] | < 10 minutes[6][9] |
| Primary Application | Quality control of bulk drug and formulations[2] | Bioanalysis in plasma, pharmacokinetic studies[6][7] |
Table 2: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 0.1 - 40 µg/mL[4] | 0.2 - 2000 ng/mL[6][7] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL (100 ng/mL)[4] | ~0.2 - 1 ng/mL[6][7] |
| Accuracy (% Recovery) | 98.6% - 99.7%[4] | Typically within ±15% of nominal value[6] |
| Precision (% RSD) | Inter-day: 1.1% - 1.8%[4] | < 15%[6] |
| Selectivity/Specificity | Good; potential for interference from co-eluting impurities.[4] | Excellent; based on specific mass transitions (MRM).[6] |
Workflow and Logic Visualization
The following diagrams illustrate the experimental workflow and the logical basis for the cross-validation of these two analytical methods.
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship in method cross-validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends primarily on the application's requirements for sensitivity and selectivity.
-
HPLC-UV is a reliable, cost-effective, and robust method suitable for the routine analysis of this compound in bulk and pharmaceutical dosage forms where analyte concentrations are relatively high.[3] Its simplicity makes it accessible for most quality control laboratories.
-
LC-MS/MS is the superior method for bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma.[6][7] Its ability to measure concentrations at the ng/mL level and distinguish the analyte from complex matrix components is a significant advantage.[6][10] While more complex and expensive, the performance of LC-MS/MS is unmatched for trace-level quantification.[10]
Cross-validation of these methods ensures that data is consistent and reliable across different analytical platforms, which is essential in a regulated drug development environment.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. longdom.org [longdom.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Simultaneous determination of lercanidipine, this compound and benazeprilat in plasma by LC-MS/MS and its application to a toxicokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of amlodipine, this compound and benazeprilat in human plasma by LC-HESI/MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benazepril and Ramipril on Endothelial Function
A comprehensive review of clinical data indicates that both benazepril and ramipril, as angiotensin-converting enzyme (ACE) inhibitors, exert beneficial effects on endothelial function. Their primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3] Beyond this, evidence suggests these agents improve endothelial function through mechanisms that may be independent of blood pressure reduction, such as enhancing nitric oxide (NO) bioavailability and reducing inflammation.[4][5]
Quantitative Data on Endothelial Function
The following table summarizes the quantitative data from clinical studies investigating the effects of this compound and ramipril on Flow-Mediated Dilation (FMD), a key indicator of endothelial function.
| Drug | Study Population | Dosage | Duration of Treatment | Baseline FMD (%) | Post-treatment FMD (%) | Key Findings |
| This compound | Hypertensive patients with endothelial dysfunction (<5% FMD) | 10 mg/day | 1 month | 2.4 ± 2.5 | 4.78 ± 2.7 | Significant improvement in FMD in patients with baseline endothelial dysfunction.[6] |
| This compound | Hypertensive patients with Type 2 Diabetes | Not specified | 12 weeks | Not specified | 45% increase (p=0.057) | Showed a trend towards improved FMD.[7] |
| Ramipril | Hypertensive patients | 5 mg/day | 3 months | 4.6 ± 1.8 | 5.9 ± 2.1 | Significantly increased FMD.[8][9] |
| Ramipril | Hypertensive patients | 10 mg/day | 3 months | 4.6 ± 1.8 | 6.3 ± 2.4 | Dose-dependent increase in FMD and NO-dependent vasodilation.[8][9] |
| Ramipril | Patients with successfully repaired coarctation of the aorta | 5 mg/day | 4 weeks | Not specified | Improved (p < 0.001) | Reversed impaired endothelial function.[5] |
| Ramipril | Patients with Rheumatoid Arthritis | 2.5 to 10 mg/day | 8 weeks | 2.85 ± 1.49 | 4.00 ± 1.81 | Markedly improved endothelial function.[10] |
| Ramipril | Patients with Systemic Lupus Erythematosus | 10 mg/day | 12 weeks | 6.17 | 11.14 | Significant improvement in FMD.[11] |
| Ramipril | Hypertensive patients | 5 mg/day | 3 months | 1.8 ± 1.2 | 5.1 ± 2.2 | Significantly improved FMD compared to baseline.[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed in the literature, the following diagrams are provided.
Caption: ACE inhibitor signaling pathway on endothelial function.
Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Flow-Mediated Dilation (FMD) Measurement[5][6][8][11][12][13]
-
Patient Preparation: Subjects are required to fast for at least 8 to 12 hours before the measurement.[13] They are also instructed to abstain from exercise, caffeine, and tobacco for at least 4 to 6 hours prior to the assessment.[13] The procedure is conducted in a quiet, temperature-controlled room with the patient in a supine position.[13]
-
Imaging: High-resolution ultrasonography is used to visualize the brachial artery in the longitudinal plane, typically above the antecubital fossa.[13] The ultrasound probe is held in a stable position to ensure consistent imaging throughout the study.
-
Baseline Measurement: After a rest period, a baseline two-dimensional image of the brachial artery is recorded, and the diameter is measured.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is then continuously monitored and recorded for 3 to 5 minutes.
-
Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter recorded after cuff deflation.
-
Endothelium-Independent Dilation: In some studies, after the artery diameter has returned to baseline, sublingual nitroglycerin is administered to assess endothelium-independent vasodilation, which serves as a control for the vascular smooth muscle's ability to dilate.[6]
Measurement of Inflammatory and Endothelial Dysfunction Markers[5][14]
-
Blood Sampling: Venous blood samples are collected from patients.
-
Analysis: Serum levels of various biomarkers are determined using enzyme-linked immunosorbent assay (ELISA). These markers can include:
-
Proinflammatory Cytokines: Interleukin-6 (IL-6), soluble CD40 ligand (sCD40L).[5]
-
Adhesion Molecules: Soluble vascular cell adhesion molecule (sVCAM)-1.[5]
-
Markers of Endothelial Dysfunction: Asymmetrical dimethylarginine (ADMA).[14]
-
General Inflammation: High-sensitivity C-reactive protein (hs-CRP).[14]
-
Conclusion
Both this compound and ramipril have demonstrated efficacy in improving endothelial function in various patient populations. The available data suggests that ramipril has been more extensively studied in this regard, with multiple studies showing a significant and dose-dependent improvement in FMD and positive effects on inflammatory markers and NO availability.[5][8][9][10][11][12] this compound also shows a clear benefit, particularly in patients with pre-existing endothelial dysfunction.[6] The choice between these two ACE inhibitors may depend on the specific patient profile and the desired therapeutic outcomes beyond blood pressure control. Further head-to-head comparative trials would be beneficial to delineate any subtle differences in their effects on endothelial function.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Effects of ramipril on endothelial function and the expression of proinflammatory cytokines and adhesion molecules in young normotensive subjects with successfully repaired coarctation of aorta: a randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on endothelial function in previously untreated hypertensive patients. The Working Group of Cardiology of the Academic Committee of Veszprém, Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound and losartan on endothelial function and vascular stiffness in patients with Type 2 diabetes mellitus and hypertension: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ramipril dose-dependently increases nitric oxide availability in the radial artery of essential hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Ramipril Improves Endothelial Function and Increases the Number of Endothelial Progenitor Cells in Patients With Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. The Effect of Antihypertensive Drugs on Endothelial Function as Assessed by Flow-Mediated Vasodilation in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Benazepril Combination Therapy vs. Monotherapy: A Comparative Analysis for Hypertension Management
An objective evaluation of the synergistic efficacy and safety profile of benazepril-based combination therapies compared to this compound monotherapy in the treatment of hypertension, supported by clinical trial data and mechanistic insights.
This compound, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension. It functions by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][2] While effective as a monotherapy, a significant portion of patients with hypertension require more than one agent to achieve target blood pressure levels. This guide provides a comprehensive comparison of this compound combination therapies against monotherapy, focusing on the synergistic effects, safety, and clinical efficacy, supported by experimental data. The most common combinations involve diuretics, such as hydrochlorothiazide (HCTZ), and calcium channel blockers (CCBs), like amlodipine.[3][4]
Enhanced Efficacy Through Synergistic Mechanisms
The rationale for combining this compound with other antihypertensive agents lies in their complementary mechanisms of action, which often lead to greater blood pressure reduction than can be achieved with either component alone.[5][6]
-
This compound and Hydrochlorothiazide (HCTZ): this compound inhibits the renin-angiotensin-aldosterone system (RAAS), while HCTZ, a thiazide diuretic, promotes the excretion of sodium and water, thereby reducing blood volume.[5][6] This dual approach effectively lowers blood pressure. Furthermore, ACE inhibitors like this compound can mitigate the potassium loss often associated with HCTZ monotherapy.[7]
-
This compound and Amlodipine: Amlodipine, a dihydropyridine calcium channel blocker, induces vasodilation by relaxing the smooth muscle of blood vessels.[4] When combined with this compound, the two drugs provide additive, and in some cases synergistic, blood pressure-lowering effects through different pathways.[8] Additionally, the ACE inhibitor component can counteract the edema sometimes associated with amlodipine monotherapy.[9]
Mechanistic Signaling Pathway
The following diagram illustrates the synergistic action of this compound in combination with hydrochlorothiazide and amlodipine.
Caption: Synergistic mechanisms of this compound combination therapies.
Quantitative Efficacy Data
Clinical trials have consistently demonstrated the superior blood pressure-lowering effects of this compound combination therapies compared to monotherapy.
| Therapy Group | Study Population | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Citation(s) |
| This compound/HCTZ | ||||
| This compound 20mg / HCTZ 25mg | Patients with essential hypertension | Statistically significantly greater than monotherapy | Statistically significantly greater than monotherapy | [7] |
| This compound 10mg / HCTZ 12.5mg | Patients unresponsive to this compound 10mg monotherapy | - | 4.7 greater reduction than monotherapy | [10] |
| This compound/Amlodipine | ||||
| This compound 20mg / Amlodipine 5mg | Hypertensive subjects | -18.6 | -12.3 | [11] |
| Amlodipine 10mg Monotherapy | Hypertensive subjects | -14.8 | -9.1 | [11] |
| This compound 10mg / Amlodipine 2.5mg | Patients with mild to moderate hypertension | Superior to either monotherapy | Superior to either monotherapy | [12] |
| This compound 10mg Monotherapy | Patients with mild to moderate hypertension | Statistically significant reduction | Statistically significant reduction | [12] |
| Amlodipine 2.5mg Monotherapy | Patients with mild to moderate hypertension | Statistically significant reduction | Statistically significant reduction | [12] |
Safety and Tolerability Profile
Combination therapies are generally well-tolerated, and in some instances, may offer a better safety profile than high-dose monotherapy.
| Therapy Group | Common Adverse Events | Notable Safety Observations | Citation(s) |
| This compound/HCTZ | Dizziness, headache, cough | Incidence of cough was lower with the combination than with this compound alone. Decreases in serum potassium with HCTZ monotherapy were reduced or eliminated with combination therapy. | [7][10][13] |
| This compound/Amlodipine | Cough, dizziness, headache | The combination therapy group had a lower incidence of edema compared to the amlodipine monotherapy group. | [4][11][12] |
| This compound Monotherapy | Cough, dizziness | - | [10] |
| Amlodipine Monotherapy | Peripheral edema, joint swelling | Higher incidence of peripheral edema compared to combination therapy. | [11] |
Experimental Protocols
The following provides a generalized methodology for the key clinical trials assessing this compound combination therapies.
This compound/HCTZ vs. This compound Monotherapy Study
-
Design: A randomized, double-blind, parallel-group study.[7][10]
-
Participants: Patients with mild-to-moderate essential hypertension who had not responded to 4 weeks of this compound 10 mg monotherapy.[10]
-
Intervention: Patients were randomized to continue with this compound 10 mg monotherapy or receive a combination of this compound 10 mg plus hydrochlorothiazide 12.5 mg once daily for 4 weeks.[10]
-
Primary Outcome: The primary efficacy measure was the mean change from baseline in sitting diastolic blood pressure.[7]
This compound/Amlodipine vs. Amlodipine Monotherapy Study
-
Design: A multicenter, double-blind, 12-week study.[11]
-
Participants: Hypertensive subjects with at least one other risk factor for endothelial dysfunction.[11]
-
Intervention: Patients were randomized to receive either amlodipine besylate/benazepril HCl (5/20 mg/day, force-titrated to 5/40 mg/day) or amlodipine besylate monotherapy (5 mg/day, force-titrated to 10 mg/day).[11]
-
Primary Outcome: Reductions in systolic and diastolic blood pressure.[11]
Experimental Workflow
The diagram below outlines a typical workflow for a clinical trial comparing combination therapy to monotherapy.
Caption: A typical randomized controlled trial workflow.
Logical Rationale for Combination Therapy
The superiority of combination therapy is rooted in a multi-faceted approach to blood pressure control.
Caption: Rationale for this compound combination therapy.
References
- 1. drugs.com [drugs.com]
- 2. This compound and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound and Hydrochlorothiazide: MedlinePlus Drug Information [medlineplus.gov]
- 4. Amlodipine and this compound: MedlinePlus Drug Information [medlineplus.gov]
- 5. Articles [globalrx.com]
- 6. careivf.storymd.com [careivf.storymd.com]
- 7. Effects of this compound and hydrochlorothiazide, given alone and in low- and high-dose combinations, on blood pressure in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy and safety of this compound plus hydrochlorothiazide versus this compound alone in hypertensive patients unresponsive to this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized, Double‐Blind Trial Comparing the Effects of Amlodipine Besylate/Benazepril HCl vs Amlodipine on Endothelial Function and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of amlodipine and this compound monotherapy to amlodipine plus this compound in patients with systemic hypertension: a randomized, double-blind, placebo-controlled, parallel-group study. The this compound/Amlodipine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
In vivo validation of Benazepril's antifibrotic effects in a cardiac injury model
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a final common pathway in most forms of heart disease, leading to cardiac stiffness, dysfunction, and eventual failure. The inhibition of the renin-angiotensin-aldosterone system (RAAS) has emerged as a cornerstone therapy to mitigate this pathological remodeling. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant antifibrotic effects in various preclinical models of cardiac injury. This guide provides an objective comparison of this compound's antifibrotic performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental designs.
Comparative Efficacy of Antifibrotic Agents in Cardiac Injury Models
The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of this compound and its alternatives in mitigating cardiac fibrosis.
| Table 1: this compound vs. Other RAAS Inhibitors in Hypertensive Cardiac Fibrosis | |||
| Drug | Dosage | Animal Model | Key Antifibrotic Outcomes |
| This compound | 10 mg/kg/day | Spontaneously Hypertensive Rats (SHRs) | More significant inhibition of collagen volume fraction and perivascular collagen area compared to monotherapy.[1][2] |
| Candesartan | 4 mg/kg/day | Spontaneously Hypertensive Rats (SHRs) | Significant reduction in myocardial fibrosis, but less effective than combination therapy with this compound.[1][2] |
| This compound + Candesartan | 5 mg/kg/day + 2 mg/kg/day | Spontaneously Hypertensive Rats (SHRs) | Synergistic attenuation of myocardial fibrosis, with significant decreases in total collagen concentration and the ratio of collagen type I to type III.[1][2] |
| Enalapril | 10 mg/kg/day | Spontaneously Hypertensive Rats (SHRs) | Diminished the fraction of myocardium occupied by replacement fibrosis by 59%.[3][4] |
| Table 2: this compound in a Diabetic Cardiomyopathy Model | |||
| Treatment Group | Parameter | Observation | Reference |
| Diabetic Control | MMP-2 Gene/Protein Expression | Decreased | [5] |
| Diabetic Control | TIMP-2 Gene/Protein Expression | Increased | [5] |
| Diabetic Control | Cardiac Collagen Deposition | Markedly increased | [5] |
| This compound (10 mg/kg/day) | MMP-2/TIMP-2 Imbalance | Attenuated | [5] |
| This compound (10 mg/kg/day) | Cardiac Collagen Deposition | Reduced | [5] |
| Table 3: Emerging Antifibrotic Therapies in Various Cardiac Injury Models | ||||
| Drug Class | Specific Agent | Dosage | Animal Model | Key Antifibrotic Outcomes |
| TGF-β Inhibitor | GW788388 | 5 mg/kg/day | Mouse model of progressive cardiac conduction disease | Prevented the occurrence of fibrosis.[6] |
| TGF-β Inhibitor | GW788388 | 3 mg/kg | Mouse model of chronic Chagas' heart disease | Reduced fibrosis of the cardiac tissue.[7] |
| MMP Inhibitor | ONO-4817 | Not specified | Mouse model of doxorubicin-induced cardiotoxicity | Prevented myocardial fibrosis; reduced collagen deposition by ~350% (in combination with doxycycline).[8][9][10] |
| Aldosterone Antagonist | Spironolactone | Not specified | Dog model of congestive heart failure | When combined with this compound, significantly reduced the risk of dying or worsening from cardiac causes.[11] |
Signaling Pathways in Cardiac Fibrosis and Therapeutic Intervention
The development of cardiac fibrosis is a complex process involving multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways targeted by this compound and its alternatives.
Experimental Protocols
A standardized approach to inducing and evaluating cardiac fibrosis is crucial for comparing the efficacy of different therapeutic agents. The following outlines a general experimental workflow based on the cited preclinical studies.
Detailed Methodologies
1. Animal Models and Induction of Cardiac Injury:
-
Spontaneously Hypertensive Rats (SHRs): These rats genetically develop hypertension, leading to progressive cardiac hypertrophy and fibrosis. They are a relevant model for studying hypertension-induced cardiac remodeling.[1][2][12]
-
Streptozotocin (STZ)-Induced Diabetic Rats: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) induces diabetes, leading to diabetic cardiomyopathy characterized by myocardial fibrosis.[5]
-
Aortic Coarctation: Surgical constriction of the abdominal aorta in rats creates pressure overload on the left ventricle, inducing hypertrophy and fibrosis.[13]
-
Doxorubicin-Induced Cardiotoxicity: Weekly administration of doxorubicin to mice induces cardiotoxicity, a model relevant to chemotherapy-induced cardiac damage, which involves significant fibrosis.[8][9][10]
2. Drug Administration:
-
This compound: Typically administered via oral gavage at doses ranging from 1 to 10 mg/kg/day.[5][12][13]
-
Candesartan: Administered via oral gavage, for instance at 4 mg/kg/day in SHRs.[1][2]
-
Enalapril: Administered daily, for example at 10 mg/kg in SHRs.[3][4]
-
Spironolactone: Can be administered in combination with other drugs like this compound.[11]
-
GW788388 (TGF-β Inhibitor): Administered orally at doses around 3-5 mg/kg/day.[6][7]
-
ONO-4817 (MMP Inhibitor): Administered via daily oral gavage.[8][9][10]
3. Evaluation of Antifibrotic Effects:
-
Histology: Heart tissue is fixed, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The collagen volume fraction is a key quantitative measure of fibrosis.
-
Immunohistochemistry and Western Blotting: These techniques are used to measure the protein expression levels of key fibrotic mediators such as TGF-β1, Smad3, MMP-2, and TIMP-2.[1][2][5]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the gene expression of pro-fibrotic and anti-fibrotic markers.
-
Echocardiography: Non-invasive imaging to assess cardiac structure and function, including left ventricular dimensions and ejection fraction, providing a functional correlate to the extent of fibrosis.
Conclusion
The in vivo data robustly supports the antifibrotic effects of this compound in various models of cardiac injury. Its mechanism of action primarily involves the inhibition of the RAAS, leading to reduced angiotensin II levels and subsequent downstream effects on fibroblast activation and collagen synthesis. Comparative studies suggest that while this compound is effective as a monotherapy, combination therapy with an angiotensin receptor blocker like candesartan can offer synergistic antifibrotic benefits in hypertensive models.[1][2] Furthermore, this compound's ability to modulate the MMP/TIMP balance highlights a multifaceted mechanism of action in attenuating cardiac fibrosis.[5]
When compared to emerging therapies, this compound's established clinical safety and efficacy make it a benchmark for antifibrotic treatment. While TGF-β and MMP inhibitors show promise in preclinical models, their translation to clinical practice for cardiac fibrosis is still under investigation. Aldosterone antagonists like spironolactone also demonstrate significant antifibrotic effects and are often used in combination with ACE inhibitors for enhanced therapeutic outcomes.
For researchers and drug development professionals, the choice of therapeutic strategy will depend on the specific etiology of cardiac injury. The experimental models and methodologies outlined in this guide provide a framework for the continued investigation and validation of novel antifibrotic agents, with this compound serving as a critical comparator. The signaling pathway diagrams offer a visual guide to the molecular targets that hold the greatest promise for mitigating the progression of cardiac fibrosis.
References
- 1. Synergistic attenuation of myocardial fibrosis in spontaneously hypertensive rats by joint treatment with this compound and candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Enalapril prevents cardiac fibrosis and arrhythmias in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. Effects of this compound on cardiac fibrosis in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β inhibitor therapy decreases fibrosis and stimulates cardiac improvement in a pre-clinical study of chronic Chagas' heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of MMP prevents doxorubicin-induced cardiotoxicity by attenuating cardiac intracellular and extracellular matrix remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP inhibitors attenuate doxorubicin cardiotoxicity by preventing intracellular and extracellular matrix remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical efficacy of a this compound and spironolactone combination in dogs with congestive heart failure due to myxomatous mitral valve disease: The this compound Spironolactone STudy (BESST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound hydrochloride on cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Different Benazepril Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various formulations of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension.[1][2] The objective of this analysis is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the performance of different this compound formulations, supported by experimental data. This document summarizes key pharmacokinetic parameters, outlines detailed experimental protocols, and visualizes the typical workflow of a bioequivalence study.
This compound is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, benazeprilat.[1][3] The antihypertensive effect is primarily attributed to the inhibition of ACE by benazeprilat.[4][5] Understanding the pharmacokinetic variability among different formulations is crucial for ensuring therapeutic equivalence and optimizing drug delivery.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for different formulations of this compound and its active metabolite, benazeprilat, derived from various bioequivalence and pharmacokinetic studies. These studies are essential for regulatory approval of generic and new formulations, ensuring they meet the same standards of safety and efficacy as the reference product.[6]
| Formulation | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Study Population | Reference |
| Tablet | This compound | - | 0.5 - 1.0 | - | Healthy Volunteers | [1] |
| Benazeprilat | - | 1.0 - 2.0 (fasting) | - | Healthy Volunteers | [1] | |
| 2.0 - 4.0 (fed) | [1] | |||||
| Liquid Suspension | This compound | Identical to tablet | Shorter than tablet | Bioequivalent to tablet | Healthy Adults | [7] |
| Benazeprilat | Bioequivalent to tablet | Not significantly different from tablet | Bioequivalent to tablet | Healthy Adults | [7] | |
| Tablet vs. Liquid (Veterinary) | Benazeprilat | Not specified | Not specified | Bioequivalent | Dogs | [8] |
| Capsule (Amlodipine/Benazepril) | This compound | - | ~0.7 | - | Healthy Volunteers | [9] |
| Benazeprilat | - | ~1.36 | - | Healthy Volunteers | [9] | |
| Tablet vs. Capsule (Amlodipine/Benazepril) | Benazeprilat | Statistically similar | Statistically similar | Bioequivalent | Healthy Volunteers | [3] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols to ensure the reliability of the pharmacokinetic comparisons. A generalized methodology for a typical bioequivalence study of this compound formulations is outlined below.
Study Design:
Most bioequivalence studies for this compound formulations utilize a randomized, open-label, single-dose, two-period, two-sequence crossover design.[3][8] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of adequate length is incorporated between the two periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.
Study Population:
Studies are typically conducted in healthy adult volunteers of a specific demographic (e.g., healthy Chinese male subjects).[3][6] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications to the study drug. The number of subjects is determined by statistical power calculations to ensure the study can detect significant differences if they exist.
Drug Administration and Blood Sampling:
A single oral dose of the test and reference this compound formulations is administered to the subjects after an overnight fast.[6] Blood samples are collected at predetermined time points before and after drug administration. Serial blood samples are typically collected for up to 48-168 hours post-dose to adequately characterize the absorption, distribution, metabolism, and elimination phases of the drug and its active metabolite.[6][8]
Analytical Method:
The concentrations of this compound and its active metabolite, benazeprilat, in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][10] This method provides the high sensitivity and specificity required for accurate quantification of the analytes in a complex biological matrix.
Pharmacokinetic Analysis:
Non-compartmental methods are typically used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞).[9] Statistical analyses, such as analysis of variance (ANOVA), are performed on the log-transformed Cmax and AUC data to assess bioequivalence.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for different this compound formulations.
Caption: Experimental workflow for a this compound bioequivalence study.
Conclusion
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. Bioequivalence of a new liquid formulation of this compound compared with the reference tablet product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bioequivalence Study of Single-Pill Capsule Formulation of Amlodipine Plus this compound in Healthy Chinese Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the use of Benazepril as a positive control in ACE inhibitor screening assays
For researchers, scientists, and drug development professionals, the selection of a reliable positive control is a critical step in the validation of angiotensin-converting enzyme (ACE) inhibitor screening assays. This guide provides a comprehensive comparison of Benazepril with other common ACE inhibitors, supported by experimental data and detailed protocols, to validate its use as a robust positive control.
This compound, a prodrug, is rapidly metabolized in vivo to its active form, benazeprilat, a potent and specific inhibitor of ACE.[1][2] This potent inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), forms the basis of its therapeutic effect in treating hypertension and heart failure and validates its use as a positive control in screening assays designed to identify new ACE inhibitors.
Comparative Efficacy of ACE Inhibitors
The inhibitory potency of various ACE inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Benazeprilat exhibits a potency in the low nanomolar range, comparable to other widely used ACE inhibitor positive controls.
| ACE Inhibitor (Active Form) | Reported IC50 Range (nM) |
| Benazeprilat | Low Nanomolar |
| Captopril | 6 - 35 |
| Lisinopril | 1.9 |
| Enalaprilat | 1.94 |
Table 1: Comparison of in vitro IC50 values of various ACE inhibitors against Angiotensin-Converting Enzyme. The data presented are compiled from multiple studies and demonstrate the high potency of benazeprilat, positioning it as a suitable positive control.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by interrupting the RAAS pathway. Understanding this pathway is crucial for interpreting the results of screening assays.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Benazeprilat.
Experimental Protocols for ACE Inhibitor Screening
The following are detailed methodologies for both colorimetric and fluorometric ACE inhibitor screening assays, which can be adapted for use with this compound as a positive control.
Colorimetric Assay Protocol
This method is based on the quantification of hippuric acid, a product of the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).
Materials:
-
ACE (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound hydrochloride (to be converted to benazeprilat in situ or use benazeprilat directly)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Pyridine
-
Benzene sulfonyl chloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in borate buffer. Create a serial dilution to determine the IC50.
-
Prepare the HHL substrate solution in borate buffer.
-
Prepare the ACE solution in borate buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of either borate buffer (blank), this compound solution (positive control), or test compound.
-
Add 25 µL of the ACE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of 1M HCl to each well.
-
Add 150 µL of pyridine followed by 75 µL of benzene sulfonyl chloride to each well.
-
Allow the color to develop for 5-10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Fluorometric Assay Protocol
This assay utilizes a synthetic fluorogenic peptide substrate that is cleaved by ACE to release a fluorescent product.
Materials:
-
ACE (from rabbit lung)
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
This compound hydrochloride or benazeprilat
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)
-
96-well black opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer and perform serial dilutions.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Prepare the ACE solution in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black opaque plate, add 40 µL of either assay buffer (blank), this compound solution (positive control), or test compound.
-
Add 20 µL of the ACE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5-10 minutes, protected from light.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of ~320-350 nm and an emission wavelength of ~405-420 nm, depending on the substrate.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of ACE inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The general workflow for screening potential ACE inhibitors is a systematic process.
Caption: A generalized workflow for an in vitro ACE inhibitor screening assay.
Conclusion
This compound, through its active metabolite benazeprilat, is a potent inhibitor of angiotensin-converting enzyme with an efficacy comparable to other established ACE inhibitors like Captopril, Lisinopril, and Enalaprilat. Its well-characterized mechanism of action and high potency make it an excellent and reliable positive control for use in both colorimetric and fluorometric ACE inhibitor screening assays. The detailed protocols provided in this guide offer a validated framework for researchers to confidently employ this compound in their drug discovery and development efforts.
References
A Comparative Analysis of the Side-Effect Profiles of Benazepril and Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of benazepril and other commonly prescribed angiotensin-converting enzyme (ACE) inhibitors, including lisinopril, enalapril, and ramipril. The information presented is supported by data from clinical trials and meta-analyses to assist researchers and drug development professionals in their understanding of the relative tolerability of these agents.
Data Presentation: Comparative Incidence of Key Side Effects
The following table summarizes the incidence of common and clinically significant side effects associated with this compound and other ACE inhibitors. Data is compiled from various clinical studies and meta-analyses to provide a comparative overview. It is important to note that incidence rates can vary depending on the patient population and study design.
| Side Effect | This compound | Lisinopril | Enalapril | Ramipril | Notes |
| Cough | Moderate Risk (SUCRA: 58.6%)[1][2] | Higher Risk (SUCRA: 64.7%)[1][2] | Moderate Risk (SUCRA: 49.7%)[1][2] | High Risk (SUCRA: 76.4%)[1][2] | A network meta-analysis of 135 randomized controlled trials ranked ACE inhibitors by their likelihood of inducing cough, with a higher SUCRA score indicating a greater risk. All ACE inhibitors have a significantly higher risk of cough compared to placebo.[1][2] The incidence of cough with ACE inhibitors, in general, is reported to be between 5% and 35%. |
| Angioedema | 0.1% - 0.7% (Class Effect)[3] | 0.1% - 0.7% (Class Effect)[3] | 0.1% - 0.7% (Class Effect)[3] | 0.1% - 0.7% (Class Effect)[3] | Angioedema is a rare but serious class effect of all ACE inhibitors. The incidence is generally low across the class. |
| Hyperkalemia | Lower risk among ACEi[4] | Higher risk compared to this compound[4] | Not specified in direct comparison | Not specified in direct comparison | A retrospective study of 1163 patients on ACE inhibitors found that this compound use was associated with a lower incidence of hyperkalemia (16.5%) compared to lisinopril (21.5%).[4] Generally, hyperkalemia (>5.0 mEq/L) was observed in 20.4% of patients on ACE inhibitors.[4] |
| Dizziness | 1% - 20% (Class Effect)[5] | 1% - 20% (Class Effect)[5] | 1% - 20% (Class Effect)[5] | 1% - 20% (Class Effect)[5] | The reported rates of dizziness in clinical trials for ACE inhibitors as a class range from 1% to 20%.[5] |
| Headache | 1% - 34% (Class Effect)[5] | 1% - 34% (Class Effect)[5] | 1% - 34% (Class Effect)[5] | 1% - 34% (Class Effect)[5] | The incidence of headache in clinical trials for ACE inhibitors as a class ranges from 1% to 34%.[5] |
SUCRA (Surface Under the Cumulative Ranking) scores are derived from a network meta-analysis and represent the probability of an intervention being the best, second best, etc. A higher SUCRA score indicates a higher likelihood of causing the side effect .
Experimental Protocols
The assessment of side-effect profiles of ACE inhibitors in clinical trials follows rigorous and standardized methodologies to ensure the collection of accurate and reliable safety data. These protocols are designed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as reporting standards like the Consolidated Standards of Reporting Trials (CONSORT).[6][7]
A generalized experimental protocol for assessing adverse drug reactions in a clinical trial of an antihypertensive agent would typically involve the following steps:
-
Participant Screening and Baseline Assessment:
-
Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
A thorough medical history is taken, including pre-existing conditions and concomitant medications.
-
Baseline laboratory tests are conducted, including serum electrolytes (especially potassium), and renal function tests (e.g., serum creatinine, eGFR).
-
-
Randomization and Blinding:
-
Participants are randomly assigned to receive the investigational ACE inhibitor, a placebo, or an active comparator.
-
Double-blinding is commonly employed, where neither the participants nor the investigators know the treatment assignment, to minimize bias in reporting and assessment of adverse events.
-
-
Adverse Event Monitoring and Reporting:
-
Adverse events (AEs) are systematically collected at each study visit through open-ended questioning and standardized questionnaires.
-
AEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).
-
The severity, seriousness, and causality of each AE in relation to the study drug are assessed by the investigator.
-
Serious Adverse Events (SAEs), such as those that are life-threatening, require hospitalization, or result in persistent disability, are reported to the sponsor and regulatory authorities within a short timeframe (e.g., 24 hours to 15 days, depending on severity and expectedness).[8][9][10]
-
-
Scheduled Safety Assessments:
-
Regular physical examinations and vital sign measurements are performed.
-
Laboratory monitoring is conducted at predefined intervals to detect any drug-induced abnormalities, with a particular focus on serum potassium and creatinine for ACE inhibitors.
-
-
Data Analysis and Reporting:
-
The incidence of each adverse event is calculated for each treatment group.
-
Statistical analyses are performed to compare the frequency of adverse events between the investigational drug and the control groups.
-
The final study report includes a comprehensive summary of all safety findings, adhering to CONSORT guidelines for transparent reporting of harms.[6][11]
-
Mandatory Visualization
Caption: Mechanism of action of ACE inhibitors and the associated side effects of cough and angioedema.
Caption: Generalized workflow for assessing adverse events in a clinical trial of an antihypertensive drug.
References
- 1. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CONSORT 2010 Explanation and Elaboration: updated guidelines for reporting parallel group randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clario.com [clario.com]
- 4. A comparative study of the prevalence of hyperkalemia with the use of angiotensin-converting enzyme inhibitors versus angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Report on Comparative Effectiveness of ACE inhibitors, ARBs, and Direct Renin Inhibitors for Patients with Essential Hypertension: Much More Data, Little New Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 8. canadacommons.ca [canadacommons.ca]
- 9. database.ich.org [database.ich.org]
- 10. [Comparative evaluation of ACE inhibitors: which differences are relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. equator-network.org [equator-network.org]
A Head-to-Head Battle in Hypertension Management: Benazepril vs. Angiotensin Receptor Blockers
A comprehensive meta-analysis of clinical trials reveals comparable blood pressure-lowering efficacy between the angiotensin-converting enzyme (ACE) inhibitor Benazepril and angiotensin II receptor blockers (ARBs), but nuances in cardiovascular outcomes and tolerability position them uniquely in the therapeutic landscape for hypertension.
For researchers, scientists, and drug development professionals navigating the complexities of antihypertensive therapies, the choice between an ACE inhibitor like this compound and an ARB often requires a detailed look beyond just the top-line blood pressure reduction numbers. This guide synthesizes data from a meta-analysis of clinical trials to provide an objective comparison of their performance, supported by experimental data.
Efficacy in Blood Pressure Reduction: A Statistical Dead Heat
Multiple systematic reviews and meta-analyses have consistently shown that this compound and various ARBs, including Losartan, Valsartan, and Irbesartan, demonstrate similar efficacy in lowering both systolic and diastolic blood pressure in patients with essential hypertension.[1][2] A study comparing this compound with Candesartan found no significant difference in their antihypertensive effects.[3] Similarly, a retrospective analysis of hypertensive patients with insulin resistance treated with either Losartan or this compound concluded that their efficacy in lowering blood pressure was equivalent.[4][5]
However, some head-to-head trials have suggested minor differences. For instance, one study indicated that Telmisartan was more effective in reducing systolic blood pressure compared to this compound.[6] Conversely, another trial found that a combination therapy of olmesartan/hydrochlorothiazide led to a significantly greater reduction in systolic blood pressure compared to a this compound/amlodipine combination.[7]
Table 1: Comparative Efficacy in Blood Pressure Reduction (Selected Studies)
| Comparison | Study Population | Key Finding on Blood Pressure Reduction | Reference |
| This compound vs. Losartan | Hypertensive patients with insulin resistance | Equivalent efficacy in lowering systolic and diastolic blood pressure. | [4][5] |
| This compound vs. Candesartan | Patients with essential hypertension | No difference in antihypertensive effect. | [3] |
| This compound vs. Telmisartan | Patients with mild to moderate hypertension | Telmisartan showed a greater reduction in systolic blood pressure. | [6] |
| This compound/Amlodipine vs. Olmesartan/HCTZ | Patients with stage 2 hypertension | Olmesartan/HCTZ combination showed a greater reduction in systolic blood pressure. | [7] |
| This compound vs. Valsartan | Patients with type 2 diabetes and nephropathy | Not directly compared for blood pressure, focused on renal outcomes. | [8] |
Cardiovascular and Mortality Outcomes: A Potential Edge for ACE Inhibitors
While blood pressure control is a primary endpoint, the ultimate goal of antihypertensive therapy is to reduce cardiovascular morbidity and mortality. In this domain, meta-analyses of broader ACE inhibitor versus ARB comparisons have suggested a potential advantage for ACE inhibitors.
Several large-scale analyses have indicated that ACE inhibitors are associated with a significant reduction in all-cause mortality and major cardiovascular events, a benefit not consistently observed with ARBs.[9][10][11] One meta-analysis of 10 randomized placebo-controlled trials found that ACE inhibitors significantly reduced all-cause mortality, cardiovascular mortality, and nonfatal myocardial infarction, whereas ARBs only modestly reduced the risk of stroke with no significant effect on mortality or myocardial infarction.[9] Another meta-analysis focusing on hypertensive patients with type 2 diabetes mellitus echoed these findings, showing that ACE inhibitor treatment was associated with a significant reduction in all-cause mortality and cardiovascular death, while ARB therapy was not.[10]
It is crucial to note that these are class-effect findings and may not apply uniformly to every drug within the class. Direct long-term outcome studies specifically comparing this compound to individual ARBs are less common.
Table 2: Summary of Meta-Analyses on Cardiovascular Outcomes and Mortality (ACEi vs. ARBs)
| Outcome | ACE Inhibitors (vs. Placebo/Control) | ARBs (vs. Placebo/Control) | Reference |
| All-Cause Mortality | Significant Reduction | No Significant Reduction | [9][10][11] |
| Cardiovascular Mortality | Significant Reduction | No Significant Reduction | [9][10] |
| Myocardial Infarction | Significant Reduction | No Significant Reduction | [9][10] |
| Stroke | Significant Reduction | Modest Reduction | [9] |
Tolerability and Adverse Event Profile: ARBs Take the Lead
A key differentiator between this compound and ARBs lies in their side effect profiles. ARBs are generally better tolerated, primarily due to a significantly lower incidence of cough, a well-known side effect of ACE inhibitors.[1][12] Angioedema, a rare but serious adverse event, has also been reported more frequently with ACE inhibitors than with ARBs.[1]
A systematic review comparing the safety and efficacy of ACEIs and ARBs concluded that patients were more likely to tolerate ARBs better than ACEIs.[1] This improved tolerability can be a critical factor in ensuring patient adherence to long-term antihypertensive therapy.
Table 3: Comparative Adverse Event Profiles
| Adverse Event | This compound (ACE Inhibitors) | Angiotensin Receptor Blockers (ARBs) | Reference |
| Cough | Higher Incidence | Lower Incidence | [1][12] |
| Angioedema | Higher Incidence | Lower Incidence | [1] |
| Hypotension | Similar Risk | Similar Risk | [13] |
| Hyperkalemia | Similar Risk | Similar Risk | [13] |
| Acute Kidney Injury | Similar Risk | Similar Risk | [13] |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
This compound and ARBs both exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. However, they do so at different points in the pathway.
This compound is an ACE inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion. ARBs, on the other hand, selectively block the angiotensin II type 1 (AT1) receptor, directly preventing the vasoconstrictive and aldosterone-stimulating effects of angiotensin II.
Experimental Protocols: A Look into a Typical Clinical Trial
The evidence comparing this compound and ARBs is derived from numerous randomized controlled trials. A typical experimental protocol for such a trial is outlined below.
Objective: To compare the efficacy and safety of this compound versus an ARB in adult patients with essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population: Adult male and female patients (aged 18-75 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 110 mmHg). Key exclusion criteria often include secondary hypertension, severe renal impairment, a history of angioedema, and contraindications to either drug class.
Treatment Protocol:
-
Washout Period: A 2- to 4-week single-blind placebo washout period to establish baseline blood pressure.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 10 mg once daily) or an ARB (e.g., Losartan 50 mg once daily).
-
Titration: If blood pressure is not controlled after a specified period (e.g., 4 weeks), the dose of the study medication may be doubled.
-
Follow-up: Patients are followed for a predetermined duration (e.g., 12-24 weeks), with regular visits to monitor blood pressure, assess for adverse events, and ensure treatment compliance.
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: Change from baseline in mean sitting systolic blood pressure, and the proportion of patients achieving blood pressure control.
-
Safety Endpoints: Incidence and severity of all adverse events, including cough, dizziness, and laboratory abnormalities.
Logical Comparison of Primary Endpoints
The primary goal of these clinical trials is to establish non-inferiority or superiority in blood pressure control and to compare the safety profiles.
Conclusion
Furthermore, for high-risk patients with a history of cardiovascular events, the potential for a greater reduction in mortality and major adverse cardiovascular events with ACE inhibitors, as suggested by several meta-analyses, may favor the use of agents like this compound. Future head-to-head long-term outcome trials specifically comparing this compound with individual ARBs are warranted to provide more definitive guidance. For drug development professionals, understanding these nuanced differences is key to designing next-generation antihypertensive agents with optimized efficacy and safety profiles.
References
- 1. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COMPARISON STUDY OF CANDESARTAN AND this compound TREATMENT OF ESSENTIAL HYPERTENSION | Heart [heart.bmj.com]
- 4. Comparison of the effects of losartan potassium and this compound in the treatment of hypertensive patients with insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of losartan potassium and this compound in the treatment of hypertensive patients with insulin resistance | Pakistan Journal of Medical Sciences [pjms.org.pk]
- 6. What's better: Telmisartan vs this compound? – meds.is [meds.is]
- 7. Efficacy and safety of olmesartan medoxomil and hydrochlorothiazide compared with this compound and amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of valsartan, this compound and their combination in overt nephropathy of type 2 diabetes: A prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Angiotensin-Receptor Blockers (ARBs) in Patients at High Risk of Cardiovascular Events: A Meta-Analysis of 10 Randomised Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers on cardiovascular outcomes in hypertensive patients with type 2 diabetes mellitus: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Comparative Effectiveness of ACE Inhibitors and ARBs - American College of Cardiology [acc.org]
- 13. researchgate.net [researchgate.net]
Long-Term Benazepril in Veterinary Medicine: A Comparative Safety and Efficacy Guide
An in-depth analysis of benazepril's long-term performance in treating canine congestive heart failure and feline chronic kidney disease, with comparative data against key alternatives such as telmisartan and enalapril. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies of pivotal studies, and a clear visualization of the underlying pharmacological pathways.
Executive Summary
This compound, an angiotensin-converting enzyme (ACE) inhibitor, has been a cornerstone in the management of cardiovascular and renal diseases in veterinary medicine for years. Its long-term administration has been shown to significantly improve survival times and quality of life in dogs with congestive heart failure (CHF) and reduce proteinuria in cats with chronic kidney disease (CKD).[1][2] This guide synthesizes data from key long-term clinical trials to provide a comparative perspective on its safety and efficacy against other commonly used therapeutics, including the angiotensin II receptor blocker (ARB) telmisartan and another ACE inhibitor, enalapril. The evidence indicates that while this compound is a safe and effective option, alternatives like telmisartan may offer superior antiproteinuric effects in felines.[3][4][5]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and fluid retention.[6] This mechanism is crucial in managing the pathophysiology of both congestive heart failure and chronic kidney disease.
Long-Term Efficacy Comparison
Canine Congestive Heart Failure (CHF)
The "BENCH" study, a multicenter, prospective, randomized, double-blinded, placebo-controlled trial, provides the most robust long-term data for this compound in dogs with CHF due to chronic valvular disease (CVD) or dilated cardiomyopathy (DCM).[1]
| Efficacy Endpoint | This compound Group | Placebo Group | Statistical Significance |
| Mean Survival Time | 428 days | 158 days | p < 0.05 |
| Survival Rate at 1 Year | 49% | 20% | p < 0.05 |
| Reduction in Risk of Worsening Heart Failure | 46% | - | p < 0.05 |
| Improved Exercise Tolerance (at day 28) | Yes | No | p < 0.05 |
Table 1: Key Efficacy Findings of the BENCH Study in Dogs with CHF. [1]
Feline Chronic Kidney Disease (CKD)
Long-term studies in cats with CKD have focused on this compound's ability to reduce proteinuria, a key factor in the progression of renal disease. A pivotal study compared the efficacy of this compound with the angiotensin II receptor blocker (ARB), telmisartan.
| Efficacy Endpoint (at Day 180) | This compound Group | Telmisartan Group | Statistical Significance |
| Change in Urine Protein-to-Creatinine (UP/C) Ratio | -0.02 ± 0.48 | -0.05 ± 0.31 | p = 0.136 (not significant) vs. p = 0.016 (significant) |
| Cats Changing from Proteinuric to Borderline/Non-proteinuric | 30.8% | 57.2% | Not explicitly stated, but difference is notable |
Table 2: Comparison of this compound and Telmisartan in Cats with CKD. [4][7]
These findings suggest that while both drugs are well-tolerated, telmisartan may be more effective in reducing proteinuria in cats with CKD.[3][4][5]
Proteinuric Chronic Kidney Disease in Dogs
A study comparing this compound and enalapril in dogs with proteinuric CKD, when administered with a renal diet, found that enalapril provided a more significant reduction in the Urine Protein-to-Creatinine (UPC) ratio.
| Efficacy Endpoint (UPC Ratio) | This compound Group (plus renal diet) | Enalapril Group (plus renal diet) | Statistical Significance |
| UPC Ratio at Day 60, 90, and 150 | No significant change from randomization | Significantly lower than this compound group and randomization | p < 0.05 |
Table 3: Comparison of this compound and Enalapril in Dogs with Proteinuric CKD. [8]
Long-Term Safety and Tolerability
This compound is generally well-tolerated in both dogs and cats for long-term use.[9][10] The most commonly reported adverse effects are mild and often transient.
| Species | Common Adverse Effects | Less Common/Rare Adverse Effects |
| Dogs | Transient vomiting, incoordination, signs of fatigue.[11] | Hypotension, lethargy, diarrhea, anorexia.[10][12] |
| Cats | Increased plasma creatinine concentrations at the start of therapy (often transient and related to hemodynamic changes).[11] | Vomiting, diarrhea, lack of appetite.[10] |
Table 4: Common and Less Common Adverse Effects of Long-Term this compound Use.
In the BENCH study, dogs treated with this compound had a similar frequency of undesirable clinical events as the placebo group but experienced fewer biochemical disturbances, such as increases in plasma urea or creatinine.[1] A long-term tolerability study of the same cohort found that significantly fewer this compound-treated dogs had creatinine levels above 124 µmol/L compared to the placebo group (30% vs. 47%).[9]
Experimental Protocols
BENCH Study: this compound in Canine CHF
-
Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial conducted at 16 centers.
-
Animals: 162 dogs with ISACHC class II and III heart failure due to chronic valvular disease or dilated cardiomyopathy.
-
Treatment: this compound at a minimum dosage of 0.25 mg/kg or a matched placebo was administered orally once daily for up to 34 months. This was either as a monotherapy or as an add-on to standard therapy (diuretics, digoxin, and/or anti-arrhythmic drugs).
-
Primary Endpoints: Survival time (to death or withdrawal due to worsening heart failure) and time to worsening of heart failure.
-
Monitoring: Clinical examinations, including exercise tolerance and global clinical condition, were performed at regular intervals. Biochemical parameters were also monitored.[1]
Comparative Study: this compound vs. Telmisartan in Feline CKD
-
Study Design: A prospective, multicenter, controlled, randomized, parallel-group, blinded clinical trial with a noninferiority design.
-
Animals: 224 client-owned adult cats with chronic kidney disease.
-
Treatment: Cats were allocated in a 1:1 ratio to receive either telmisartan (1 mg/kg; n=112) or this compound (0.5-1.0 mg/kg; n=112) orally once daily.
-
Primary Endpoint: Change in proteinuria, assessed by the urine protein-to-creatinine (UP/C) ratio.
-
Monitoring: UP/C ratios were assessed on all study days, and data were corrected for multiple comparisons.[4][5]
Conclusion
The long-term use of this compound in veterinary medicine is supported by robust clinical evidence demonstrating its safety and efficacy, particularly in extending the lifespan of dogs with congestive heart failure and managing proteinuria in cats with chronic kidney disease. While it remains a valuable therapeutic option, comparative studies suggest that other agents, such as telmisartan in feline CKD and potentially enalapril in canine proteinuric CKD, may offer superior efficacy in specific contexts. The choice of therapy should be guided by the specific clinical presentation, species, and a thorough assessment of the available evidence. Further long-term head-to-head comparative trials are warranted to continue refining therapeutic strategies for these common and life-limiting diseases in companion animals.
References
- 1. The effect of this compound on survival times and clinical signs of dogs with congestive heart failure: Results of a multicenter, prospective, randomized, double-blinded, placebo-controlled, long-term clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simon.deblock.free.fr [simon.deblock.free.fr]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Efficacy of Long‐term Oral Treatment with Telmisartan and this compound in Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Efficacy of Long-term Oral Treatment with Telmisartan and this compound in Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. everycat.org [everycat.org]
- 8. The effect of renal diet in association with enalapril or this compound on proteinuria in dogs with proteinuric chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term tolerability of this compound in dogs with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for Dogs and Cats | PetMD [petmd.com]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. This compound (Lotensin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Comparative proteomics to identify differential protein expression following Benazepril and Captopril treatment
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the differential protein expression following treatment with two prominent angiotensin-converting enzyme (ACE) inhibitors, Benazepril and Captopril. By synthesizing findings from multiple proteomic and molecular biology studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the distinct molecular impacts of these drugs. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.
Differential Protein Expression
The following tables summarize the key proteins identified as differentially expressed in various experimental models following treatment with this compound and Captopril. It is important to note that these findings are derived from separate studies and a direct head-to-head comparative proteomic analysis in the same biological system is not yet available in the public domain.
Table 1: Proteins Differentially Regulated by this compound Hydrochloride
| Protein/Target | Regulation | Biological Context | Experimental Model | Reference |
| Low-density lipoprotein receptor-related protein 1B (LRP1B) | Upregulated | Neuroprotection | Neuroblastoma cells | [1] |
| 14-3-3 protein zeta/delta | Upregulated | Neuroprotection, promotion of neuronal cell survival | Neuroblastoma cells | [1] |
| Calreticulin | Upregulated | Neuroprotection | Neuroblastoma cells | [1][2] |
| Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway | Activated | Cardioprotection against Doxorubicin-induced toxicity | Rat embryonic cardiac myoblast cells (H9c2) | [3] |
| Transforming growth factor-β1 (TGF-β1) | Inhibited | Reno-protection in diabetic nephropathy | Diabetic rat glomerulus and cultured mesangial cells | [4][5] |
| Integrin-linked kinase (ILK) | Inhibited | Reno-protection in diabetic nephropathy | Diabetic rat glomerulus and cultured mesangial cells | [4][5] |
| Smooth muscle α-actin (α-SMA) | Inhibited | Reno-protection in diabetic nephropathy | Diabetic rat glomerulus and cultured mesangial cells | [4][5] |
| Nuclear factor-kappa B (NF-κB) signaling pathway | Downregulated | Anti-inflammatory effects in left ventricular hypertrophy | Rats with left ventricular hypertrophy | [6] |
| Collagen type I/III | Attenuated | Reduction of fibrosis in left ventricular hypertrophy | Rats with left ventricular hypertrophy | [6] |
| Tumor necrosis factor-α (TNF-α) | Attenuated | Anti-inflammatory effects | Rats with left ventricular hypertrophy | [6] |
| Vascular cell adhesion molecule-1 (VCAM-1) | Attenuated | Anti-inflammatory effects | Rats with left ventricular hypertrophy | [6] |
Table 2: Proteins Differentially Regulated by Captopril
| Protein/Target | Regulation | Biological Context | Experimental Model | Reference |
| Alpha1 macroglobulin (A1MG) | Normalized | Abrogation of hypertension-induced alteration | Sera of spontaneously hypertensive rats (SHR) | [7] |
| Alpha1 antiproteinase (A1AP) | Normalized | Abrogation of hypertension-induced alteration | Sera of spontaneously hypertensive rats (SHR) | [7] |
| Retinol binding protein 4 (RBP4) | Altered | Associated with hypertension | Sera of spontaneously hypertensive rats (SHR) | [7] |
| Complement C3 | Altered | Associated with hypertension | Sera of spontaneously hypertensive rats (SHR) | [7] |
| Albumin (19.9 kDa fragment) | Altered | Associated with hypertension | Sera of spontaneously hypertensive rats (SHR) | [7] |
| Cyclooxygenase 2 (COX2) | Decreased | Anti-inflammatory response | Chinese hamster ovary (CHO) cells expressing ACE | [8] |
| Interleukin-1β (IL-1β) | Decreased | Anti-inflammatory response | Chinese hamster ovary (CHO) cells expressing ACE | [8] |
| β-arrestin2 | Decreased | Regulation of receptor internalization | Chinese hamster ovary (CHO) cells expressing ACE | [8] |
| AP2 | Increased | Regulation of receptor internalization | Chinese hamster ovary (CHO) cells expressing ACE | [8] |
| Endothelial nitric oxide synthase (eNOS) | Upregulated | Antioxidant effect in hypertension | Heart of spontaneously hypertensive rats (SHR) | [9] |
| NF-κB/IκB system | Normalized | Antioxidant effect in hypertension | Heart of spontaneously hypertensive rats (SHR) | [9] |
Experimental Protocols
The methodologies described below are synthesized from the referenced studies to provide a general understanding of the experimental workflows used to obtain the proteomic data.
Cell Culture and Treatment
-
Cell Lines: Neuroblastoma cells or rat embryonic cardiac myoblast cells (H9c2) were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1][2][3]
-
Treatment: Cells were treated with varying concentrations of this compound hydrochloride or Captopril for specified durations (e.g., 24-48 hours). Control groups received the vehicle solution.[1][2][3]
Animal Models
-
Spontaneously Hypertensive Rats (SHR): SHR and normotensive Wistar-Kyoto rats were used as models for hypertension.[7][9]
-
Diabetic Nephropathy Model: Diabetes was induced in rats by streptozotocin injection.[4][5]
-
Left Ventricular Hypertrophy Model: This was produced in rats by abdominal aortic coarctation.[6]
-
Drug Administration: this compound or Captopril was administered to the animals, often via gavage, for a specified period.[4][5][6][7][9]
Sample Preparation for Proteomic Analysis
-
Cell Lysis: Treated and control cells were harvested and lysed using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Serum/Tissue Collection: Blood samples were collected to obtain serum, and tissues (e.g., heart, kidney) were excised from the animal models.[4][5][6][7][9]
-
Protein Extraction: Proteins were extracted from cell lysates, serum, or tissue homogenates. Protein concentration was determined using standard assays like the BCA assay.
Proteomic Analysis: Two-Dimensional Gel Electrophoresis (2-DE) followed by Mass Spectrometry (as described for Captopril study)[7]
-
Isoelectric Focusing (IEF): Protein samples were separated in the first dimension based on their isoelectric point on IPG strips.
-
SDS-PAGE: The IPG strips were then subjected to SDS-polyacrylamide gel electrophoresis for separation in the second dimension based on molecular weight.
-
Gel Staining and Imaging: Gels were stained with a fluorescent dye or silver stain, and images were captured.
-
Image Analysis: Differential protein spots between control and treated samples were identified using specialized software.
-
In-Gel Digestion: The protein spots of interest were excised from the gel and subjected to in-gel digestion with trypsin.
-
Mass Spectrometry: The resulting peptides were analyzed by MALDI-TOF/TOF or nano-HPLC-ESI-MS/MS to determine their mass-to-charge ratio and sequence.[1][7]
-
Protein Identification: The peptide mass fingerprints and sequences were used to search protein databases (e.g., MASCOT, Swiss-Prot) for protein identification.[1][7]
Western Blot Analysis
-
Protein Separation: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific to the target proteins (e.g., TGF-β1, ILK, α-SMA, p-Akt).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence detection system.[3][4][5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for comparative proteomic studies.
Caption: Key signaling pathways modulated by this compound.
Caption: Proteins and pathways influenced by Captopril treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrochloride protects against doxorubicin cardiotoxicity by regulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound affects integrin-linked kinase and smooth muscle α-actin expression in diabetic rat glomerulus and cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibited the NF-κB and TGF-β networking on LV hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with captopril abrogates the altered expression of alpha1 macroglobulin and alpha1 antiproteinase in sera of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Comparative effects of captopril and l-carnitine on blood pressure and antioxidant enzyme gene expression in the heart of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Proper Disposal of Benazepril
For researchers, scientists, and drug development professionals, the proper disposal of benazepril is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact. This compound, an angiotensin-converting enzyme (ACE) inhibitor, is generally considered a non-hazardous pharmaceutical waste. However, specific disposal procedures must be followed to prevent its release into the environment and ensure safe handling.
Core Disposal Procedures
Unused, expired, or contaminated this compound and its containers must be disposed of following established guidelines for non-hazardous pharmaceutical waste. The primary recommended method of disposal is incineration by a licensed disposal company. Landfilling is a less preferred option and may be restricted by state regulations due to the potential for environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate this compound waste from other chemical, biological, and radioactive waste streams. Use clearly labeled, dedicated containers for non-hazardous pharmaceutical waste.
-
Packaging: Ensure waste this compound is in a sealed, leak-proof container to prevent spills and exposure. For solid forms like tablets, keep them in their original packaging if possible or in a securely closed container.
-
Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Storage: Store the container in a designated, secure area away from drains and inaccessible to unauthorized personnel until it is collected by a licensed waste management contractor.
-
Documentation: Maintain a record of the waste, including the quantity and date of disposal, and obtain a certificate of destruction from the disposal facility.
Spill Management:
In case of a spill, avoid generating dust. Moisten the spilled powder with water before sweeping it up. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Place the collected material in a sealed container for disposal.
Quantitative Data on Pharmaceutical Disposal
| Parameter | Compound Example | Conventional Activated Sludge (CAS) Removal Efficiency | Membrane Bioreactor (MBR) Removal Efficiency | Median Concentration in Landfill Leachate (ng/L) |
| Removal Efficiency | Ibuprofen | High (>90%) | High (>90%) | 14,867 (in open cells) |
| Carbamazepine | Low (<10%) | Low (<10%) | 45 (in open cells) | |
| Naproxen | >50% | >80% | Not Reported | |
| Diclofenac | 21% | >80% | Not Reported | |
| Leachate Contamination | Acetaminophen | - | - | Frequently Detected |
| Doxycycline | - | - | Frequently Detected |
This table provides examples for other pharmaceuticals to illustrate the variable effectiveness of wastewater treatment and the potential for landfill contamination. Specific data for this compound was not found in the reviewed literature.
Experimental Protocols for this compound Degradation Studies
Understanding the degradation pathways of this compound is essential for assessing its environmental fate. Forced degradation studies are often conducted under various stress conditions to identify potential degradation products.
Hydrolytic Degradation Protocol
This protocol is based on studies investigating the hydrolysis of this compound.
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Materials:
-
This compound hydrochloride
-
0.1 M Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mobile phase: Phosphate buffer (pH 4.5) and acetonitrile (53:47, v/v)
-
-
Procedure:
-
Prepare a stock solution of this compound.
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH and maintain at room temperature.[1]
-
Take samples at various time intervals.
-
Neutralize the samples before analysis.
-
Analyze the samples using HPLC to determine the concentration of remaining this compound and identify degradation products, such as benazeprilat.[1]
-
Photodegradation Protocol
This protocol is designed to assess the stability of this compound under light exposure.
-
Objective: To determine the susceptibility of this compound to degradation by light.
-
Materials:
-
This compound hydrochloride
-
Methanol
-
HPLC system
-
-
Procedure:
-
Expose a known quantity of pure this compound hydrochloride to direct sunlight for an extended period (e.g., 72 hours).
-
After exposure, dissolve the sample in methanol.
-
Dilute the solution to a suitable concentration for analysis.
-
Analyze the sample using HPLC to identify and quantify any photodegradation products.
-
Visualizing Disposal and Degradation Pathways
The following diagrams illustrate the recommended disposal workflow for this compound and its known degradation pathway.
Caption: Recommended workflow for the safe disposal of this compound waste.
Caption: Simplified degradation pathway of this compound under stress conditions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benazepril
For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients like Benazepril is paramount. This guide provides essential, procedural information on the appropriate use of personal protective equipment (PPE), safe handling protocols, and proper disposal methods to minimize exposure and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
A systematic approach to PPE selection is critical to mitigate the risks associated with handling this compound in a laboratory setting. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Standards | Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Tightly fitting with side-shields. Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][2] | Protects against dust particles, splashes, and accidental contact. |
| Hands | Chemical-Impermeable Gloves | Nitrile or other synthetic non-latex gloves are recommended.[3] | Prevents direct skin contact and absorption. |
| Body | Protective Clothing | Impervious and, where applicable, fire/flame-resistant lab coat or coveralls.[1][4] | Shields skin from potential contamination. |
| Respiratory | Respirator | A full-face respirator, dust respirator, or particle filter may be required.[1][2][5] | Necessary when exposure limits may be exceeded, if irritation is experienced, or when dust generation is unavoidable, especially in poorly ventilated areas.[1][6] |
Operational Protocols for Handling this compound
Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Safe Handling and Storage Procedures
-
Ventilation is Key: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or crushing, use a local exhaust ventilation system like a laboratory fume hood.[1][2][3][6]
-
Avoid Direct Contact: Minimize the risk of exposure by avoiding all personal contact, including inhalation and contact with skin and eyes.[1][2][5][6]
-
Prevent Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[1][2][3][5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Always wash hands and any exposed skin thoroughly after removing PPE.[3]
-
Proper Storage: Keep containers tightly closed and store them in a dry, cool, and well-ventilated place, away from oxidizing agents.[2][7] Ensure all containers are clearly labeled.[5]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including respiratory protection, gloves, safety goggles, and protective clothing.[5]
-
Contain the Spill: Use dry clean-up procedures to avoid generating dust.[5] You can dampen the material with water to prevent it from becoming airborne before sweeping.[5]
-
Clean-Up: Carefully sweep or vacuum the spilled material. If using a vacuum, it must be fitted with a HEPA filter.[5]
-
Collect and Dispose: Place all contaminated materials into a suitable, sealed container for disposal.[1][3][5]
-
Decontaminate: Thoroughly clean the spill area once the material has been removed.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[1][3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with running water and soap if available.[1][2][5] |
| Eye Contact | Flush the eyes immediately with plenty of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] |
Disposal Plan for this compound
Proper disposal of this compound and its contaminated waste is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3][7][8]
-
Waste Characterization: It is the responsibility of the chemical waste generator to determine if the waste is classified as hazardous.[2]
-
Containment: Keep chemical waste in its original or a suitable, clearly labeled, and sealed container. Do not mix with other waste.[7]
-
Disposal Method: The preferred method of disposal is through an approved waste disposal plant or incineration in an approved facility.[7][8]
-
Environmental Protection: Do not allow the chemical to enter drains or waterways.[1][2][7]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lupin.com [lupin.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
